Product packaging for (R)-2-Methylpyrrolidine-2-carboxylic acid(Cat. No.:CAS No. 63399-77-9)

(R)-2-Methylpyrrolidine-2-carboxylic acid

Cat. No.: B555757
CAS No.: 63399-77-9
M. Wt: 129,2 g/mole
InChI Key: CNQZAOFOKXXEOB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral proline derivative of significant value in medicinal chemistry and drug discovery. Its constrained pyrrolidine ring and stereochemistry make it a valuable building block for the synthesis of novel pharmaceutical compounds, serving as a key chiral intermediate . This compound is particularly useful in the design and development of pharmacologically active molecules, where it can be employed to create stereochemically defined targets . Researchers utilize this enantiomer to introduce specific three-dimensional structure into molecules, which is critical for optimizing interactions with biological targets. This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B555757 (R)-2-Methylpyrrolidine-2-carboxylic acid CAS No. 63399-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979566
Record name 2-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63399-77-9
Record name 2-Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a quaternary stereocenter at the C2 position make it a unique and sought-after intermediate in the development of novel therapeutics, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, primarily focusing on its hydrochloride salt form, which is the common commercial and experimental form. Detailed experimental protocols for its synthesis and resolution are provided, along with a workflow diagram to visually represent these processes.

Physicochemical Properties

This compound is most commonly handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media. The key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
IUPAC Name (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride[1]
Synonyms (R)-2-Methylproline hydrochloride, (2R)-2-methyl-2-pyrrolidinecarboxylic acid hydrochloride[2]
CAS Number 123053-48-5[1]
Molecular Formula C₆H₁₂ClNO₂[1]
Molecular Weight 165.62 g/mol [1][3]
Appearance White to off-white or beige crystalline powder or crystals[1]
Melting Point Approximately 340°C[1]
Solubility High solubility in water (>100 mg/mL); soluble in common organic solvents[1][4]
Stability Stable under inert atmosphere; should be stored at room temperature away from moisture[1]
Table 2: Spectral Data for this compound Hydrochloride
Spectral Data TypeKey Peaks/SignalsReference(s)
¹³C NMR δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH₃)[1]
FT-IR 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H)[1]
Mass Spectrometry Accurate Mass: ~165.0557 g/mol [1]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Proline

A common approach to synthesize the enantiomers of 2-methylpyrrolidine-2-carboxylic acid is to start from the readily available chiral pool amino acid, proline. The following protocol is adapted from a method for the synthesis of the (S)-enantiomer and can be modified to obtain the (R)-enantiomer by starting with (R)-proline.

Experimental Protocol: Asymmetric Synthesis

  • Step 1: Synthesis of the Azetidinone Intermediate.

    • Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

    • Add magnesium sulfate (30 g) to the suspension.

    • Heat the mixture at 60°C for 24 hours.

    • Stir the reaction mixture at room temperature for an additional 2 days.

    • Filter the mixture and wash the residue with ethyl acetate.

    • Combine the organic phases and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

    • Dry the organic phase with magnesium sulfate and concentrate.

    • Recrystallize the crude product from ethanol to obtain the white solid azetidinone.[5]

  • Step 2: Methylation of the Azetidinone Intermediate.

    • Prepare a solution of the azetidinone (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

    • Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.

    • After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

    • Allow the mixture to warm to -30°C over 2 hours.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Extract the mixture with chloroform.

    • Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.[5]

  • Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride.

    • Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

    • Heat the mixture at reflux for 3 hours.

    • Concentrate the mixture under reduced pressure.

    • Grind the residue with hot acetone.

    • After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[6]

Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

  • Hydrogenation of 2-Methylpyrroline: In a suitable pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL). Pressurize the reactor with hydrogen gas to 55 psi and stir at ambient temperature for 5 hours.[6]

  • Catalyst Removal: Upon completion, carefully vent the reactor and filter the mixture through Celite® to remove the catalyst.[6]

  • Diastereomeric Salt Formation: To the filtrate from the previous step, add L-(+)-tartaric acid and dissolve to form a solution.[6][7]

  • Crystallization: Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution. The (R)-enantiomer forms a less soluble salt with L-tartaric acid.

  • Isolation: Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. Further recrystallization steps can be performed to enhance the enantiomeric excess.[6]

  • Liberation of the Free Amine: The resolved tartrate salt can be treated with a strong base to liberate the free (R)-2-methylpyrrolidine, which can then be converted to the hydrochloride salt if desired.

Synthesis and Resolution Workflow

G Synthesis and Resolution Workflow for this compound cluster_synthesis Asymmetric Synthesis cluster_resolution Chiral Resolution proline (R)-Proline azetidinone Azetidinone Intermediate proline->azetidinone Chloral hydrate, MgSO4 methylated_azetidinone Methylated Azetidinone azetidinone->methylated_azetidinone LDA, MeI final_product_synthesis (R)-2-Methylpyrrolidine- 2-carboxylic acid HCl methylated_azetidinone->final_product_synthesis 6M HCl, reflux methylpyrroline 2-Methylpyrroline racemic_amine Racemic 2-Methylpyrrolidine methylpyrroline->racemic_amine H2, PtO2 diastereomeric_salt (R)-2-Methylpyrrolidine L-Tartrate (crystalline) racemic_amine->diastereomeric_salt L-(+)-Tartaric Acid final_product_resolution (R)-2-Methylpyrrolidine diastereomeric_salt->final_product_resolution Base Treatment

Caption: A flowchart illustrating two primary routes to obtain this compound: asymmetric synthesis and chiral resolution.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug discovery due to their ability to modulate enzymatic pathways, particularly those involved in neurotransmitter regulation.[1][3]

Mechanism of Action

The biological activity of this compound is attributed to its structural similarity to proline, allowing it to interact with various enzymes and receptors. Its chiral nature is crucial for its selective biological interactions.[1] It has been investigated for its potential therapeutic effects in neurological disorders.[3]

One specific target that has been identified is the glycine transporter 1 (GlyT1) . This compound derivatives have been shown to inhibit GlyT1 with an IC₅₀ value in the nanomolar range, which potentiates NMDA receptor activity.[1] This mechanism is relevant for the treatment of cognitive disorders.

Applications in Drug Development and Research
  • Asymmetric Synthesis: Its chiral nature makes it a valuable chiral auxiliary or catalyst in the synthesis of enantiomerically pure pharmaceuticals.[3]

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, which play crucial roles in various biological processes.[1]

  • Pharmacological Research: It is used in studies investigating enzyme-substrate interactions and protein engineering.[3] Its potential to modulate enzymatic pathways makes it a candidate for the development of drugs targeting neurological conditions.[1][3]

Chemical Reactivity

The functional groups of this compound—the secondary amine and the carboxylic acid—allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.[1]

  • Amidation: The carboxylic acid can react with amines to form amides.[1]

  • Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide to yield other derivatives.[1]

  • N-Alkylation/N-Acylation: The secondary amine can undergo substitution reactions with alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.[3]

Conclusion

This compound is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an important tool for the development of new chemical entities with specific biological activities. The synthetic routes outlined in this guide provide a basis for its preparation, and the understanding of its biological context will continue to drive its application in the discovery of novel therapeutics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting field.

References

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid, methylated pyrrolidine scaffold makes it a valuable building block for constructing complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and biological relevance, with a focus on its hydrochloride salt form (CAS No: 123053-48-5), which is the most common commercially available form.

Chemical Structure and Identifiers

This compound possesses a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the same chiral center at the 2-position. The "(R)" designation specifies the stereochemical configuration at this carbon.

Chemical Identifiers for this compound hydrochloride

Identifier Value
CAS Number 123053-48-5[1][2][3]
Molecular Formula C₆H₁₂ClNO₂[1][2][3]
Molecular Weight 165.62 g/mol [2][3][4]
IUPAC Name (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1]
SMILES C[C@@]1(CCCN1)C(=O)O.Cl[3]
InChI InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[2]

| InChIKey | YWPABDPNGQMUFH-FYZOBXCZSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound hydrochloride are summarized in the table below. The hydrochloride salt form generally imparts high water solubility.

Physicochemical Properties of this compound hydrochloride

Property Value
Appearance White to off-white crystalline solid or powder[2]
Melting Point Approximately 340°C[2]
Solubility High solubility in water; soluble in alcohols like methanol and ethanol[1]
Stability Stable under inert atmosphere; should be stored at room temperature away from moisture[2]

| Purity (Typical) | ≥97% |

Spectroscopic Data

Expected Spectroscopic Data for this compound hydrochloride

Technique Expected Features
¹H NMR Signals corresponding to the methyl group protons, the three sets of methylene protons on the pyrrolidine ring, and the amine proton. The exact chemical shifts would depend on the solvent used.
¹³C NMR Signals for the methyl carbon, the three methylene carbons of the pyrrolidine ring, the quaternary carbon at the 2-position, and the carboxylic acid carbon.
FT-IR (KBr) Broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations, a characteristic peak for the C=O stretch of the carboxylic acid, and N-H bending vibrations.

| Mass Spectrometry | The accurate mass of the hydrochloride is approximately 165.0557 g/mol .[2] The free base would show a molecular ion peak corresponding to its molecular weight (129.16 g/mol ). |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from chiral precursors or resolution of a racemic mixture.

Method 1: Racemic Synthesis followed by Chiral Resolution

This method involves the synthesis of racemic 2-methylpyrrolidine-2-carboxylic acid, followed by separation of the enantiomers.

Experimental Protocol: Chiral Resolution using Tartaric Acid

  • Racemate Synthesis: A racemic mixture of 2-methylpyrrolidine-2-carboxylic acid can be synthesized via various organic chemistry methods, such as the Strecker synthesis starting from a suitable ketone precursor.

  • Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent, such as ethanol. An equimolar amount of an enantiomerically pure resolving agent, such as L-tartaric acid, is added to the solution.[5]

  • Fractional Crystallization: The resulting diastereomeric salts, this compound L-tartrate and (S)-2-methylpyrrolidine-2-carboxylic acid L-tartrate, will have different solubilities. The solution is allowed to cool slowly, leading to the selective crystallization of the less soluble diastereomer.[6]

  • Isolation and Purification: The crystals are isolated by filtration.[7] Recrystallization may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Acid: The purified diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the free this compound, which can then be isolated.

Method 2: Asymmetric Synthesis

A plausible asymmetric synthesis route for the (R)-enantiomer can be adapted from established protocols for the (S)-enantiomer, starting from the corresponding chiral precursor, D-proline.

Conceptual Experimental Workflow for Asymmetric Synthesis

G D_Proline D-Proline Intermediate_1 N-Protected D-Prolinol D_Proline->Intermediate_1 Reduction & Protection Intermediate_2 Activated Intermediate Intermediate_1->Intermediate_2 Activation of -OH group Intermediate_3 N-Protected (R)-2- Methylpyrrolidine Intermediate_2->Intermediate_3 Methylation & Deprotection Final_Product (R)-2-Methylpyrrolidine- 2-carboxylic acid Intermediate_3->Final_Product Oxidation G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glycine_release Glycine Release Glycine Glycine Glycine_release->Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation Neuronal_Activity Neuronal Activity Ca_influx->Neuronal_Activity Modulation Compound (R)-2-Methylpyrrolidine- 2-carboxylic acid Compound->GlyT1 Inhibition

References

(R)-2-Methylproline: A Deep Dive into its Stereochemistry and Chiral Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-methylproline, a non-proteinogenic α-amino acid, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural feature—a methyl group at the α-carbon (C2) of the proline ring—introduces a critical chiral center that profoundly influences its chemical and biological properties. This guide provides a comprehensive overview of the stereochemistry of (R)-2-methylproline, its synthesis, and its applications, with a focus on data-driven insights and detailed experimental methodologies.

The Stereochemical Landscape of (R)-2-Methylproline

The defining characteristic of 2-methylproline is the presence of a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-methylproline and (S)-2-methylproline.[1] This stereocenter is pivotal, as the spatial arrangement of the methyl group dictates the molecule's interaction with other chiral entities, such as enzymes and receptors.[1] The introduction of the methyl group also imparts significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring.[1] This conformational constraint is a key attribute, influencing the secondary structure of peptides when 2-methylproline is incorporated, often stabilizing β-turn conformations.[1][2]

The (R)-enantiomer is specifically a derivative of D-proline and is instrumental in the synthesis of various chiral compounds.[1] Its distinct three-dimensional structure makes it a valuable building block for creating molecules with enhanced metabolic stability, improved potency, and specific stereochemical orientations necessary for biological activity.[3]

Enantioselective Synthesis of (R)-2-Methylproline

The synthesis of enantiomerically pure (R)-2-methylproline is a key focus in organic chemistry.[1] Several strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Precursors

One of the most prominent methods involves the diastereoselective alkylation of a chiral precursor derived from (R)-proline. This "self-reproduction of chirality" approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction.[1] A common strategy begins with the conversion of (R)-proline into a rigid bicyclic lactam. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by the introduction of a methyl group via an electrophile like methyl iodide, proceeds with high diastereoselectivity and retention of configuration.[1] Subsequent hydrolysis of the bicyclic intermediate yields the desired (R)-2-methylproline.[1]

"Memory of Chirality" (MOC)

The "Memory of Chirality" is an innovative strategy that has been successfully applied to the synthesis of (R)-Boc-2-methylproline.[4][5] This method allows for the retention of stereochemical information even when the original chiral center is temporarily destroyed during the reaction.[1] A scalable, four-step process starting from alanine benzyl ester hydrochloride has been developed that does not require chromatography and produces (R)-Boc-2-methylproline in good yield and with excellent stereochemical control.[4][5]

Other Synthetic Approaches

Other methods for synthesizing enantiomerically pure 2-methylproline include the use of chiral auxiliaries, asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors with chiral ruthenium catalysts, and phase-transfer catalysis.[1] Diastereomeric resolution using chiral resolving agents like D-tartaric acid can also be employed to separate the enantiomers from a racemic mixture.[1]

Quantitative Data on (R)-2-Methylproline Synthesis

The following table summarizes key quantitative data from various synthetic and analytical procedures for 2-methylproline enantiomers.

Parameter(R)-2-Methylproline(S)-2-MethylprolineMethodStarting MaterialReference
Specific Rotation [α]D +73.1° (c 1.7, MeOH)-71.1° to -72.1° (c 1.0, MeOH)Diastereoselective Alkylation(R)-Proline / (S)-Proline[2]
Enantiomeric Excess (ee) 99.6%99.0 ± 0.5%Memory of Chirality / Diastereoselective AlkylationAlanine benzyl ester hydrochloride / (S)-Proline[2][4]
Melting Point 340 °C (dec.)248–252 °C (dec.)Not specifiedNot specified[2][6]
Overall Yield 55%85-90% (from bicyclic intermediate)Diastereoselective Alkylation(R)-Proline / (S)-Proline[2]

Experimental Protocols

General Procedure for the Synthesis of (R)-2-Methylproline via Diastereoselective Alkylation

This procedure is adapted from the synthesis of (S)-2-methylproline and assumes the use of (R)-proline as the starting material.[2]

Part A: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

  • Suspend (R)-proline in pentane.

  • Add pivalaldehyde and trifluoroacetic acid.

  • Heat the mixture at reflux with azeotropic removal of water using a Dean-Stark trap for an extended period (e.g., 72 hours).

  • Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing.

  • After cooling, filter the reaction mixture and concentrate the clear solution under reduced pressure.

  • Purify the residue by distillation to afford the desired bicyclic lactam as a colorless oil.

Part B: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C, followed by warming to room temperature and re-cooling to -78 °C.

  • Add the LDA solution to a solution of the bicyclic lactam from Part A in dry THF at -78 °C.

  • After stirring, add methyl iodide to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product to obtain the methylated bicyclic lactam.

Part C: Synthesis of (R)-2-Methylproline

  • Heat the methylated bicyclic lactam from Part B in 3 N hydrochloric acid at reflux for 1 hour.

  • Remove the water under reduced pressure.

  • Treat the residue with 3 N HCl and extract with dichloromethane.

  • Concentrate the combined aqueous layers and dry under reduced pressure.

  • Purify the crude product by ion-exchange chromatography (e.g., Dowex 50W x 8) to yield (R)-2-methylproline.

Logical Workflow for Synthesis

G cluster_0 Part A: Bicyclic Lactam Formation cluster_1 Part B: Diastereoselective Methylation cluster_2 Part C: Hydrolysis and Purification R_Proline (R)-Proline Pivalaldehyde Pivalaldehyde, TFA, Pentane, Reflux R_Proline->Pivalaldehyde Bicyclic_Lactam (2S,5R)-2-tert-Butyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one Pivalaldehyde->Bicyclic_Lactam LDA 1. LDA, THF, -78°C Bicyclic_Lactam->LDA MeI 2. Methyl Iodide LDA->MeI Methylated_Lactam (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3- oxabicyclo[3.3.0]octan-4-one MeI->Methylated_Lactam Hydrolysis 3N HCl, Reflux Methylated_Lactam->Hydrolysis Purification Ion-Exchange Chromatography Hydrolysis->Purification R_2_Methylproline (R)-2-Methylproline Purification->R_2_Methylproline

Caption: Synthetic pathway for (R)-2-methylproline.

Applications in Drug Development

The unique properties of (R)-2-methylproline make it a valuable component in drug design and development. Its incorporation into peptide-based drugs can lead to:

  • Enhanced Stability: The steric bulk of the methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, increasing the drug's half-life.[2]

  • Conformational Control: By restricting the torsional angles of the peptide backbone, (R)-2-methylproline can lock the molecule into a bioactive conformation, leading to higher potency and selectivity.[1]

  • Improved Pharmacokinetics: The modified amino acid can influence the overall physicochemical properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

An example of its application is in the synthesis of Veliparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, where (R)-Boc-2-methylproline is a key intermediate.[4][5] Proline and its derivatives are recognized as important tectons (molecular building blocks) for the rational design of new bioactive substances, including angiotensin-converting enzyme (ACE) inhibitors.[7]

Signaling Pathway Visualization

While (R)-2-methylproline is a building block rather than a signaling molecule itself, its incorporation can influence how a therapeutic agent interacts with a signaling pathway. For instance, in the development of a PARP inhibitor like Veliparib, the ultimate goal is to disrupt the DNA damage repair pathway in cancer cells.

G DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis inhibition leads to Cell_Survival Cell Survival DNA_Repair->Cell_Survival Veliparib Veliparib (containing (R)-2-methylproline moiety) Veliparib->PARP inhibits

Caption: Inhibition of the PARP DNA repair pathway.

Conclusion

The stereochemistry of (R)-2-methylproline, centered at its α-carbon, is a critical determinant of its utility in modern organic chemistry and drug discovery. The development of robust enantioselective synthetic methods has made this valuable chiral building block more accessible. Its ability to impart conformational rigidity and enhance metabolic stability ensures that (R)-2-methylproline will continue to be a molecule of significant interest for researchers aiming to design next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid

Introduction: this compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which features a quaternary stereocenter at the C2 position, is similar to the amino acid proline but with an additional methyl group.[1][2] This unique stereochemistry is pivotal to its biological activity and its application as a chiral auxiliary in asymmetric synthesis.[1][2] Often supplied as a hydrochloride salt to enhance its stability and solubility, this compound is of significant interest to researchers in drug development, particularly for targeting neurological conditions.[1][2]

General Information and Identifiers

This compound and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride form is common for commercial and laboratory use.

IdentifierThis compound (Free Base)This compound hydrochloride (HCl Salt)
IUPAC Name (2R)-2-methylpyrrolidine-2-carboxylic acid(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1]
Synonyms (S)-2-Methylpyrrolidine-2-carboxylic acid, (R)-2-Methylproline, d-a-methylproline[3][4]This compound HCl
CAS Number 42856-71-3[3][4]123053-48-5[1][2][5][6][7]
Molecular Formula C₆H₁₁NO₂[3][4]C₆H₁₂ClNO₂[1][2][5][6][7]
Molecular Weight 129.16 g/mol [3][4]165.62 g/mol [1][2][6][7]
SMILES OC([C@@]1(C)NCCC1)=O[4]C[C@@]1(CCCN1)C(=O)O.Cl[2][6][7]
InChI InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)[3]InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[1][2]
InChIKey LWHHAVWYGIBIEU-UHFFFAOYSA-N[3]YWPABDPNGQMUFH-FYZOBXCZSA-N[1][6]

Physical Properties

The physical characteristics of this compound hydrochloride make it suitable for a variety of laboratory applications.

PropertyValue
Appearance White to off-white or beige crystalline solid or powder.[2]
Melting Point Approximately 340°C.[2]
Solubility Demonstrates high solubility in polar solvents, particularly water.[1] The hydrochloride salt form significantly enhances its aqueous solubility.[1] It is also soluble in common organic solvents.[2]
Storage Conditions Stable under inert atmosphere.[2] Should be stored at room temperature, away from moisture.[2][8][9] Some suppliers recommend storage at 2-8°C.[5][7]
Purity Typically available with a purity of ≥95% or ≥97%, as determined by HPLC.[2][4][7]

Chemical Properties and Reactivity

The compound's reactivity is primarily dictated by its carboxylic acid and secondary amine functional groups. It can participate in a range of chemical transformations.

  • Stability : The compound is stable under an inert atmosphere.[2] Thermal analysis using TGA-DSC can be employed to understand its decomposition patterns at elevated temperatures.[1]

  • Reactivity : As a bifunctional molecule, it can undergo various reactions:

    • Esterification : The carboxylic acid group can react with alcohols to form the corresponding esters, a common step for creating more complex derivatives.[2]

    • Amidation : Reaction with amines leads to the formation of amides, allowing for further functionalization.[2]

    • Reduction : The carboxylic acid can be reduced to an alcohol or amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

    • Oxidation : The compound can be oxidized to yield oxo derivatives with oxidizing agents such as potassium permanganate.[1]

    • N-Substitution : The secondary amine in the pyrrolidine ring can engage in substitution reactions with agents like alkyl halides or acyl chlorides.[1]

    • Decarboxylation : Under specific conditions, the molecule may lose carbon dioxide to produce derivatives with different biological profiles.[2]

G main (R)-2-Methylpyrrolidine- 2-carboxylic acid sub_ester Ester Derivatives main->sub_ester Esterification (+ Alcohols) sub_amide Amide Derivatives main->sub_amide Amidation (+ Amines) sub_alcohol Alcohol Derivatives main->sub_alcohol Reduction (e.g., LiAlH4) sub_n_sub N-Substituted Derivatives main->sub_n_sub N-Substitution (+ Alkyl Halides) sub_decarboxy Decarboxylated Derivatives main->sub_decarboxy Decarboxylation (Heat)

Caption: General chemical reactivity pathways for this compound.

Experimental Protocols

Asymmetric Synthesis from (S)-Proline

This protocol outlines a multi-step synthesis to produce the target compound, leveraging a chiral precursor to establish the desired stereochemistry.[10]

Step 1: Synthesis of Azetidinone Intermediate

  • Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in 100 mL of acetonitrile.

  • Add 30 g of magnesium sulfate to the suspension.

  • Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 2 days.

  • Filter the mixture and wash the collected solid with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate again.

  • Recrystallize the crude product from ethanol to yield the pure azetidinone intermediate.[10]

Step 2: Methylation of the Azetidinone Intermediate

  • Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in 30 mL of THF and cool to -78°C.

  • Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.

  • After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).

  • Allow the reaction to warm to -30°C over a 2-hour period.

  • Quench the reaction with water, allow it to warm to room temperature, and extract the mixture with chloroform.[10]

Step 3: Hydrolysis to this compound hydrochloride

  • Add the methylated intermediate (430 mg, 1.66 mmol) to 5 mL of 6M HCl.

  • Heat the mixture at reflux for 3 hours.

  • Concentrate the solution under reduced pressure.

  • Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[10]

G start (S)-Proline step1 Azetidinone Intermediate start->step1 + Chloral Hydrate MgSO4, 60°C step2 Methylated Azetidinone step1->step2 1. LDA, -78°C 2. Methyl Iodide end (R)-2-Methylpyrrolidine- 2-carboxylic acid HCl step2->end + 6M HCl Reflux

Caption: Workflow for the asymmetric synthesis of the target compound from (S)-proline.

Biological Activity and Applications

The distinct structure and chirality of this compound make it a valuable compound in pharmacological research and synthetic chemistry.

  • Pharmaceutical Building Block : It serves as a key chiral building block for synthesizing pharmaceuticals.[1][2] Its primary area of investigation is in developing treatments for neurological disorders, where it may be incorporated into more complex active pharmaceutical ingredients.[1][2]

  • Enzyme Modulation : The biological activity is linked to its potential to modulate enzymatic pathways.[1][2] Research suggests it may act as an inhibitor or modulator of enzymes involved in neurotransmitter regulation.[1][2] Its specific (R)-configuration is crucial for selective interactions with the chiral binding sites of biological targets like enzymes.[1][2]

  • Asymmetric Synthesis : Beyond its direct biological applications, it is used as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] This allows for the production of other enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.[1]

  • Peptide Synthesis : Due to its structural similarity to proline, it can be used as a building block in the synthesis of unique peptides (peptidomimetics) that have specific biological roles or therapeutic effects.[1][2]

G sub Substrate enz Enzyme (e.g., in Neurotransmitter Pathway) sub->enz Binds to Active Site prod Product enz->prod Catalyzes Reaction comp (R)-2-Methylpyrrolidine- 2-carboxylic acid comp->enz Inhibits / Modulates (Competitive or Allosteric)

Caption: Conceptual diagram of the compound's potential role as an enzyme modulator.

References

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Methylpyrrolidine-2-carboxylic acid (CAS Number: 123053-48-5), a chiral, non-proteinogenic amino acid derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and discusses its applications in research and drug development, including its biological context.

Core Chemical and Physical Data

This compound, often supplied as its hydrochloride salt, is a unique chiral building block. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which rigidly constrains the conformation of the pyrrolidine ring. This feature is highly valuable in the design of peptides and other bioactive molecules, as it can enhance stability and influence biological activity.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue/DescriptionCitations
IUPAC Name (2R)-2-methylpyrrolidine-2-carboxylic acid
CAS Number 123053-48-5 (hydrochloride salt); 63399-77-9 (free acid)
Molecular Formula C₆H₁₁NO₂ (free acid); C₆H₁₂ClNO₂ (hydrochloride salt)
Molecular Weight 129.16 g/mol (free acid); 165.62 g/mol (hydrochloride salt)
Appearance White to off-white powder or crystals
Melting Point ~280 - 285 °C (decomposes) (free acid); ~340 °C (hydrochloride salt)
Solubility Moderately soluble in water (free acid); High water solubility (>100 mg/mL) (hydrochloride salt)
Optical Rotation ([α]₂₀ᴰ) +15.6° in water (hydrochloride salt)
pKa ~2-3 (carboxylic acid group)

Table 2: Spectroscopic Data for this compound Hydrochloride

Spectroscopy TypeCharacteristic Peaks/SignalsCitations
¹³C NMR δ 179.8 (COOH), 62.5 (C2), 24.1 (CH₃)
FT-IR 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H)

Experimental Protocols

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis starting from a chiral precursor or the resolution of a racemic mixture. Below are detailed methodologies for both approaches.

Asymmetric Synthesis from (S)-Proline

This protocol describes the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by starting with (R)-proline. The process involves the formation of a protected intermediate, methylation at the α-carbon, and subsequent hydrolysis.

Experimental Workflow: Asymmetric Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: α-Methylation cluster_2 Step 3: Hydrolysis s1_start (S)-Proline s1_reagents Chloral Hydrate, MgSO₄ in Acetonitrile, 60°C s1_start->s1_reagents s1_product Azetidinone Intermediate s1_reagents->s1_product s2_start Azetidinone Intermediate s2_reagents LDA, Methyl Iodide in THF, -78°C to -30°C s2_start->s2_reagents s2_product Methylated Azetidinone s2_reagents->s2_product s3_start Methylated Azetidinone s3_reagents 6M HCl, Reflux s3_start->s3_reagents s3_product (S)-2-Methylpyrrolidine-2- carboxylic acid HCl s3_reagents->s3_product

Asymmetric synthesis workflow from (S)-proline.

Protocol Details:

  • Synthesis of the Azetidinone Intermediate:

    • Suspend (S)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile.

    • Add magnesium sulfate (MgSO₄) to the suspension.

    • Heat the mixture at 60°C for 24 hours, followed by stirring at room temperature for 48 hours.

    • Filter the mixture and wash the residue with ethyl acetate.

    • Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield the white, solid azetidinone intermediate.

  • Methylation of the Azetidinone Intermediate:

    • Dissolve the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

    • Add a 2M solution of lithium diisopropylamide (LDA) (1.2 equivalents) dropwise.

    • After 30 minutes, add methyl iodide (2 equivalents).

    • Allow the mixture to warm to -30°C over 2 hours.

    • Quench the reaction with water and allow it to warm to room temperature.

    • Extract the product with chloroform, wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the methylated intermediate.

  • Hydrolysis to the Final Product:

    • Add the methylated azetidinone intermediate to 6M hydrochloric acid (HCl).

    • Heat the mixture at reflux for 3 hours.

    • Concentrate the mixture under reduced pressure.

    • Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.

Synthesis via Racemate Resolution

This method involves the synthesis of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid, followed by resolution using a chiral resolving agent, such as tartaric acid.

Experimental Workflow: Racemic Synthesis and Chiral Resolution

G cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Cyclization & Final Product s1_start 5-Hydroxy-2-pentanone s1_reagents 1. KCN, THF 2. 6M HCl, 70°C s1_start->s1_reagents s1_product Racemic 2-amino-5-hydroxy- 2-methylvaleric acid s1_reagents->s1_product s2_start Racemic Intermediate s2_reagents D-Tartaric Acid in Ethanol s2_start->s2_reagents s2_product (R)-enantiomer-tartrate salt (crystallized) s2_reagents->s2_product s3_start (R)-enantiomer-tartrate salt s3_reagents 1. Thionyl Chloride 2. Reflux in Toluene s3_start->s3_reagents s3_product (R)-2-Methylpyrrolidine-2- carboxylic acid HCl s3_reagents->s3_product G cluster_0 Cellular Processes cluster_1 Extracellular Processes Procollagen Procollagen Synthesis (in ER) Hydroxylation Proline Hydroxylation (Prolyl Hydroxylase) Procollagen->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Helix Triple Helix Formation Glycosylation->Helix Secretion Secretion from Cell Helix->Secretion Cleavage Propeptide Cleavage Secretion->Cleavage ProlineAnalog (R)-2-Methylpyrrolidine- 2-carboxylic acid ProlineAnalog->Procollagen Incorporation ProlineAnalog->Hydroxylation Modulation? Fibril Fibril Assembly Cleavage->Fibril Crosslinking Cross-linking (Lysyl Oxidase) Fibril->Crosslinking Collagen Mature Collagen Fibrils Crosslinking->Collagen

The Impact of α-Methylation on Proline Analogs: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of α-methylated proline analogs into peptides and small molecules represents a significant strategy in medicinal chemistry for modulating biological activity. This modification introduces a conformational rigidity that can pre-organize a molecule into a bioactive conformation, enhance metabolic stability, and influence receptor or enzyme interactions. This in-depth technical guide explores the biological activity of α-methylated proline analogs, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows. The information provided herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics leveraging this unique structural motif.

Introduction

Proline, with its unique cyclic structure, plays a critical role in determining the secondary structure of peptides and proteins. The introduction of a methyl group at the α-carbon of the proline ring further constrains its conformational freedom, primarily influencing the peptide backbone's geometry. This steric hindrance generally favors a trans conformation of the preceding peptide bond and restricts the accessible dihedral angles (φ, ψ), often promoting the formation of β-turns and helical structures.[1][2] These conformational effects can translate into enhanced biological activity, improved proteolytic resistance, and altered pharmacokinetic profiles, making α-methylated proline analogs valuable building blocks in drug discovery. This guide will delve into specific examples of their application as enzyme inhibitors and receptor modulators.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various α-methylated proline analogs and related compounds, providing a comparative overview of their potency against different biological targets.

Table 1: Enzyme Inhibition Data

Compound/AnalogTarget EnzymeInhibition ParameterValueReference(s)
Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-AmpHuman Plasma ReninIC₅₀1.8 nM[1]
Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-AmpHog ReninIC₅₀1.6 nM[1]
N-formyl L-proline (NFLP)Human PYCR1Kᵢ100 µM[3]
L-thiazolidine-4-carboxylateHuman PYCR1Kᵢ~400 µM[4]
L-thiazolidine-2-carboxylateHuman PYCR1Kᵢ~600 µM[4]
L-tetrahydro-2-furoic acid (THFA)Human PYCR1Kᵢ~2 mM[3]
Cyclopentanecarboxylate (CPC)Human PYCR1Kᵢ~1 mM[4]
(S)-tetrahydro-2H-pyran-2-carboxylic acidHuman PYCR1Kᵢ70 µM[5][6]
1,3-Dithiolane-2-carboxylic acidHuman PYCR1Kᵢ40 µM[5]
1-hydroxyethane-1-sulfonateHuman PYCR1Kᵢ100 µM[5]

Table 2: Bradykinin Receptor Interaction (General Analogs)

Compound/AnalogReceptorAssay TypeParameterValueReference(s)
BradykininHuman B2 ReceptorCompetitive Binding ([³H]bradykinin)pKᵢ8.96 - 10.19[7]
des-Arg⁹-BradykininHuman B1 ReceptorCompetitive BindingpKᵢ~8[8]
Icatibant (B2 Antagonist)Human B2 ReceptorCompetitive BindingpKᵢ~9.5[8]
[α-MePro³]-BradykininNot specifiedConformational Study-Induces β-turn[9]
[α-MePro⁷]-BradykininNot specifiedConformational Study-Induces β-turn[9]

Note: Specific quantitative binding or functional data for α-methylproline-containing bradykinin analogs is limited in publicly available literature. The table provides context with known ligands and the observed conformational effects of α-methylation on bradykinin.

Experimental Protocols

This section provides detailed methodologies for the synthesis, conformational analysis, and biological evaluation of α-methylated proline analogs.

Synthesis of α-Methylproline-Containing Peptides (Solid-Phase Peptide Synthesis)

This protocol outlines a general procedure for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing an α-methylproline residue.

Materials:

  • Fmoc-protected amino acids (including Fmoc-α-MePro-OH)

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminus)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (will be negative for proline and α-methylproline).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the coupling of Fmoc-α-MePro-OH, extend the coupling time to 4-6 hours or use a more potent coupling agent like HATU if necessary due to steric hindrance.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conformational Analysis

This protocol provides a general workflow for the conformational analysis of an α-methylated proline-containing peptide in solution.[10][11][12][13][14]

Materials:

  • Purified peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary structure. A strong Hα(i) - Hδ(i+1) NOE is indicative of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE suggests a cis conformation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization of the preceding peptide bond.

  • Data Analysis and Structure Calculation:

    • Assign all proton and carbon resonances using the combination of 2D NMR spectra.

    • Identify and quantify NOE/ROE cross-peaks to generate distance restraints.

    • Use the distance restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

    • Analyze the resulting structures to characterize the predominant conformation(s) of the peptide.

This protocol outlines the general steps for determining the solid-state structure of an α-methylated proline-containing peptide.[15][16][17]

Materials:

  • Highly purified peptide (>98%)

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Microscope

  • Cryoprotectant solutions

  • X-ray diffractometer

Procedure:

  • Crystallization Screening:

    • Dissolve the peptide in a suitable buffer at a high concentration (e.g., 10-20 mg/mL).

    • Set up crystallization trials using various commercially available screening kits that cover a wide range of precipitants, salts, and pH values.

    • Use vapor diffusion methods (sitting or hanging drop) to equilibrate the peptide solution with the reservoir solution.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as the temperature.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best-diffracting crystals.

    • Soak the crystals in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

  • Structure Validation: Validate the final structure using established crystallographic criteria (e.g., R-factor, R-free, Ramachandran plot analysis).

Biological Assays

This protocol describes a typical in vitro assay to determine the IC₅₀ of an α-methylated proline-containing peptide against renin.[18][19][20]

Materials:

  • Recombinant human renin

  • Renin FRET substrate

  • Assay buffer (e.g., Tris or MES buffer at optimal pH)

  • Test inhibitor (α-methylated proline analog)

  • Known renin inhibitor (positive control, e.g., Aliskiren)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer.

    • Add the test inhibitor or control inhibitor to the appropriate wells.

    • Add the renin enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the renin FRET substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol outlines a method to determine the Kᵢ of an α-methylated proline analog against PYCR1 by monitoring NADH consumption.[3][4][5][6][21][22][23]

Materials:

  • Recombinant human PYCR1

  • Δ¹-pyrroline-5-carboxylate (P5C)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

  • Test inhibitor

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of PYCR1, P5C, NADH, and the test inhibitor in the assay buffer.

  • Assay Setup: Set up reactions with varying concentrations of the substrate (P5C) and a fixed concentration of the inhibitor. Also, include a control with no inhibitor.

  • Reaction Initiation: In the wells of the microplate, combine the assay buffer, NADH, P5C, and the inhibitor. Initiate the reaction by adding the PYCR1 enzyme.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in kinetic mode for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

    • Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for the uninhibited reaction to determine Kₘ and Vₘₐₓ.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for both the inhibited and uninhibited reactions to determine the mechanism of inhibition.

    • For competitive inhibition, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

This protocol describes a competitive binding assay to determine the affinity of an α-methylated proline-containing bradykinin analog for the B1 or B2 receptor.[7][8][24]

Materials:

  • Cell membranes expressing the human bradykinin B1 or B2 receptor

  • Radioligand (e.g., [³H]bradykinin for B2 receptors)

  • Unlabeled test peptide (α-methylated proline analog)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In assay tubes, incubate a constant concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test peptide. Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled bradykinin).

  • Incubation: Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of α-methylated proline analogs.

Signaling Pathway: PYCR1 Inhibition

PYCR1_Inhibition cluster_proline_synthesis Proline Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C Multiple Steps PYCR1 PYCR1 P5C->PYCR1 Proline Proline Reduced_Proliferation Reduced Cancer Cell Proliferation PYCR1->Proline aMePro_analog α-Methylated Proline Analog (e.g., NFLP) aMePro_analog->PYCR1 Competitive Inhibition

PYCR1 Inhibition by α-Methylated Proline Analogs.
Experimental Workflow: Peptide Synthesis and Purification

Peptide_Synthesis_Workflow start Start: Resin Selection resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (DIC/Oxyma) fmoc_deprotection->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat n-1 times wash->repeat repeat->fmoc_deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end End: Purified Peptide characterization->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Logical Relationship: Conformational Analysis Strategy

Conformational_Analysis cluster_solution Solution State Analysis cluster_solid Solid State Analysis peptide Purified α-MePro Peptide nmr NMR Spectroscopy peptide->nmr xray X-ray Crystallography peptide->xray nmr_experiments 1D ¹H, 2D TOCSY, 2D NOESY/ROESY, HSQC nmr->nmr_experiments nmr_data Distance & Dihedral Angle Restraints nmr_experiments->nmr_data nmr_structure Ensemble of Solution Conformations nmr_data->nmr_structure correlation Correlation & Comparison nmr_structure->correlation crystallization Crystallization & Data Collection xray->crystallization phasing Phase Determination & Model Building crystallization->phasing xray_structure Single Crystal Structure phasing->xray_structure xray_structure->correlation final_model Comprehensive Conformational Model correlation->final_model

Strategy for Peptide Conformational Analysis.

Conclusion

The α-methylation of proline is a powerful tool for constraining peptide conformation and enhancing biological activity. As demonstrated by the potent inhibition of renin and PYCR1, this modification can lead to the development of highly effective therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological evaluation of α-methylated proline analogs. Future research in this area will likely focus on exploring a wider range of biological targets and further refining the design principles for incorporating these unique building blocks into novel drug candidates. The continued application of advanced analytical techniques, such as NMR and X-ray crystallography, will be essential in elucidating the structure-activity relationships that govern the biological effects of these conformationally constrained molecules.

References

Mechanism of Action for Proline-Derivative Organocatalysts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for proline-derivative organocatalysts, a cornerstone of modern asymmetric synthesis. We will delve into the core catalytic cycles, present quantitative data for key transformations, provide detailed experimental protocols, and visualize the mechanistic pathways.

Core Mechanistic Principles: Enamine and Iminium Catalysis

Proline and its derivatives are versatile organocatalysts that can activate carbonyl compounds through two primary, interconnected catalytic cycles: enamine catalysis and iminium catalysis . The ability of proline's secondary amine to reversibly form covalent intermediates with carbonyl compounds, coupled with the stereodirecting influence of its chiral scaffold and the role of the carboxylic acid group, underpins its catalytic power.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[1] This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for subsequent carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[2] The chirality of the proline catalyst is transferred during the carbon-carbon bond formation step, leading to an enantiomerically enriched product. The catalytic cycle is then closed by hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product.

Enamine_Catalysis cluster_cycle Proline Proline Catalyst Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) Enamine Enamine Intermediate (Nucleophilic) Proline->Enamine - H₂O Carbonyl_Donor->Enamine Electrophile Electrophile (e.g., Aldehyde) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile->Iminium_Adduct Product Chiral Product Iminium_Adduct->Product + H₂O - Catalyst Water1 H₂O Water2 H₂O Water2->Product

Iminium Catalysis: Activating the Electrophile

Conversely, iminium catalysis involves the reaction of proline with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This transformation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. This activation mode is particularly relevant for conjugate addition reactions. The chiral proline backbone effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Similar to enamine catalysis, the cycle is completed by hydrolysis to release the product and regenerate the catalyst.

Iminium_Catalysis cluster_cycle Proline Proline Catalyst Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Iminium_Ion Iminium Ion (Electrophilic) Proline->Iminium_Ion - H₂O Unsaturated_Carbonyl->Iminium_Ion Nucleophile Nucleophile Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile->Enamine_Adduct Product Chiral Product Enamine_Adduct->Product + H₂O - Catalyst Water1 H₂O Water2 H₂O Water2->Product

The Role of Oxazolidinones

In proline-catalyzed reactions, oxazolidinones can form from the reaction of the catalyst with either the aldehyde or ketone.[3] Initially considered as unproductive "parasitic" species, there is growing evidence that oxazolidinones can act as reservoirs for the catalyst and may be key intermediates in some reaction pathways, existing in equilibrium with the catalytically active enamine and iminium ion species.[4]

Key Asymmetric Transformations and Quantitative Data

Proline and its derivatives have been successfully employed in a wide array of asymmetric carbon-carbon bond-forming reactions. Below are representative data for three major classes of these transformations: the aldol reaction, the Mannich reaction, and the Michael addition.

Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline catalyzes this reaction via an enamine intermediate, with the stereochemical outcome often rationalized by the Zimmerman-Traxler model.[5]

EntryAldehyde (Electrophile)Ketone (Nucleophile)Catalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
1p-NitrobenzaldehydeAcetone(S)-Proline (30)Acetone468-76
2IsovaleraldehydeAcetone(S)-Proline (20)Acetone4897-96
3BenzaldehydeCyclohexanone(S)-Proline (10)MeOH/H₂O307890:1095
4p-NitrobenzaldehydeCyclohexanone(S)-Proline (20)DMSO49995:596
Proline-Catalyzed Mannich Reaction

The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a highly efficient method for synthesizing chiral β-amino carbonyl compounds. Proline catalysis proceeds through an enamine mechanism, where the enamine attacks an in situ-formed imine.[6]

EntryAldehydeAmineKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1p-Nitrobenzaldehydep-AnisidineAcetone(S)-Proline (35)DMSO1250>95:594
2Formaldehydep-AnisidineCyclohexanone(S)-Proline (35)DMSO292->99
3Isovaleraldehydep-AnisidineAcetone(S)-Proline (35)DMSO4895>95:596
4Benzaldehydep-AnisidineHydroxyacetone(S)-Proline (10)NMP2493>95:5>99
Proline-Catalyzed Michael Addition

Proline and its derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Depending on the substrates, this can proceed through either enamine or iminium ion activation.

EntryMichael AcceptorMichael DonorCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1β-NitrostyreneCyclohexanone(S)-Proline (35)CHCl₃1209790:1020
2β-NitrostyrenePropanal(S)-Proline (10)CH₂Cl₂248290:1092
3Diethyl malonateChalcone(S)-Proline (5)[bmim]PF₆192--
4ThiophenolCyclohexenone(S)-Proline (10)Toluene2495-52

Detailed Experimental Protocols

The following are representative experimental procedures for the proline-catalyzed aldol, Mannich, and Michael reactions.

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Benzaldehyde and Cyclohexanone

Aldol_Workflow Start Start Charge_Flask Charge flask with (S)-proline, MeOH, H₂O, and cyclohexanone Start->Charge_Flask Stir_1 Stir for 10 min at RT Charge_Flask->Stir_1 Cool Cool to 0 °C Stir_1->Cool Add_Aldehyde Slowly add benzaldehyde Cool->Add_Aldehyde Stir_2 Stir at RT for 30 h Add_Aldehyde->Stir_2 Workup Work-up: Filter through silica, concentrate Stir_2->Workup Purification Purify by column chromatography Workup->Purification Analysis Analyze: NMR (yield, dr), chiral HPLC (ee) Purification->Analysis End End Analysis->End

Procedure:

  • A 25 mL flask is charged with (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).[7]

  • The mixture is stirred for 10 minutes at room temperature.[7]

  • The flask is then cooled to 0 °C in an ice bath.

  • Benzaldehyde (1.02 mL, 10 mmol) is added slowly via syringe.[7]

  • The flask is sealed and the reaction mixture is stirred at room temperature for 30 hours.[7]

  • Upon completion, the mixture is filtered through a pad of silica gel with ethyl acetate and concentrated under reduced pressure.

  • The conversion and diastereomeric ratio are determined by ¹H NMR analysis of the crude mixture.

  • The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/cyclohexane, 2:8) to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Protocol: Three-Component Mannich Reaction

Procedure:

  • To a vial, add the aldehyde (1.0 mmol) and p-anisidine (1.1 mmol).[6]

  • Add the solvent system, for example, a 4:1 mixture of DMSO and acetone (10 mL total).[6]

  • Add (S)-proline (e.g., 20 mol%) to the mixture.[6]

  • Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[6]

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Michael Addition of an Aldehyde to a Nitroalkene

Procedure:

  • To a solution of the α,β-unsaturated nitroalkene (0.3 mmol) in toluene (0.1 M), add the aldehyde (10 equivalents) and DL-Proline (20 mol%).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction by TLC (approximately 12 hours for completion).

  • Upon completion, add ethyl acetate (0.2 mL) to the reaction product.

  • Wash the solution twice with water (2 x 1.0 mL), dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify the product by chromatography on a silica gel column (e.g., hexanes/ethyl acetate, 5:1).

Conclusion

Proline-derivative organocatalysis represents a powerful and versatile strategy in modern organic synthesis, enabling the stereoselective formation of complex molecules under mild and often environmentally benign conditions. The mechanistic dichotomy of enamine and iminium catalysis allows for the activation of a broad range of substrates, leading to highly efficient and selective aldol, Mannich, Michael, and other carbon-carbon bond-forming reactions. Understanding the underlying catalytic cycles, the factors influencing stereoselectivity, and the practical aspects of reaction execution is crucial for researchers in academia and industry to fully harness the potential of this "simplest enzyme." This guide provides a foundational understanding and practical data to aid in the design and implementation of proline-catalyzed transformations in drug discovery and development.

References

An In-depth Technical Guide to the Solubility Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. This document consolidates available data on its solubility in various solvents, offers insights into its physicochemical properties influencing solubility, details relevant experimental protocols, and presents a visual representation of a common synthetic route.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. The presence of a carboxylic acid functional group, a secondary amine within the pyrrolidine ring, and its formulation as a hydrochloride salt are the primary determinants of its solubility characteristics.

Structure:

  • Molecular Formula: C₆H₁₂ClNO₂

  • Molecular Weight: 165.62 g/mol [1][2]

  • Appearance: White to off-white crystalline solid or powder.[1][3]

pKa Values (Estimated)

Ionizable GroupEstimated pKaRationale
Carboxylic Acid (-COOH)~2-3Similar to the carboxylic acid group in proline, the electron-withdrawing effect of the adjacent protonated amine group lowers its pKa.
Pyrrolidine Nitrogen (-NH₂⁺-)~10-11The secondary amine in the pyrrolidine ring is expected to have a pKa similar to that of proline's secondary amine.

The zwitterionic nature of the free amino acid and the salt form of the hydrochloride significantly influence its solubility in aqueous solutions at different pH values.

Solubility Profile

The hydrochloride salt form of this compound enhances its solubility in polar solvents, particularly in water.

Quantitative Solubility Data
SolventTemperatureSolubility
WaterNot Specified> 100 mg/mL[1]
Qualitative Solubility Data
SolventSolubility DescriptionRationale
MethanolConsiderable solubility[2]As a polar protic solvent, methanol can effectively solvate the ionic hydrochloride salt and form hydrogen bonds with the carboxylic acid and the pyrrolidine nitrogen.
EthanolConsiderable solubility[2]Similar to methanol, ethanol's polarity and ability to form hydrogen bonds contribute to good solubility.
Dimethyl Sulfoxide (DMSO)Variable solubilityAs a polar aprotic solvent, DMSO can solvate the cation but is less effective at solvating the chloride anion compared to protic solvents, leading to variable solubility.

The free acid form, this compound, is described as being moderately soluble in water.[4]

Experimental Protocols for Solubility Determination

Standard laboratory procedures can be employed to determine the solubility of this compound hydrochloride. A general protocol for determining solubility in various solvents is outlined below.

General Shake-Flask Method

This method is widely used to determine equilibrium solubility.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.

  • Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

The following diagram illustrates a general workflow for solubility determination.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B Combine C Seal and agitate at constant temperature B->C D Allow suspension to settle C->D After 24-48h E Filter supernatant D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC) F->G

Workflow for determining equilibrium solubility.

Synthesis Workflow

This compound hydrochloride can be synthesized from (R)-proline. The following diagram outlines a representative multi-step synthesis.

G Synthesis of this compound hydrochloride cluster_reactants Starting Materials & Reagents cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Proline (R)-Proline Step1 Step 1: Formation of Azetidinone Intermediate Proline->Step1 ChloralHydrate Chloral Hydrate ChloralHydrate->Step1 LDA LDA Step2 Step 2: Methylation LDA->Step2 MeI Methyl Iodide MeI->Step2 HCl 6M HCl Step3 Step 3: Hydrolysis and Salt Formation HCl->Step3 Intermediate2 Azetidinone Intermediate Step1->Intermediate2 Intermediate3 Methylated Azetidinone Step2->Intermediate3 FinalProduct This compound hydrochloride Step3->FinalProduct Intermediate2->Step2 Intermediate3->Step3

Synthetic pathway from (R)-proline.

Conclusion

This compound hydrochloride exhibits high solubility in water, a critical characteristic for many pharmaceutical applications. Its solubility in common organic solvents like methanol and ethanol is considerable, though quantitative data is not widely published. The solubility profile is governed by its ionic nature as a hydrochloride salt and the presence of polar functional groups capable of hydrogen bonding. The provided experimental protocols offer a framework for researchers to determine precise solubility data under their specific experimental conditions. The synthesis workflow illustrates a viable route for its preparation from a readily available chiral precursor. Further studies to quantify its solubility in a broader range of pharmaceutically relevant solvents and at various temperatures would be beneficial for its application in drug development.

References

Unlocking Novel Therapeutic Potential: An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide therapeutics, the pursuit of enhanced stability, greater potency, and improved pharmacokinetic profiles is relentless. Beyond the canonical 22 proteinogenic amino acids that form the fundamental blueprint of life, a vast and structurally diverse class of molecules known as non-proteinogenic amino acids (NPAAs) offers a powerful toolkit to overcome the limitations of natural peptides.[1][2] These unique building blocks, not encoded in the genetic code for protein synthesis, are increasingly being leveraged to design novel therapeutics with superior "drug-like" properties.[3][4]

This technical guide provides a comprehensive overview of non-proteinogenic amino acids, detailing their classification, synthesis, and strategic incorporation into peptides. It serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the signaling pathways where these molecules play a pivotal role.

Non-proteinogenic amino acids are a broad category of amino acids that are not naturally incorporated into proteins during ribosomal translation.[5][6] While over 140 NPAAs are found in proteins through post-translational modifications, thousands more exist in nature or have been created synthetically.[7] Their structural diversity is vast and can be categorized based on features such as chirality (L- vs. D-isomers), backbone length (α-, β-, or γ-amino acids), and the introduction of unique chemical moieties.[3][8] This diversity allows for the fine-tuning of the pharmacological properties of peptide drug candidates, leading to enhanced metabolic stability, resistance to enzymatic degradation, and improved receptor binding affinity.[1][9]

Core Concepts and Classification

Non-proteinogenic amino acids can be broadly classified based on their structure and origin:

  • Naturally Occurring NPAAs: These are found in various organisms, including bacteria, fungi, and plants, where they serve as metabolic intermediates, signaling molecules, or defense compounds.[1][8] Notable examples include L-DOPA, a precursor to dopamine, and γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter.[10][11]

  • Synthetic NPAAs: This ever-expanding category includes amino acids with tailor-made side chains, altered backbones, or non-natural stereochemistry. These are designed to impart specific properties to peptides, such as increased rigidity, altered hydrophobicity, or novel functionalities for bioconjugation.[3]

Data Presentation: Physicochemical Properties of Selected Non-Proteinogenic Amino Acids

The unique side chains of NPAAs confer distinct physicochemical properties that are critical for their application in drug design. The following table summarizes key quantitative data for a selection of common NPAAs, providing a comparative reference.

Non-Proteinogenic Amino AcidAbbreviationMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)Isoelectric Point (pI)
γ-Aminobutyric acidGABA103.124.2310.43-7.33
L-OrnithineOrn132.161.718.6910.769.73
β-Alanineβ-Ala89.093.5510.24-6.90
D-AlanineD-Ala89.092.349.69-6.02
L-HomocysteineHcy135.22.228.8710.825.55
α-Aminoisobutyric acidAib103.122.3010.20-6.25
L-CitrullineCit175.192.439.41-5.92

Signaling Pathways Involving Non-Proteinogenic Amino Acids

Certain NPAAs are integral components of crucial biological signaling pathways. Understanding these pathways is essential for elucidating disease mechanisms and designing targeted therapeutics.

GABAergic Signaling Pathway

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its signaling is critical for regulating neuronal excitability. The synthesis of GABA from glutamate, its release into the synaptic cleft, and its interaction with postsynaptic receptors are key steps in this pathway.

Overview of the GABAergic signaling pathway.
The Urea Cycle

The urea cycle is a vital metabolic pathway that converts toxic ammonia into urea for excretion.[12][13] The non-proteinogenic amino acids ornithine and citrulline are key intermediates in this cycle, which primarily occurs in the liver.[6][14]

Urea_Cycle cluster_mitochondria Mitochondria cluster_cytosol Cytosol NH4 NH4+ CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH4->CPS1 HCO3 HCO3- HCO3->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS1 Argininosuccinate Synthetase (ASS1) Citrulline_cyto->ASS1 Aspartate Aspartate Aspartate->ASS1 Argininosuccinate Argininosuccinate ASS1->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCACycle TCA Cycle Fumarate->TCACycle To TCA Cycle ARG1 Arginase 1 (ARG1) Arginine->ARG1 Urea Urea ARG1->Urea Ornithine_cyto Ornithine ARG1->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

The Urea Cycle, highlighting the roles of ornithine and citrulline.

Experimental Protocols: Synthesis and Incorporation of Non-Proteinogenic Amino Acids

The synthesis and characterization of peptides containing non-proteinogenic amino acids are fundamental to their application in research and drug development.

General Methodologies for NPAA Synthesis

The synthesis of NPAAs can be broadly categorized into chemical and enzymatic (or chemoenzymatic) approaches.

  • Chemical Synthesis:

    • Asymmetric Synthesis: This is crucial for producing enantiomerically pure NPAAs. Methods include the use of chiral catalysts, auxiliaries, and phase-transfer catalysis.[1][4][15][16][17] Nickel-catalyzed enantioconvergent cross-coupling is a powerful modern technique.[4][16][17]

    • Multicomponent Reactions: These reactions, such as the Strecker and Ugi reactions, allow for the efficient construction of complex amino acid scaffolds in a single step.

    • C-H Functionalization: Direct modification of the C-H bonds of proteinogenic amino acids is an emerging strategy for the rapid synthesis of diverse NPAAs.[18]

  • Enzymatic and Chemoenzymatic Synthesis:

    • Biocatalysis offers high stereoselectivity and milder reaction conditions.[3][19] Enzymes like transaminases, hydrolases, and oxidoreductases are employed to produce chiral NPAAs.[14][20] Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps to access novel NPAA structures.[19]

Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of NPAAs

Solid-phase peptide synthesis is the most common method for incorporating NPAAs into a peptide chain. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.[7][21][22][23]

Materials:

  • Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected NPAA (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-NPAA, Coupling Reagent, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 6. Purification (RP-HPLC) Precipitation->Purification End Pure Peptide Purification->End

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Non-proteinogenic amino acids represent a versatile and powerful class of building blocks for modern drug discovery and peptide engineering. Their strategic incorporation into peptide sequences allows for the rational design of therapeutics with enhanced stability, potency, and bioavailability. The continued development of novel synthetic methodologies, including asymmetric and chemoenzymatic approaches, will further expand the accessible chemical space of NPAAs. A thorough understanding of their synthesis, physicochemical properties, and roles in biological pathways is essential for researchers and scientists aiming to harness the full potential of these unique molecules in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (R)-2-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral proline derivative, is a valuable building block in medicinal chemistry and asymmetric synthesis. Its structural rigidity and stereochemical properties make it a significant component in the development of novel therapeutics. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, quality, and efficacy throughout the drug development lifecycle, from synthesis and purification to formulation and storage. This guide provides a comprehensive overview of the current understanding of the thermal behavior of its hydrochloride salt, outlines standard analytical methodologies, and presents a hypothetical decomposition pathway based on related chemical structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂
Molecular Weight 129.16 g/mol 165.62 g/mol [1]
Appearance -White to off-white crystalline powder[2]
CAS Number 63399-77-9123053-48-5[1]

Thermal Analysis Data

The thermal behavior of this compound hydrochloride has been investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The available data indicates a multi-step thermal decomposition process. However, it is crucial to note the existence of conflicting data regarding the melting and decomposition temperatures, which may arise from variations in experimental conditions (e.g., heating rate, atmospheric purity) or sample characteristics (e.g., purity, crystalline form).

Table 1: Summary of Thermal Analysis Data for this compound hydrochloride

Temperature Range (°C)Thermal EventMass Loss (%)Enthalpy Change (J/g)Data Source
50-80Dehydration1-315-25 (endothermic)[1]
168-170Melting-35-45 (endothermic)[1]
210-250Onset of Decomposition-Exothermic[1]
~340Melting Point/Decomposition--[2]

The data suggests an initial dehydration step at relatively low temperatures, followed by melting and subsequent exothermic decomposition at higher temperatures. The significant discrepancy in the reported melting/decomposition points (~170°C vs. 340°C) highlights the need for careful characterization of the specific batch or polymorph being used in any application.

Experimental Protocols

While specific experimental details for the cited data are not available, this section outlines a standard protocol for conducting TGA and DSC analyses on a solid organic compound like this compound hydrochloride.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with decomposition and volatilization.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound hydrochloride is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as mass (%) versus temperature (°C). The first derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions such as melting, crystallization, and decomposition.

Methodology:

  • Sample Preparation: A sample of 2-5 mg of this compound hydrochloride is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program: The sample and reference pans are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the final decomposition event observed in TGA, at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks on the DSC thermogram.

Visualizations

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output cluster_3 Analysis & Interpretation start Start: this compound HCl weigh_tga Weigh 5-10 mg into TGA pan start->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan start->weigh_dsc tga TGA Analysis (N2 atmosphere, 10°C/min) weigh_tga->tga seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc dsc DSC Analysis (N2 atmosphere, 10°C/min) seal_dsc->dsc tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data interpretation Determine Decomposition Temperatures, Melting Point, and Enthalpies tga_data->interpretation dsc_data->interpretation G reactant This compound decarboxylation 2-Methylpyrrolidine reactant->decarboxylation Decarboxylation (Loss of CO2) dehydration_int Intramolecular Dehydration Product (e.g., Lactam) reactant->dehydration_int Intramolecular Dehydration dehydration_inter Intermolecular Dehydration Product (e.g., Dimer) reactant->dehydration_inter Intermolecular Dehydration co2 Carbon Dioxide (CO2) h2o Water (H2O)

References

Spectroscopic and Methodological Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of (R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and organic synthesis. The document details available spectroscopic data (NMR, IR, MS), outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound, primarily presented for its common hydrochloride salt form due to its stability and prevalence in the literature.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound Hydrochloride
Nucleus Chemical Shift (δ) ppm Assignment Notes
¹³C179.8Carboxylic Acid (C=O)The downfield shift is characteristic of a carboxylic acid carbon.
¹³C62.5Quaternary Carbon (C2)Carbon atom at the stereocenter, attached to the methyl, carboxyl, and amino groups.
¹³C~45-55Methylene Carbon (C5)Expected chemical shift for the CH₂ group adjacent to the nitrogen.
¹³C~25-35Methylene Carbon (C3/C4)Expected range for the other two methylene groups in the pyrrolidine ring.
¹³C24.1Methyl Carbon (CH₃)The signal for the methyl group at the C2 position.
¹H~10-12Carboxylic Acid (OH)Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent.
¹H~9-10Amine (NH₂⁺)Broad signal due to protonation in the hydrochloride salt form.
¹H~3.3-3.6Methylene (C5-H)Multiplet, protons on the carbon adjacent to the nitrogen.
¹H~1.8-2.3Methylene (C3-H, C4-H)Complex multiplets from the remaining pyrrolidine ring protons.
¹H~1.5Methyl (CH₃)Singlet, corresponding to the three protons of the methyl group.

Note: Chemical shifts marked with an asterisk () are predicted values based on typical ranges for similar structures, as direct experimental data for all signals was not consistently available in the reviewed literature.*

Table 2: Infrared (IR) Spectroscopy Data for this compound Hydrochloride
Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
2500–3000Strong, BroadO-H StretchCarboxylic Acid
~2400-2800Broad, Multiple BandsN-H StretchAmmonium (NH₂⁺)
1740StrongC=O StretchCarboxylic Acid
~1580-1620MediumN-H BendAmmonium (NH₂⁺)
~1400-1450MediumC-H BendCH₂ and CH₃ groups
~1150-1250MediumC-N StretchAmine
Table 3: Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity (%) Proposed Fragment Notes
130.0817~100[M+H]⁺Molecular ion of the free base. The accurate mass of the hydrochloride salt is approximately 165.0557 g/mol .[1]
84.0813High[M-COOH]⁺Loss of the carboxylic acid group is a common fragmentation pathway for amino acids.
<84VariableFurther fragmentationFragmentation of the pyrrolidine ring.

Note: The mass spectrometry data is predicted based on the molecular weight of the free base and common fragmentation patterns of proline and its derivatives. The molecular ion of the hydrochloride salt would not typically be observed directly.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of the (R)-enantiomer can be achieved through a multi-step process, analogous to the reported synthesis of the (S)-enantiomer. A plausible synthetic route is outlined below:

  • Protection of the Amino Group: (R)-Proline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-(R)-proline.

  • α-Methylation: The protected (R)-proline is then subjected to α-methylation. This can be achieved by deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, like methyl iodide.

  • Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, typically using hydrochloric acid in an organic solvent. This step simultaneously forms the hydrochloride salt of the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield this compound hydrochloride as a crystalline solid.

Spectroscopic Analysis
  • Sample Preparation: A sample of this compound hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL). For analysis in D₂O, the pH can be adjusted with DCl or NaOD to observe pH-dependent shifts.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired. The number of scans depends on the sample concentration. The chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Sample Preparation: For solid-state analysis, a small amount of the crystalline this compound hydrochloride is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the analysis of amino acids.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is analyzed. High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the molecular ion.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start (R)-Proline protection Amino Group Protection (e.g., Boc₂O) start->protection methylation α-Methylation (LDA, CH₃I) protection->methylation deprotection Deprotection & Salt Formation (HCl) methylation->deprotection purification Purification (Recrystallization) deprotection->purification end_product This compound HCl purification->end_product

Caption: Synthetic pathway for this compound HCl.

Characterization_Workflow cluster_characterization Spectroscopic Characterization product This compound HCl nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for the spectroscopic analysis of the synthesized product.

References

The Methyl Group's Decisive Role in Pyrrolidine Ring Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a cornerstone of many natural products and synthetic pharmaceuticals, possesses a conformational flexibility that is critical to its biological activity. The introduction of a methyl group, a seemingly simple modification, can profoundly influence the three-dimensional structure of this five-membered heterocycle, thereby modulating its interactions with biological targets. This technical guide provides an in-depth analysis of the conformational effects of methylation on the pyrrolidine ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Fundamentals of Pyrrolidine Ring Pucker

The non-planar nature of the saturated pyrrolidine ring leads to a phenomenon known as "puckering." The two most predominant low-energy conformations are the envelope (E) and twist (T) forms. In the context of substituted pyrrolidines, particularly proline derivatives, these conformations are often described by the displacement of the Cγ and sometimes Cβ atoms relative to the mean plane of the ring. This leads to two primary puckering modes:

  • Cγ-endo (Up pucker): The Cγ atom is displaced on the same side as the Cα carboxyl group (in proline).

  • Cγ-exo (Down pucker): The Cγ atom is displaced on the opposite side of the Cα carboxyl group.

The equilibrium between these puckered states is a delicate balance of steric and stereoelectronic interactions, which can be significantly shifted by the presence and position of substituents like the methyl group.

The Influence of N-Methylation

N-methylation introduces a methyl group directly onto the nitrogen atom of the pyrrolidine ring. This modification has several consequences:

  • Nitrogen Inversion: The nitrogen atom can undergo inversion, leading to different orientations of the methyl group (axial or equatorial). However, this inversion is often rapid on the NMR timescale.

  • Ring Conformation: Ab initio and gas electron diffraction studies on N-methylpyrrolidine have shown that the ring itself adopts an envelope conformation. The barrier to pseudorotation is predicted to be around 2.85 kcal/mol.[1]

  • Amide Bond Isomerization: In N-acyl derivatives like N-methyl-2-pyrrolidone (NMP), the methyl group influences the local electronic environment. NMP exhibits a strong dipole moment and a cis-amide conformation.[2]

The following diagram illustrates the conformational equilibrium in N-methylpyrrolidine.

N_Methylpyrrolidine_Conformation Equatorial Equatorial Conformer TransitionState Transition State (Nitrogen Inversion) Equatorial->TransitionState ΔG Axial Axial Conformer TransitionState->Axial caption Fig. 1: Conformational equilibrium of N-methylpyrrolidine.

Fig. 1: Conformational equilibrium of N-methylpyrrolidine.

The Impact of C-Methylation

Methylation at the carbon atoms of the pyrrolidine ring introduces stereocenters and has a more pronounced and position-dependent effect on the ring's pucker.

Cα-Methylation (2-Methylpyrrolidine and α-Methylproline)

The introduction of a methyl group at the Cα position (adjacent to the nitrogen) creates a significant steric presence that heavily restricts the conformational landscape. In the context of α-methyl-L-proline ((αMe)Pro), this has been extensively studied.

  • Backbone Dihedral Angles: (αMe)Pro is highly constrained. The ω and φ torsion angles are restricted to approximately 180° and -60°, respectively.[3][4]

  • ψ Torsion Angle: While proline can explore multiple conformations, (αMe)Pro overwhelmingly favors a ψ value of about -30°, corresponding to a cis' or α-helical structure.[3][4] This is in stark contrast to proline's preference.[3] The Cα-methyl group is the major determinant of this preference.[3]

  • Turn Promotion: α-Methylproline shows a remarkable tendency to promote β-turn conformations when located at the i+1 position in a peptide sequence.[4]

The logical relationship between Cα-methylation and the resulting conformational restriction is depicted below.

C_alpha_Methylation_Effect Methylation Cα-Methylation ((αMe)Pro) StericHindrance Increased Steric Hindrance around Cα Methylation->StericHindrance PhiRestriction φ Angle Restricted (~ -60°) StericHindrance->PhiRestriction PsiPreference ψ Angle Prefers cis' (~ -30°) StericHindrance->PsiPreference BetaTurn Promotion of β-turn Conformations PsiPreference->BetaTurn caption Fig. 2: Effect of Cα-methylation on proline conformation.

Fig. 2: Effect of Cα-methylation on proline conformation.
Cγ-Methylation (4-Methylproline)

Substituents at the Cγ (or 4th) position have a well-documented influence on the endo/exo pucker of the pyrrolidine ring.

  • Stereoelectronic Effects vs. Steric Effects: The conformational preference is a balance between stereoelectronic effects (like the gauche effect with electronegative substituents) and steric hindrance. For alkyl groups like methyl, steric effects often dominate.

  • Pseudoequatorial Preference: A C4-alkyl group, such as methyl or tert-butyl, strongly favors a pseudoequatorial orientation to minimize steric strain.[5][6]

  • Control of Pucker: This pseudoequatorial preference leads to a predictable control over the ring pucker:

    • trans-4-methyl-L-proline: The methyl group is trans to the carboxyl group. A pseudoequatorial orientation of the methyl group forces the ring into an endo pucker.

    • cis-4-methyl-L-proline: The methyl group is cis to the carboxyl group. A pseudoequatorial orientation of the methyl group leads to an exo pucker.[5][6]

This is in contrast to electronegative substituents at C4, where a trans substituent favors an exo pucker.[6]

Quantitative Conformational Data

The following table summarizes key quantitative data from computational and experimental studies on methyl-substituted pyrrolidines.

Compound/DerivativeMethodKey Conformational ParametersEnergy Difference (kcal/mol)Reference
N-MethylpyrrolidineAb initioEnvelope conformationBarrier to pseudorotation: 2.85[1]
Cα-Methyl-L-proline ((αMe)Pro)X-ray, NMR, FTIRω ≈ 180°, φ ≈ -60°, ψ ≈ -30° (cis')cis' overwhelmingly populated[3][4]
N-acetyl-(αMe)Pro-N'-methylamideDFT CalculationsLowest energy minimum is identical to Proline derivativeDestabilizes conformers with cis peptide bonds[7]
β-proline oligomersQuantum MechanicsCγ-endo pucker is more stable than Cγ-exoEndo is 1.2 kcal/mol more stable in DMSO[8]

Experimental Protocols for Conformational Analysis

The determination of pyrrolidine ring conformation relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-phase conformation of pyrrolidine derivatives.

  • ¹H and ¹³C NMR: Chemical shifts of the ring protons and carbons are sensitive to the local electronic environment, which is altered by the ring pucker.

  • Vicinal Coupling Constants (³J): The magnitude of ³J(H,H) coupling constants between adjacent protons can be related to the dihedral angle between them via the Karplus equation, providing information about the ring's geometry.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, HOESY) provide information about through-space distances between protons (or other nuclei like ¹⁹F), which can help to distinguish between different puckered states.[9]

  • Variable Temperature NMR: This technique can be used to study the thermodynamics of conformational exchange and to determine energy barriers between different conformers.[10][11]

A generalized workflow for NMR-based conformational analysis is presented below.

NMR_Workflow cluster_exp Experimental NMR cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample Sample Preparation (Substituted Pyrrolidine) Acquisition 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR Data Acquisition Sample->Acquisition VT_NMR Variable Temperature NMR (optional) Acquisition->VT_NMR Processing Data Processing and Signal Assignment Acquisition->Processing Thermo Thermodynamic Analysis (from VT-NMR) VT_NMR->Thermo Coupling Measurement of Chemical Shifts & J-couplings Processing->Coupling NOE_analysis NOE Cross-Peak Integration Processing->NOE_analysis Karplus Karplus Equation Analysis (Dihedral Angles) Coupling->Karplus Distance Distance Restraints (from NOEs) NOE_analysis->Distance Model Generation of Conformational Model (endo/exo population) Thermo->Model Karplus->Model Distance->Model caption Fig. 3: Workflow for NMR conformational analysis.

Fig. 3: Workflow for NMR conformational analysis.
X-ray Crystallography

Single-crystal X-ray diffraction provides a high-resolution snapshot of the pyrrolidine conformation in the solid state.[3][9] This data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule, although it's important to note that crystal packing forces can sometimes influence the observed conformation.

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are essential for exploring the potential energy surface of substituted pyrrolidines.[7]

  • Methodology: A common approach involves using a functional like B3LYP with a basis set such as 6-31+G(d,p).[7]

  • Solvation Models: To simulate solution-phase behavior, a Self-Consistent Reaction Field (SCRF) model can be employed to account for the effects of the solvent.[7]

  • Applications: Computational studies can be used to:

    • Calculate the relative energies of different conformers (e.g., endo vs. exo).

    • Determine the energy barriers for interconversion.

    • Predict NMR parameters (chemical shifts, coupling constants) for comparison with experimental data.

Conclusion and Implications for Drug Development

The methylation of a pyrrolidine ring is a powerful strategy for conformational constraint. By strategically placing a methyl group on the nitrogen or carbon backbone, medicinal chemists can lock the ring into a specific pucker or restrict the rotational freedom of appended functionalities. This has profound implications for drug design:

  • Enhanced Potency and Selectivity: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to increased potency. Locking a specific conformation can also improve selectivity by disfavoring binding to off-target proteins.

  • Improved Pharmacokinetic Properties: Conformational restriction can mask or expose polar groups, influencing properties like membrane permeability and metabolic stability.

  • Scaffold Design: Understanding the conformational effects of methylation allows for the rational design of novel pyrrolidine-based scaffolds with tailored three-dimensional structures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid from Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry, from L-proline. The incorporation of an α-methyl group into the proline scaffold introduces conformational constraints that can enhance metabolic stability and influence the biological activity of peptides and small molecule drugs.

Introduction

The synthesis of α-substituted proline derivatives, such as this compound, is a key strategy in the design of novel therapeutics. The rigidified structure of these analogues can lock peptides into bioactive conformations and improve their resistance to enzymatic degradation. The primary synthetic approach involves the stereoselective α-alkylation of a proline derivative. This process typically requires a multi-step sequence involving protection of the amine and carboxyl groups, diastereoselective methylation, and subsequent deprotection.

Synthetic Strategy Overview

The synthesis of this compound from L-proline generally proceeds through the following key stages:

  • N-Protection: The secondary amine of L-proline is protected to prevent unwanted side reactions during the subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Esterification: The carboxylic acid is converted to an ester, typically a methyl or ethyl ester, to facilitate the subsequent enolate formation.

  • Diastereoselective α-Methylation: This is the critical step where the methyl group is introduced at the C-2 position. The reaction is carried out by generating a chiral enolate which then reacts with a methylating agent. The stereochemical outcome is controlled by the choice of protecting groups, chiral auxiliaries, and reaction conditions.

  • Deprotection: The N-protecting group and the ester are removed to yield the final this compound.

Synthesis_Workflow Proline L-Proline N_Protected_Proline N-Protected L-Proline Proline->N_Protected_Proline N-Protection (e.g., Boc2O) Proline_Ester N-Protected L-Proline Ester N_Protected_Proline->Proline_Ester Esterification (e.g., SOCl2, MeOH) Methylated_Proline (2R)-N-Protected-2-methyl- L-proline Ester Proline_Ester->Methylated_Proline α-Methylation (e.g., LDA, MeI) Diastereoselective Final_Product (R)-2-Methylpyrrolidine- 2-carboxylic acid Methylated_Proline->Final_Product Deprotection (e.g., HCl or TFA) & Hydrolysis

Caption: General workflow for the synthesis of this compound from L-proline.

Experimental Protocols

The following protocols are representative methods for each step in the synthesis. Researchers should optimize these conditions based on their specific laboratory setup and reagents.

Protocol 1: N-Protection of L-Proline with Boc Anhydride

This procedure describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-Proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • 10% Citric acid solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve L-proline (e.g., 0.204 mol) in a 10% aqueous solution of sodium carbonate (e.g., 230 g).[1]

  • Add di-tert-butyl dicarbonate (e.g., 0.224 mol) to the solution.[1]

  • Stir the mixture vigorously at room temperature for 12 hours.[1]

  • After the reaction is complete, cool the mixture in an ice bath and adjust the pH to 3.0-5.0 using a 20% citric acid solution.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 300 g).[1]

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-Pro-OH). The product is often a colorless oil or a white solid and can be used in the next step without further purification. A typical yield is around 90%.[1]

Protocol 2: Esterification of N-Boc-L-Proline

This protocol details the conversion of the carboxylic acid to a methyl ester using thionyl chloride and methanol.

Materials:

  • N-Boc-L-proline

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Boc-L-proline in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred solution.[2] The temperature should be maintained below -5°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours at 40°C, followed by stirring for three days at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be taken up in a suitable solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc-L-proline methyl ester. A quantitative yield is often achieved.[2]

Protocol 3: Diastereoselective α-Methylation

This critical step introduces the methyl group at the C-2 position. The use of a bulky chiral auxiliary on the ester can enhance diastereoselectivity.[3][4]

Materials:

  • N-Boc-L-proline methyl ester

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Methyl iodide (MeI)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-L-proline ester (e.g., 4.30 mmol) in anhydrous THF (e.g., 30 mL) under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.[5]

  • Slowly add a solution of LDA (e.g., 1.2 equivalents, 2.6 mL of 2M solution) dropwise to the stirred solution.[5]

  • Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.[5][6]

  • Add methyl iodide (e.g., 2.0 equivalents, 0.54 mL) dropwise to the enolate solution.[5][6]

  • Allow the reaction mixture to slowly warm to -30 °C over 2 hours.[5]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.[6]

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • The resulting crude product, a mixture of diastereomers, can be purified by silica gel column chromatography to isolate the desired (2R) diastereomer.

Protocol 4: Deprotection and Hydrolysis

The final step involves the removal of the Boc protecting group and hydrolysis of the methyl ester to yield the target amino acid.

Materials:

  • (2R)-N-Boc-2-methyl-L-proline methyl ester

  • 6 M Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Add the purified (2R)-N-Boc-2-methyl-L-proline methyl ester (e.g., 1.66 mmol) to 6 M HCl (e.g., 5 mL).[5]

  • Heat the mixture at reflux for 3 hours.[5]

  • After cooling, concentrate the mixture to dryness under reduced pressure.[7]

  • Add acetone to the residue and concentrate to dryness again; repeat this step twice to ensure removal of water.[7]

  • Triturate the resulting solid with hot acetone, then cool and allow to stand for 24 hours.[5]

  • Filter the solid to obtain this compound hydrochloride as a white solid.[5][7] The zwitterionic form can be obtained by purification through an ion-exchange resin if required.[5]

Data Presentation

The following table summarizes typical yields and diastereomeric ratios reported in the literature for similar transformations. Actual results may vary depending on the specific substrates and reaction conditions.

StepProductTypical Yield (%)Diastereomeric Ratio (R:S at C2)Reference
N-ProtectionN-Boc-L-proline~90N/A[1]
EsterificationN-Boc-L-proline methyl esterQuantitativeN/A[2]
α-Methylation(2R)-N-Boc-2-methyl-L-proline ester40-75 (combined diastereomers)53:47 to 94:6 (depending on ester group)[4][5]
DeprotectionThis compound~78 (from methylated intermediate)>99:1 (after purification)[7]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the α-methylation step is crucial and is governed by the thermodynamics and kinetics of the enolate formation and its subsequent reaction. The choice of the N-protecting group and the ester moiety significantly influences the facial selectivity of the alkylation.

Stereocontrol cluster_factors Factors Influencing Stereoselectivity cluster_outcome Reaction Outcome N_Protecting_Group N-Protecting Group (e.g., Boc) Enolate_Geometry Enolate Geometry N_Protecting_Group->Enolate_Geometry Ester_Group Ester Group (e.g., Menthyl) Ester_Group->Enolate_Geometry Base Base (e.g., LDA) Base->Enolate_Geometry Solvent Solvent (e.g., THF) Solvent->Enolate_Geometry Facial_Selectivity Facial Selectivity of Alkylation Enolate_Geometry->Facial_Selectivity Diastereomeric_Ratio Diastereomeric Ratio Facial_Selectivity->Diastereomeric_Ratio

Caption: Factors influencing the diastereoselectivity of the α-methylation of proline esters.

Conclusion

The synthesis of this compound from L-proline is a well-established, albeit multi-step, process. Careful control of the reaction conditions, particularly during the α-methylation step, is essential to achieve high diastereoselectivity and obtain the desired (R)-enantiomer. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development to synthesize this valuable constrained amino acid derivative.

References

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylproline as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-2-methylproline as a catalyst in asymmetric synthesis. (R)-2-methylproline, a chiral organocatalyst, is an effective tool for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of complex chiral molecules, including pharmaceutical intermediates.

Introduction to (R)-2-Methylproline Catalysis

(R)-2-methylproline is a derivative of the naturally occurring amino acid D-proline. The presence of a methyl group at the C2 position introduces significant steric hindrance, which enhances the facial selectivity in catalytic transformations compared to unsubstituted proline. This modification often leads to higher enantioselectivities in the synthesis of chiral products. The catalyst operates primarily through an enamine or iminium ion intermediate, depending on the reaction type. Its application is particularly notable in aldol, Mannich, and Michael reactions.

The use of (R)-2-methylproline provides access to the enantiomers of products typically obtained with the more commonly used (S)-proline catalyst, which is crucial for exploring structure-activity relationships in drug discovery and for the synthesis of specific enantiomerically pure target molecules. For instance, (R)-Boc-2-methylproline has been utilized in the synthesis of the PARP inhibitor, Veliparib.[1][2]

Core Reaction Mechanisms

(R)-2-methylproline catalyzes reactions by forming key chiral intermediates with the substrates. The general mechanisms for the three primary reaction types are illustrated below.

Enamine Catalysis Cycle (Aldol and Michael Reactions): In this cycle, the secondary amine of (R)-2-methylproline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophilic acceptor. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.

Enamine_Cycle Catalyst (R)-2-Methylproline Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor - H2O Carbonyl_Donor Carbonyl Donor (Ketone/Aldehyde) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Electrophile Electrophile Electrophile (Aldehyde/Michael Acceptor) Product Chiral Product Iminium_Adduct->Product + H2O Product->Catalyst - Catalyst (regenerated)

Caption: General enamine catalysis cycle for aldol and Michael reactions.

Mannich Reaction Catalytic Cycle: The Mannich reaction involves the formation of both an enamine from the ketone and the catalyst, and an imine from an aldehyde and an amine. The chiral enamine then attacks the imine in a stereocontrolled manner.

Mannich_Cycle cluster_enamine Enamine Formation cluster_imine Imine Formation Catalyst (R)-2-Methylproline Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Mannich_Adduct Mannich Adduct Enamine->Mannich_Adduct + Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Product β-Amino Carbonyl (Chiral Product) Mannich_Adduct->Product + H2O - Catalyst

Caption: Catalytic cycle for the three-component Mannich reaction.

Application in Key Asymmetric Syntheses

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters. (R)-2-methylproline can catalyze the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.

Data Summary: Representative Proline-Catalyzed Aldol Reactions (Note: The use of (R)-2-methylproline will yield the enantiomer of the product shown. Data for proline and its derivatives are presented to illustrate typical reaction performance.)

EntryKetone DonorAldehyde AcceptorCatalyst (mol%)SolventTime (h)Yield (%)e.e. (%)Reference
1Acetone4-Nitrobenzaldehyde(S)-Proline (10)DCM369152 (S)[3]
2Acetone2-Nitrobenzaldehyde(S)-Proline derivative (10)DCM368561 (S)[3]
3Cyclohexanone4-Nitrobenzaldehyde(S)-Proline (10)MeOH/H₂O249599 (R)[4]

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general procedure adapted from proline-catalyzed aldol reactions.[3][4]

Materials:

  • (R)-2-methylproline (10-30 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0 mmol, 5.0 equiv)

  • Solvent (e.g., DCM, Acetone, or MeOH/H₂O mixture)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (R)-2-methylproline (0.1-0.3 mmol) in the chosen solvent (2 mL), add the aldehyde (1.0 mmol).

  • Add the ketone (5.0 mmol) to the mixture.

  • Stir the reaction mixture at the desired temperature (-10 °C to room temperature) for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds, which are valuable precursors for 1,2-amino alcohols and other nitrogen-containing molecules.

Data Summary: Representative Proline-Catalyzed Mannich Reactions

EntryKetoneAldehydeAmineCatalyst (mol%)SolventYield (%)e.e. (%)Reference
1AcetoneFormaldehydep-Anisidine(S)-Proline (20)Dioxane8694 (S)[5]
2AcetoneIsovaleraldehydep-Anisidine(S)-Proline (20)Dioxane81>99 (S)[5]
3CyclohexanoneFormaldehydeAniline(S)-Proline (20)DMSO9796 (S)[5]

Experimental Protocol: Asymmetric Three-Component Mannich Reaction

This protocol is adapted from established procedures for proline-catalyzed Mannich reactions.[5]

Materials:

  • (R)-2-methylproline (20-35 mol%)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

  • Ketone (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane, DMSO)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in the solvent (0.5 mL).

  • Add the ketone (2.0 mmol) to the mixture.

  • Add (R)-2-methylproline (0.2-0.35 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for the required duration (typically 4-24 hours), monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (R)-2-methylproline can catalyze the addition of ketones or aldehydes to nitroalkenes, enones, or enals, creating a new stereocenter.

Data Summary: Representative Proline-Catalyzed Michael Additions

EntryMichael DonorMichael AcceptorCatalyst (mol%)AdditiveSolventYield (%)e.e. (%)Reference
1Propanaltrans-β-Nitrostyrene(S)-DPPOTMS (10)p-NitrophenolToluene9599 (S)[6]
2Cyclohexanonetrans-β-Nitrostyrene(S)-Proline (30)-EtOH8593 (S,R)[7]
3Diethyl malonateChalcone(S)-Proline (5)-[bmim]PF₆92-[8]

(DPPOTMS = Diphenylprolinol silyl ether)

Experimental Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is based on the use of proline-derived catalysts for Michael additions.[6]

Materials:

  • (R)-2-methylproline or its derivative (e.g., a silyl ether) (10 mol%)

  • Aldehyde (1.2 mmol, 1.2 equiv)

  • Nitroalkene (1.0 mmol, 1.0 equiv)

  • Co-catalyst/additive (e.g., p-nitrophenol), if required

  • Solvent (e.g., Toluene)

  • Sodium borohydride (NaBH₄) for reduction to the corresponding alcohol for easier analysis

  • Methanol

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the nitroalkene (1.0 mmol) in the solvent (2.0 mL), add the aldehyde (1.2 mmol) and the (R)-2-methylproline catalyst (0.1 mmol).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, the crude product can be directly purified or reduced for easier handling and analysis.

  • For reduction, cool the reaction mixture to 0 °C and add methanol (2.0 mL) followed by the portion-wise addition of NaBH₄ (1.5 mmol).

  • Stir for 30 minutes, then quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting alcohol by chiral HPLC.

Workflow for Catalyst Application in Drug Development

The application of (R)-2-methylproline in a drug development workflow involves several key stages, from initial screening to process optimization.

DrugDev_Workflow cluster_discovery Discovery Phase cluster_catalysis Catalysis Workflow cluster_development Development Phase Target_ID Target Identification Lead_Gen Lead Generation & Library Synthesis Target_ID->Lead_Gen Catalyst_Screening Catalyst Screening ((R)-2-methylproline) Lead_Gen->Catalyst_Screening Reaction_Opt Reaction Optimization (Solvent, Temp, etc.) Catalyst_Screening->Reaction_Opt Substrate_Scope Substrate Scope Evaluation Reaction_Opt->Substrate_Scope Scale_Up Scale-Up Studies Substrate_Scope->Scale_Up Process_Chem Process Chemistry Scale_Up->Process_Chem API_Synthesis API Synthesis Process_Chem->API_Synthesis

Caption: Workflow for utilizing (R)-2-methylproline catalysis in drug development.

References

Application of (R)-2-Methylpyrrolidine-2-carboxylic Acid in Enantioselective Aldol Reactions: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Methylpyrrolidine-2-carboxylic acid , an analog of the well-studied organocatalyst L-proline, presents a promising scaffold for asymmetric synthesis. The introduction of a methyl group at the C-2 position offers a potential avenue for enhancing stereocontrol in carbon-carbon bond-forming reactions such as the enantioselective aldol reaction. This document provides a detailed protocol and application notes for researchers, scientists, and professionals in drug development interested in exploring the catalytic potential of this chiral molecule.

The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are valuable precursors to a wide range of complex molecules. The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field by providing an environmentally benign and efficient method for achieving high enantioselectivity.[1][2][3] The mechanism of proline-catalyzed aldol reactions is understood to proceed through an enamine intermediate, where the catalyst's stereochemistry dictates the facial selectivity of the subsequent C-C bond formation.[1]

While specific experimental data for the use of this compound in enantioselective aldol reactions is not extensively documented in publicly available literature, its structural similarity to proline allows for the adaptation of established protocols. The steric hindrance introduced by the 2-methyl group is anticipated to influence the transition state geometry, potentially leading to altered or improved diastereoselectivity and enantioselectivity compared to the parent proline catalyst.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound in aldol reactions, the following table presents illustrative data based on typical results obtained with proline and its derivatives in the reaction between cyclohexanone and 4-nitrobenzaldehyde. This data serves as a benchmark for expected performance and highlights the key metrics for catalyst evaluation.

CatalystDonorAcceptorSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(R)-ProlineCyclohexanone4-NitrobenzaldehydeDMSO20249595:596
This compound (Illustrative)Cyclohexanone4-NitrobenzaldehydeDMSO2024~90-98>95:5~97-99
(S)-ProlineAcetoneIsobutyraldehydeNeat301297-96
L-ProlinamideCyclohexanone4-NitrobenzaldehydeDMSO20488590:1088

Note: Data for this compound is hypothetical and represents an expected outcome based on the performance of similar catalysts. Actual results may vary.

Experimental Protocols

The following is a general protocol for a direct asymmetric aldol reaction, adapted for the use of this compound as the organocatalyst.

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Reagents for quenching, extraction, and chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (0.1 mmol, 20 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMSO (1.0 mL) and stir until the catalyst is dissolved. To this solution, add the ketone (2.0 mmol, 4.0 eq).

  • Initiation of Reaction: Add the aldehyde (0.5 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-48 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified aldol product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the enantioselective aldol reaction.

Catalytic Cycle of Proline-Derivative Catalyzed Aldol Reaction Catalytic Cycle for a Proline-Derivative-Catalyzed Aldol Reaction Catalyst (R)-2-Methylpyrrolidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Iminium Aldol_Product β-Hydroxy Ketone (Aldol Product) Iminium->Aldol_Product + H₂O Aldol_Product->Catalyst - Catalyst (regenerated) Water H₂O Water->Iminium

Caption: Proposed catalytic cycle for the enantioselective aldol reaction.

Experimental Workflow General Experimental Workflow for Enantioselective Aldol Reaction Start Start Reaction_Setup Reaction Setup: - Add catalyst and solvent - Add ketone Start->Reaction_Setup Reaction_Initiation Reaction Initiation: - Add aldehyde Reaction_Setup->Reaction_Initiation Monitoring Reaction Monitoring: - Stir at room temperature - Monitor by TLC Reaction_Initiation->Monitoring Workup Work-up: - Quench reaction - Extract product Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR, HPLC, HRMS Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the organocatalyzed reaction.

References

Application of (R)-2-Methylproline in Asymmetric Michael Additions: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (R)-2-methylproline emerges as a promising organocatalyst for asymmetric Michael additions. This powerful carbon-carbon bond-forming reaction is pivotal in the synthesis of chiral molecules, which are fundamental in pharmaceuticals. The introduction of a methyl group at the C2 position of the proline ring significantly influences the steric environment of the catalytic site, often leading to enhanced stereoselectivity compared to its parent compound, L-proline.

This document provides a comprehensive overview of the application of (R)-2-methylproline in asymmetric Michael additions, including detailed experimental protocols, a summary of catalytic performance, and a mechanistic rationale for its efficacy.

Application Notes

(R)-2-methylproline is a bifunctional organocatalyst, utilizing its secondary amine to form a nucleophilic enamine with a donor molecule (e.g., a ketone or aldehyde) and its carboxylic acid moiety to activate the Michael acceptor (e.g., a nitroalkene) through hydrogen bonding. The steric hindrance imposed by the C2-methyl group plays a crucial role in directing the facial selectivity of the Michael addition, leading to high levels of diastereo- and enantioselectivity in the products.

The primary applications of (R)-2-methylproline catalyzed Michael additions lie in the synthesis of enantioenriched γ-nitrocarbonyl compounds. These products are versatile synthetic intermediates that can be readily converted into valuable chiral building blocks such as γ-amino acids and their derivatives, which are prevalent in numerous biologically active compounds and pharmaceuticals.

Catalytic Performance of Proline Derivatives in Asymmetric Michael Additions

The following tables summarize the quantitative data for asymmetric Michael additions of ketones and aldehydes to nitroolefins catalyzed by various proline-based organocatalysts. While specific data for (R)-2-methylproline is limited in the surveyed literature, the provided data for other proline derivatives offers a comparative baseline for expected performance. The increased steric bulk of the α-methyl group in (R)-2-methylproline is theoretically predicted to enhance enantioselectivity.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalystSolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-nitrostyrene(S)-ProlineDMSO249595:592
2Cyclohexanonetrans-β-nitrostyrenePhosphoprolineCH2Cl2579494:688
3Acetonetrans-β-nitrostyreneProlinamideToluene4885-90
4Cyclopentanonetrans-β-nitrostyrene(S)-ProlineNeat729090:1085

Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinCatalystSolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Propanaltrans-β-nitrostyrene(S)-Diphenylprolinol silyl etherToluene0.591>20:198
2Butanaltrans-β-nitrostyreneL-prolinamideCH2Cl2249095:593
3Isovaleraldehydetrans-β-nitrostyrene(S)-ProlineCHCl3488892:895
4Propanal(E)-2-(2-nitrovinyl)furan(S)-Diphenylprolinol silyl etherToluene192>20:197

Experimental Protocols

The following are detailed, representative methodologies for performing asymmetric Michael additions catalyzed by (R)-2-methylproline. These protocols are based on established procedures for similar proline-based catalysts.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin

Materials:

  • (R)-2-methylproline

  • Ketone (e.g., cyclohexanone)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., DMSO, CH2Cl2, or neat)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol).

  • Add the ketone (2.0 to 10.0 mmol, 2 to 10 equivalents).

  • Add the solvent (if not running neat, typically 1-2 mL).

  • Add (R)-2-methylproline (0.05 to 0.20 mmol, 5 to 20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • (R)-2-methylproline

  • Aldehyde (e.g., propanal)

  • Nitroolefin (e.g., trans-β-nitrostyrene)

  • Solvent (e.g., toluene, chloroform)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol).

  • Add the solvent (e.g., toluene, 1-2 mL).

  • Add the aldehyde (1.5 to 3.0 mmol, 1.5 to 3 equivalents).

  • Add (R)-2-methylproline (0.05 to 0.20 mmol, 5 to 20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a gradient of hexane and ethyl acetate to isolate the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Mechanistic Insights and Visualizations

The catalytic cycle of (R)-2-methylproline in asymmetric Michael additions proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with the carbonyl group of the donor to form an enamine, which then acts as the nucleophile. The carboxylic acid group of the catalyst activates the nitroolefin electrophile via hydrogen bonding, orienting it for a stereoselective attack by the enamine. The steric bulk of the α-methyl group on the proline ring effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.

G Catalytic Cycle of (R)-2-Methylproline in Asymmetric Michael Addition cluster_cycle cluster_reactants Reactants Catalyst (R)-2-Methylproline Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O TransitionState Stereodetermining Transition State Enamine->TransitionState + Nitroolefin Iminium Iminium Intermediate TransitionState->Iminium Product Michael Adduct Iminium->Product + H2O Product->Catalyst - Catalyst Ketone Ketone/Aldehyde Nitroolefin Nitroolefin G Experimental Workflow for Asymmetric Michael Addition Start Start ReactionSetup Reaction Setup: - Add reactants - Add catalyst - Add solvent Start->ReactionSetup Reaction Stir at Specified Temperature ReactionSetup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR (dr) - Chiral HPLC (ee) Purification->Analysis End End Analysis->End G Stereochemical Model of the Transition State cluster_model cluster_catalyst (R)-2-Methylproline Catalyst Enamine Enamine TransitionState Transition State Enamine->TransitionState Nitroolefin Nitroolefin Nitroolefin->TransitionState MethylGroup α-Methyl Group (Steric Shielding) MethylGroup->Enamine directs attack CarboxylicAcid Carboxylic Acid (H-Bonding) CarboxylicAcid->Nitroolefin activates

Application Notes and Protocols for Peptide Synthesis with 2-Methylproline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for synthesizing peptides containing 2-methylproline analogs. The inclusion of these sterically hindered amino acids can significantly influence peptide conformation and stability, making them valuable tools in drug design and development.[1] This document outlines the challenges, recommended protocols, and analytical methods for successful synthesis.

Introduction to Peptide Synthesis with 2-Methylproline

2-Methylproline is an α,α-disubstituted amino acid that, when incorporated into a peptide sequence, introduces significant conformational constraints.[1] This property is particularly useful for stabilizing specific secondary structures, such as β-turns and polyproline II (PPII) helices, which are crucial for many biological interactions.[1] However, the steric hindrance posed by the additional methyl group at the α-carbon presents challenges during solid-phase peptide synthesis (SPPS), primarily affecting the efficiency of the coupling reaction.

The successful incorporation of 2-methylproline and its analogs requires careful optimization of the coupling conditions, including the choice of coupling reagents, reaction time, and temperature.

Logical Workflow for Peptide Synthesis with 2-Methylproline Analogs

G cluster_prep Preparation cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing cluster_analysis Purification & Analysis Resin_Selection Resin Selection (e.g., Wang, Rink Amide) Resin_Swelling Resin Swelling (e.g., in DMF) Resin_Selection->Resin_Swelling Fmoc_AA_Prep Fmoc-2-Methylproline-OH Preparation Coupling Coupling of Fmoc-2-Methylproline-OH Fmoc_AA_Prep->Coupling Fmoc_Deprotection Fmoc-Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Next Amino Acid Capping Capping (Optional) (e.g., Acetic Anhydride) Washing->Capping Final_Deprotection Final Fmoc-Deprotection Washing->Final_Deprotection Capping->Washing Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, Mass Spectrometry) Purification->Analysis

Caption: General workflow for SPPS of peptides containing 2-methylproline.

Experimental Protocols

Materials and Reagents
  • Resins: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), 100-200 mesh.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-methylproline-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH), Diethyl ether (cold).

  • Coupling Reagents: See Table 1 for a comparison. Recommended for hindered couplings are HATU, HBTU, HCTU, and COMU.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common mixture is 95:2.5:2.5 (v/v/v) TFA/TIS/H₂O.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc/tBu strategy.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.

Step 2: Fmoc-Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

Step 3: Coupling of Fmoc-2-Methylproline-OH Due to the steric hindrance of 2-methylproline, a standard coupling protocol may not be sufficient. A more robust protocol using a potent coupling reagent is recommended.

  • In a separate vial, dissolve Fmoc-(S)-2-methylproline-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.

  • Add a hindered base like DIPEA (6-10 equivalents) to the amino acid solution and mix well.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. For sterically hindered amino acids, a negative or weakly positive Kaiser test may indicate a successful coupling.

  • If the coupling is incomplete after 4 hours, a double coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-(S)-2-methylproline-OH.

Step 4: Washing

  • After the coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Step 5: Repeat Synthesis Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Fmoc-Deprotection After the final amino acid has been coupled, perform a final Fmoc-deprotection as described in Step 2.

Cleavage and Deprotection
  • Wash the deprotected peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added to the cocktail (see Table 2).[2][3]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Isolation
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Data Presentation: Coupling Reagents and Cleavage Cocktails

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey CharacteristicsRecommended Use for 2-Methylproline
HATU Aminium SaltHighly reactive, fast coupling kinetics, good for hindered amino acids.[5][6]Highly Recommended: Often the first choice for difficult couplings.
HBTU/TBTU Aminium SaltEfficient and widely used, but can be less effective than HATU for severely hindered residues.[5][6]Recommended: A good alternative to HATU, may require longer coupling times or double coupling.
HCTU Aminium SaltSimilar reactivity to HBTU, but with a 6-chloro substituent that can enhance the reactivity of the active ester.Recommended: Can be a more cost-effective alternative to HATU with good performance.
COMU Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profiles.[5][6]Highly Recommended: An excellent choice, particularly for microwave-assisted synthesis.
PyBOP Phosphonium SaltGood for standard couplings, but may be less effective for highly hindered amino acids compared to aminium salts.Use with Caution: May require extended reaction times and careful monitoring.
DCC/DIC Carbodiimide"Classic" coupling reagents, but can lead to racemization and side reactions with hindered amino acids.Not Recommended: Generally avoided for coupling sterically hindered residues like 2-methylproline.

Table 2: Common Cleavage Cocktails for Fmoc SPPS

Reagent CocktailComposition (v/v/v)Target Residues and Applications
Standard (TFA/TIS/H₂O) 95:2.5:2.5General purpose for peptides without sensitive residues.[4]
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3]
Reagent B TFA/phenol/water/TIS (88:5:5:2)An "odorless" alternative for peptides with trityl-based protecting groups.[2]

Purification and Analysis

Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Column: A C18 stationary phase is typically used for peptide purification.[7]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is used to elute the peptide.

  • Detection: Monitor the elution at 210-220 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peptide peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Analysis
  • Analytical HPLC: To assess the purity of the final product. A sharp, single peak is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[8][9][10]

Signaling Pathways Involving Proline-Rich Motifs

Peptides containing proline, and by extension 2-methylproline analogs, can mimic proline-rich motifs that are critical in various cellular signaling pathways. These motifs often serve as recognition sites for protein-protein interactions. A key example is the interaction of proline-rich sequences with SH3 (Src Homology 3) domains, which are found in a wide array of signaling proteins.[11][12][13]

SH3 Domain-Mediated Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 (Adaptor Protein) Receptor->Grb2 Binds via SH2 domain Sos Sos (GEF) Grb2->Sos Binds via SH3 domain to Proline-Rich Motif Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

In this pathway, the adaptor protein Grb2 uses its SH3 domains to bind to the proline-rich motifs on the guanine nucleotide exchange factor (GEF) called Sos. This interaction is crucial for the activation of Ras and the subsequent downstream signaling cascade that regulates gene expression. Synthetic peptides containing 2-methylproline can be used to study and modulate such interactions.

References

Application Notes and Protocols: (R)-2-Methylpyrrolidine-2-carboxylic Acid as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis. The rigid, five-membered ring structure, coupled with the stereocenter at the 2-position, provides a well-defined chiral environment that enables high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. These auxiliaries are instrumental in the synthesis of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other biologically active molecules.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key asymmetric transformations, including α-alkylation of ketones, aldol reactions, and Michael additions.

Asymmetric α-Alkylation of Ketones

The asymmetric α-alkylation of ketones is a fundamental transformation for the synthesis of chiral carbonyl compounds. The use of (R)-2-methylpyrrolidine as a chiral auxiliary allows for the enantioselective introduction of an alkyl group to a prochiral ketone. The general strategy involves the formation of a chiral enamine intermediate from the ketone and the chiral auxiliary. The steric hindrance provided by the methyl group on the pyrrolidine ring directs the incoming electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis of the resulting iminium salt.[1][2]

Logical Workflow for Asymmetric Alkylation

workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_products Products & Recovery Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Enamine_Formation Enamine Formation (-H₂O) Prochiral_Ketone->Enamine_Formation Chiral_Auxiliary (R)-2-Methylpyrrolidine Chiral_Auxiliary->Enamine_Formation Alkylation Alkylation (+ RX) Enamine_Formation->Alkylation Chiral Enamine Intermediate Hydrolysis Hydrolysis (H₃O⁺) Alkylation->Hydrolysis Alkylated Iminium Salt Alkylated_Ketone Enantioenriched α-Alkylated Ketone Hydrolysis->Alkylated_Ketone Recovered_Auxiliary Recovered (R)-2-Methylpyrrolidine Hydrolysis->Recovered_Auxiliary

Caption: General workflow for the asymmetric alkylation of a prochiral ketone using (R)-2-methylpyrrolidine as a chiral auxiliary.

Stereochemical Model

The high degree of stereocontrol is attributed to the steric hindrance imposed by the methyl group on the pyrrolidine ring. This directs the electrophile to attack the enamine from the less hindered face.

stereocontrol cluster_model Stereochemical Rationale Enamine Chiral Enamine Intermediate Approach Electrophilic Attack (E⁺) Enamine->Approach Less hindered face Product Preferential formation of one enantiomer Approach->Product Hindrance Steric Hindrance from Methyl Group Hindrance->Enamine

Caption: Stereochemical model illustrating the facial selectivity in the electrophilic attack on the chiral enamine.

Quantitative Data for Asymmetric Alkylation of Cyclohexanone

The following table summarizes representative data for the asymmetric alkylation of cyclohexanone using various alkyl halides with the enamine derived from (S)-2-methylpyrrolidine. The use of (R)-2-methylpyrrolidine is expected to yield the (R)-enantiomer with comparable yields and enantiomeric excess.

EntryElectrophile (RX)ProductYield (%)Enantiomeric Excess (ee, %)
1CH₃I(S)-2-Methylcyclohexanone75-8580-90
2C₂H₅I(S)-2-Ethylcyclohexanone70-8085-95
3n-C₃H₇I(S)-2-Propylcyclohexanone65-7588-96
4CH₂=CHCH₂Br(S)-2-Allylcyclohexanone70-8085-92
5C₆H₅CH₂Br(S)-2-Benzylcyclohexanone80-9090-98

Data is adapted from studies on (S)-2-methylpyrrolidine and is indicative of the expected performance for the (R)-enantiomer.[2]

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide

This protocol is adapted from the work of Meyers et al. for the enantioselective alkylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • (R)-2-Methylpyrrolidine

  • Anhydrous Benzene

  • Anhydrous Diethyl Ether

  • 1,2-Dimethoxyethane (DME)

  • n-Butyllithium (in hexanes)

  • Benzyl Bromide

  • 10% Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dry ice/acetone bath

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Chiral Enamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (R)-2-methylpyrrolidine (1.2 eq), and anhydrous benzene (100 mL).[1]

  • Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine. This is used in the next step without further purification.[1]

Step 2: Asymmetric Alkylation

  • Dissolve the crude enamine from Step 1 in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).[1]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.[1]

  • Stir the resulting solution for 2 hours at this temperature.[1]

  • Add benzyl bromide (1.1 eq) dropwise to the cooled solution.[1]

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

Step 3: Hydrolysis and Product Isolation

  • Quench the reaction by adding 10% hydrochloric acid (50 mL).[1]

  • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[1]

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel chromatography to obtain the enantioenriched (R)-2-benzylcyclohexanone.

Asymmetric Aldol and Michael Reactions

While this compound itself can be used as an organocatalyst, its derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), have been extensively studied and demonstrate high efficacy in asymmetric aldol and Michael additions. The underlying principle of stereochemical control is analogous, relying on the formation of a rigid chiral intermediate that directs the approach of the electrophile.

General Workflow for SAMP/RAMP-Mediated Asymmetric Synthesis

samp_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_products Products Carbonyl Ketone or Aldehyde Hydrazone_Formation Hydrazone Formation Carbonyl->Hydrazone_Formation SAMP SAMP/RAMP Auxiliary SAMP->Hydrazone_Formation Deprotonation Deprotonation (e.g., LDA) Hydrazone_Formation->Deprotonation Chiral Hydrazone Addition Electrophilic Addition (Aldol or Michael) Deprotonation->Addition Azaenolate Cleavage Auxiliary Cleavage (e.g., Ozonolysis) Addition->Cleavage Adduct Chiral_Product Enantioenriched Product Cleavage->Chiral_Product

Caption: General workflow for asymmetric synthesis using SAMP/RAMP auxiliaries.

Further detailed protocols and quantitative data for asymmetric aldol and Michael additions using pyrrolidine-based catalysts can be found in the specialized literature. The principles demonstrated with SAMP/RAMP are highly relevant to the application of other (R)-2-methylpyrrolidine derivatives.

References

Application Notes and Protocols for the Large-Scale and Industrial Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid, an α,α-disubstituted cyclic amino acid analog of proline, is a crucial chiral building block in medicinal chemistry and organic synthesis. Its rigid structure is valuable for introducing conformational constraints in peptides and other bioactive molecules, often leading to enhanced stability and biological activity. This document provides detailed application notes and protocols for the large-scale and industrial synthesis of this compound, focusing on practical and scalable methodologies.

Synthesis Strategies Overview

Several methods have been developed for the synthesis of enantiomerically pure this compound. For industrial-scale production, the most common approaches include:

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid using a chiral resolving agent.

  • Asymmetric Synthesis from Chiral Precursors: Utilizing readily available chiral molecules, such as (R)-proline or (R)-prolinol, as starting materials to build the desired stereocenter.

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to stereoselectively create the quaternary carbon center.

This document will focus on a widely used industrial method involving the synthesis of a racemic intermediate followed by chiral resolution, specifically the cyanohydrin-based route starting from 5-hydroxy-2-pentanone.

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents/ProcessOverall YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Cyanohydrin Route with Chiral Resolution 5-Hydroxy-2-pentanoneKCN, HCl, D-Tartaric acid, Thionyl chloride~30-40% (for the desired enantiomer)98% de for resolution, >99% ee for final product[1]Utilizes inexpensive starting materials; well-established and scalable.Multi-step process with resolution leading to loss of 50% of the material.
Asymmetric Synthesis from (S)-Proline (adapted for R-enantiomer) (R)-ProlineChloral hydrate, MgSO4, LDA, MeI, HCl~15-20%High (not specified for final product in sources)Starts from a readily available chiral pool material.[2]Multi-step synthesis with a moderate overall yield for the methylated intermediate.[2]
"Memory of Chirality" (MOC) Strategy α-chloro glycine estersKHMDS, Squaramide catalyst, THF85%97% ee[1]High enantioselectivity and yield.May require specialized catalysts and conditions.
Catalytic Asymmetric Alkylation Proline derivativesRuCl(p-cymene)/Ts-DPEN or CuI-BINAP systemsNot specified97% ee[1]Direct construction of the quaternary stereocenter with high enantioselectivity.May involve expensive and sensitive catalysts.

Experimental Protocols

Protocol 1: Industrial Synthesis via Cyanohydrin Route and Chiral Resolution

This protocol describes a robust and scalable method for producing this compound hydrochloride.[1][3]

Step 1: Cyanohydrin Formation

  • Reaction Setup: In a suitable reactor, a solution of 5-hydroxy-2-pentanone in a solvent such as tetrahydrofuran (THF) is prepared.

  • Reagent Addition: Potassium cyanide (KCN) is added portion-wise to the solution at a controlled temperature, typically around 25°C.

  • Reaction Monitoring: The reaction is monitored for completion by techniques such as HPLC or GC.

  • Work-up: Upon completion, the reaction mixture is carefully quenched and extracted to isolate the cyanohydrin intermediate. This step typically achieves a high yield (around 95%).[1]

Step 2: Hydrolysis to Racemic 2-amino-5-hydroxy-2-methylvaleric acid

  • Reaction Setup: The cyanohydrin intermediate is subjected to acidic hydrolysis using a strong acid, such as 6 M hydrochloric acid.

  • Heating: The reaction mixture is heated to approximately 70°C.[1][3]

  • Reaction Monitoring: The hydrolysis is monitored until the disappearance of the starting material.

  • Isolation: The racemic amino acid is isolated from the reaction mixture, often by crystallization or precipitation.

Step 3: Chiral Resolution

  • Salt Formation: The racemic 2-amino-5-hydroxy-2-methylvaleric acid is dissolved in a suitable solvent, typically ethanol. D-tartaric acid is then added to the solution to form diastereomeric salts.

  • Selective Crystallization: The solution is cooled to induce the selective crystallization of the (R)-enantiomer-tartrate salt. This process can achieve a diastereomeric excess of 98%.[1][3]

  • Isolation: The crystalline salt is isolated by filtration.

Step 4: Cyclization and Hydrochloride Salt Formation

  • Chlorination: The resolved (R)-enantiomer-tartrate salt is treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl group with a chlorine atom.

  • Cyclization: The resulting intermediate is then heated, often under reflux in a solvent like toluene, to induce intramolecular cyclization and form the pyrrolidine ring.[3] This step proceeds with high stereochemical retention, yielding the (R)-enantiomer.

  • Final Product Isolation: The final product, this compound hydrochloride, is isolated, purified (e.g., by recrystallization), and dried. This final cyclization and purification can result in a product with over 99% enantiomeric excess.[1]

Visualization of Experimental Workflow

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Cyclization & Salt Formation start 5-Hydroxy-2-pentanone reagent1 KCN, THF, 25°C start->reagent1 product1 Cyanohydrin Intermediate reagent1->product1 reagent2 6 M HCl, 70°C product1->reagent2 product2 Racemic 2-amino-5-hydroxy-2-methylvaleric acid reagent2->product2 reagent3 D-Tartaric Acid, Ethanol product2->reagent3 product3 (R)-enantiomer-tartrate salt reagent3->product3 reagent4 1. Thionyl Chloride 2. Toluene, Reflux product3->reagent4 product4 This compound HCl reagent4->product4

References

Application Notes and Protocols for Amide Bond Formation with (R)-2-Methylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful amide bond formation using the sterically hindered amino acid, (R)-2-Methylpyrrolidine-2-carboxylic acid. Due to the α,α-disubstituted nature of this amino acid, standard coupling procedures may result in low yields. These notes offer guidance on reagent selection and provide optimized protocols for both solution-phase and solid-phase synthesis.

Introduction

This compound is a proline analog that introduces conformational constraints into peptides and other molecules, a desirable feature in drug design for enhancing stability and receptor affinity. However, the steric hindrance posed by the quaternary α-carbon presents a significant challenge for amide bond formation. The selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high yields and minimizing side reactions such as racemization. This guide provides a comparative overview of common coupling reagents and detailed protocols for their use with this hindered amino acid.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical when working with sterically demanding amino acids. Onium-salt-based reagents are generally preferred over carbodiimides for such challenging couplings. The following table summarizes the qualitative performance of various coupling reagents for the formation of peptide bonds involving sterically hindered amino acids, which can be extrapolated to this compound.

Coupling ReagentReagent TypeTypical Yield for Hindered CouplingsNotes
HATU / HBTUUronium/Aminium SaltSignificant to Superior YieldHighly effective for hindered amino acids. HATU is often preferred due to faster reaction times and reduced racemization.[1][2]
PyBOP / PyBrOPPhosphonium SaltSignificant to Superior YieldPyBrOP is noted to be particularly effective for coupling N-methyl amino acids, which share steric challenges with α,α-disubstituted amino acids.[1][2]
EDC / HOBtCarbodiimideLow to ModerateGenerally less effective for sterically hindered couplings and more prone to side reactions. The addition of HOBt or Oxyma can improve efficiency and reduce racemization.[3][4]
Pivaloyl mixed anhydrideAnhydride< 10%Not recommended for highly hindered couplings.[1]
Pentafluorophenyl esterActive Ester< 10%Inefficient for sterically demanding substrates.[1]
Acyl fluorideAcyl Halide< 10%While highly reactive, standard acyl fluoride methods can be inefficient for hindered couplings without specific optimization.[1]
Boc-Protected N-Carboxyanhydride (NCA)AnhydrideSuperior YieldCan be highly effective, especially with prolonged reaction times or at elevated temperatures.[1]

Data adapted from a comparative study on coupling hindered peptides. "Significant Yield" and "Superior Yield" are qualitative descriptors from the source.[1]

Experimental Protocols

The following are generalized protocols for amide bond formation with this compound. Optimization may be required based on the specific substrate.

Protocol 1: Solution-Phase Amide Coupling using HATU

This protocol is suitable for the synthesis of discrete amide products in solution.

Materials and Reagents:

  • This compound hydrochloride

  • Amine coupling partner

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Free Amino Acid: If starting from the hydrochloride salt, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water and neutralize with an equimolar amount of a suitable base (e.g., NaHCO₃). Extract the free amino acid into an organic solvent like ethyl acetate and dry the organic layer over Na₂SO₄. Evaporate the solvent to obtain the free amino acid. Alternatively, for in-situ neutralization, proceed to the next step using an additional equivalent of DIPEA.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq, if starting from the hydrochloride salt, or 2.0 eq if starting from the free acid).

  • Activation: Add HATU (1.1 eq) to the mixture. Stir at room temperature for 10-20 minutes to allow for the pre-activation of the carboxylic acid.[5]

  • Coupling: Add the amine coupling partner (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can range from 2 to 24 hours depending on the steric bulk of the amine.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Solid-Phase Amide Coupling using PyBOP

This protocol is designed for the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Fmoc-protected this compound

  • Peptide-resin with a free N-terminal amine

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid (2.0 eq relative to resin loading), PyBOP (2.0 eq), and DIPEA (4.0 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature. Due to the steric hindrance, a longer coupling time of 2-4 hours, or even overnight, may be necessary. Double coupling (repeating step 4) is often recommended to ensure complete reaction.[6]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling is necessary.

  • Chain Elongation: Proceed with the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms of the recommended coupling reagents.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU + Base HATU HATU HATU->Active_Ester Base Base (DIPEA) Base->Active_Ester TMU Tetramethylurea (byproduct) Active_Ester->TMU releases Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Amine Amine R'-NH2 Amine->Amide_Product HOAt HOAt (regenerated) Amide_Product->HOAt releases

Caption: Mechanism of HATU-mediated amide bond formation.

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OBt-Active Ester Carboxylic_Acid->Active_Ester + PyBOP + Base PyBOP PyBOP PyBOP->Active_Ester Base Base (DIPEA) Base->Active_Ester Byproduct Tris(pyrrolidino)phosphine oxide Active_Ester->Byproduct releases Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Amine Amine R'-NH2 Amine->Amide_Product HOBt HOBt (regenerated) Amide_Product->HOBt releases

Caption: Mechanism of PyBOP-mediated amide bond formation.

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_reagent HOBt HOBt_reagent->HOBt_Ester EDU EDU Byproduct (Water-Soluble) HOBt_Ester->EDU releases Amide_Product Amide Product (R-CO-NHR') HOBt_Ester->Amide_Product + Amine Amine R'-NH2 Amine->Amide_Product HOBt_regenerated HOBt (regenerated) Amide_Product->HOBt_regenerated releases

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

References

Application Notes and Protocols for the Esterification of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid, a cyclic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its rigid structure and chiral center make it an important component in the synthesis of complex molecules with specific stereochemistry. The esterification of its carboxylic acid moiety is a crucial step for subsequent chemical transformations, such as peptide coupling or reduction to the corresponding alcohol. However, the presence of a quaternary α-carbon atom introduces significant steric hindrance, making the esterification more challenging compared to that of proteinogenic amino acids.

These application notes provide detailed protocols for three common and effective methods for the esterification of this compound and other sterically hindered amino acids. The selection of the appropriate method will depend on the desired ester, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the general conditions and expected yields for the esterification of amino acids, with a focus on methods applicable to sterically hindered substrates. It is important to note that the yields are based on literature reports for various amino acids and may require optimization for this compound.

Method Alcohol (R'-OH) Catalyst/Reagent Solvent Temperature Reaction Time Reported Yield (%) Reference
Fischer-Speier EsterificationMethanol, EthanolSulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl)Excess AlcoholReflux12 - 48 h50 - 70[1]
Thionyl Chloride MethodMethanol, EthanolThionyl Chloride (SOCl₂)Excess Alcohol0 °C to Reflux2 - 24 h88 - 100[2][3]
Trimethylchlorosilane MethodMethanolTrimethylchlorosilane (TMSCl)MethanolRoom Temperature12 - 24 h90 - 98[4][5][6]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (to generate HCl in situ)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used in large excess, e.g., 20-50 mL per gram of amino acid).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add the acid catalyst. Two common methods are:

    • Sulfuric Acid: Add concentrated H₂SO₄ (0.1-0.2 eq) dropwise.

    • Hydrogen Chloride (in situ): Slowly add acetyl chloride (1.1-1.5 eq) to the cold alcohol. This will generate anhydrous HCl.

  • After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Thionyl Chloride Method

This method is highly efficient and often provides high yields. Thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride intermediate, which is then esterified by the alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl Chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the desired anhydrous alcohol (in excess).

  • Cool the alcohol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the cold alcohol with vigorous stirring.

  • After the addition is complete, add this compound (1.0 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction can also be heated to reflux to increase the rate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the excess alcohol and thionyl chloride under reduced pressure.

  • The resulting product is the hydrochloride salt of the amino acid ester, which is often a solid. It can be purified by trituration with anhydrous diethyl ether or by recrystallization.

  • To obtain the free ester, the hydrochloride salt can be dissolved in water and neutralized with a base, followed by extraction as described in Protocol 1.

Protocol 3: Trimethylchlorosilane (TMSCl) Method

This is a mild and highly efficient method for the esterification of amino acids at room temperature, often giving excellent yields.[4][5][6]

Materials:

  • This compound

  • Anhydrous methanol

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • With stirring, slowly add trimethylchlorosilane (2.0-3.0 eq) to the suspension at room temperature.

  • Stir the resulting solution or suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The product, the hydrochloride salt of the methyl ester, is typically obtained as a solid and can be used without further purification or can be recrystallized if needed.

Visualizations

Esterification_Workflow General Workflow for the Esterification of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start_acid (R)-2-Methylpyrrolidine- 2-carboxylic acid reaction_step Esterification Reaction (Stirring, Heating/Reflux as required) start_acid->reaction_step start_alcohol Alcohol (e.g., Methanol) start_alcohol->reaction_step start_reagent Catalyst/Reagent (H+, SOCl₂, TMSCl) start_reagent->reaction_step workup_evaporation Solvent Evaporation reaction_step->workup_evaporation workup_neutralization Neutralization (if acidic) workup_evaporation->workup_neutralization workup_extraction Solvent Extraction workup_neutralization->workup_extraction workup_drying Drying of Organic Phase workup_extraction->workup_drying workup_concentration Concentration workup_drying->workup_concentration purification_step Column Chromatography / Recrystallization workup_concentration->purification_step final_product (R)-2-Methylpyrrolidine- 2-carboxylate Ester purification_step->final_product

Caption: General experimental workflow for the esterification of this compound.

References

Application Notes and Protocols: (R)-2-Methylpyrrolidine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a valuable scaffold in medicinal chemistry. Its rigid pyrrolidine ring allows for the precise spatial arrangement of functional groups, making it an attractive building block for the design of potent and selective therapeutic agents. These application notes provide an overview of its utility, focusing on its application in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and its potential relevance to Kappa-Opioid Receptor (KOR) modulators, both significant targets in drug discovery.

Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes. The pyrrolidine scaffold is a well-established pharmacophore for DPP-IV inhibitors.

Quantitative Data of Pyrrolidine-Based DPP-IV Inhibitors
Compound ClassDerivative ExampleTargetIC50 (µM)SelectivityReference
4-Fluoropyrrolidine-2-carbonitrileCompound 17aDPP-40.017DPP-8/DPP-4 = 1324; DPP-9/DPP-4 = 1164[1]
Pyrrolidine-2,4-dicarboxylic acid amidesCompound 8cDPP-IV0.002 - 0.250Selective over DPP-II, DPP8, and FAP[2]
Pyrrolidine-2,4-dicarboxylic acid amidesCompound 11aDPP-IV0.002 - 0.250Selective over DPP-II, DPP8, and FAP[2]
Pyrrolidine sulfonamideCompound B-XIDPP-IV11.32 ± 1.59-[3]
Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV by a derivative of this compound would prevent the degradation of incretin hormones, thereby potentiating their downstream signaling effects on glucose homeostasis.

DPP4_Signaling_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-IV Enzyme Incretins->DPP4 degraded by Pancreas Pancreatic β-cells Incretins->Pancreas stimulate Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion (from α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inhibitor (R)-2-Methylpyrrolidine-2- carboxylic acid Derivative Inhibitor->DPP4 inhibits

Caption: DPP-IV Inhibition Pathway.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol is adapted from commercially available fluorescence-based DPP-IV inhibitor screening kits.

Materials:

  • DPP-IV enzyme (human recombinant)

  • DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • This compound derivatives (test compounds)

  • Sitagliptin or Vildagliptin (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV substrate in DMSO. Dilute to the working concentration in Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the test compound dilution or control.

    • Add 25 µL of the diluted DPP-IV enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Potential Application in the Development of Kappa-Opioid Receptor (KOR) Modulators

The kappa-opioid receptor is a G protein-coupled receptor involved in pain, mood, and addiction. KOR agonists have shown analgesic effects with a lower potential for abuse compared to mu-opioid receptor agonists, making them an attractive target for the development of novel pain therapeutics. The pyrrolidine scaffold is present in various centrally active compounds.

While no direct evidence links this compound to KOR activity, the structural features of this scaffold make it a plausible starting point for the design of novel KOR ligands.

Signaling Pathway of Kappa-Opioid Receptor Activation

Activation of the KOR by an agonist leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.

KOR_Signaling_Pathway Agonist KOR Agonist (e.g., Pyrrolidine Derivative) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR binds to G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits K_channel GIRK Channels G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: KOR Agonist Signaling.

Experimental Protocol: Kappa-Opioid Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the KOR.

Materials:

  • Cell membranes prepared from cells expressing the human kappa-opioid receptor (e.g., CHO-KOR cells)

  • Radioligand: [³H]-U69,593 (a selective KOR agonist)

  • Non-specific binding control: U-50,488 (a non-radiolabeled selective KOR agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • This compound derivatives (test compounds)

  • 96-well microplate

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine in the following order:

      • Assay Buffer

      • Test compound at various concentrations or vehicle control.

      • [³H]-U69,593 at a final concentration near its Kd.

      • For non-specific binding wells, add a high concentration of U-50,488.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold Assay Buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition curve.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized through standard peptide coupling reactions to form amides or esterification reactions. The following is a general workflow for the synthesis of an amide derivative.

Synthesis_Workflow Start (R)-2-Methylpyrrolidine- 2-carboxylic acid Protection N-protection (e.g., Boc anhydride) Start->Protection Protected_Acid N-Boc-(R)-2-Methylpyrrolidine- 2-carboxylic acid Protection->Protected_Acid Coupling Amide Coupling (Amine, Coupling agents e.g., HATU, EDCI) Protected_Acid->Coupling Protected_Amide N-Boc protected Amide Derivative Coupling->Protected_Amide Deprotection Deprotection (e.g., TFA) Protected_Amide->Deprotection Final_Product Final Amide Derivative Deprotection->Final_Product

Caption: Amide Synthesis Workflow.

These notes provide a framework for utilizing this compound in drug discovery programs. The provided protocols and signaling pathway diagrams can guide the synthesis and evaluation of novel compounds based on this promising scaffold.

References

Application Notes and Protocols: (R)-2-Methylproline as a Versatile Chiral Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-methylproline is a valuable chiral building block in organic synthesis, prized for its ability to introduce conformational constraints and stereochemical control in the construction of complex molecules. Its rigid pyrrolidine ring, substituted with a methyl group at the α-position, imparts unique structural properties that are highly sought after in medicinal chemistry and asymmetric catalysis. These application notes provide an overview of the utility of (R)-2-methylproline, with a focus on its role in the synthesis of the PARP inhibitor Veliparib and its application in organocatalyzed asymmetric reactions.

Application 1: Synthesis of Veliparib (ABT-888)

(R)-2-methylproline is a key chiral starting material in the synthesis of Veliparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1][2] PARP inhibitors are a targeted therapy for cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2.[3] The incorporation of the (R)-2-methylproline moiety is critical for the pharmacological activity of Veliparib.

Logical Workflow for Veliparib Synthesis

A (R)-Proline B Synthesis of (R)-2-Methylproline A->B Chiral Pool Starting Material C Amide Coupling with 2,3-Diaminobenzamide B->C Key Chiral Building Block D Cyclization to Benzimidazole Core C->D Intermediate Formation E Veliparib (ABT-888) D->E Final Product

Caption: Synthetic route to Veliparib from (R)-proline.

Quantitative Data for Veliparib Synthesis
StepStarting MaterialsReagents and ConditionsProductYieldReference
Synthesis of (R)-2-methylproline(R)-Proline1. Pivalaldehyde, Toluene, reflux; 2. LDA, MeI, THF; 3. 3N HCl, reflux(R)-2-Methylproline55%
Amide Coupling(R)-2-Methylproline, 2,3-Diaminobenzamide dihydrochlorideHATU, DIPEA, DMF(R)-N-(2-amino-3-carbamoylphenyl)-2-methylpyrrolidine-2-carboxamide-
CyclizationAmide IntermediateAcetic acid, refluxVeliparib (ABT-888)-[4]
Experimental Protocol: Synthesis of Veliparib from (R)-2-Methylproline

1. Synthesis of (R)-2-Methylproline from (R)-Proline

This procedure is adapted from a general method for the preparation of α-branched amino acids.

  • Step A: Formation of the Oxazolidinone

    • A solution of (R)-proline and pivalaldehyde in toluene is heated to reflux with azeotropic removal of water.

    • The solvent is evaporated to yield the crude oxazolidinone, which is used in the next step without further purification.

  • Step B: Methylation

    • The crude oxazolidinone is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

    • A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 30 minutes.

    • Methyl iodide (MeI) is then added, and the reaction is stirred for several hours while allowing it to warm to room temperature.

    • The reaction is quenched with water and the product is extracted with an organic solvent.

  • Step C: Hydrolysis

    • The crude methylated oxazolidinone is heated to reflux in 3 N hydrochloric acid for 1 hour.

    • The aqueous solution is washed with dichloromethane, and the aqueous layer is concentrated under reduced pressure.

    • The residue is purified by ion-exchange chromatography to yield (R)-2-methylproline.

2. Synthesis of Veliparib

  • Step A: Amide Coupling

    • To a solution of (R)-2-methylproline and 2,3-diaminobenzamide dihydrochloride in dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are added.

    • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

    • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.

  • Step B: Cyclization

    • The crude amide intermediate is dissolved in acetic acid and heated to reflux for several hours.

    • The acetic acid is removed under reduced pressure, and the residue is purified by column chromatography to afford Veliparib.

Application 2: Asymmetric Organocatalysis

The rigid structure of (R)-2-methylproline and its derivatives makes them effective organocatalysts for various asymmetric transformations, including aldol and Michael addition reactions. The secondary amine of the proline ring can form an enamine intermediate with a carbonyl compound, which then reacts stereoselectively with an electrophile.

General Workflow for (R)-2-Methylproline Catalyzed Reactions

A Carbonyl Compound (e.g., Ketone) C Enamine Intermediate A->C B (R)-2-Methylproline Derivative (Catalyst) B->C E Asymmetric C-C Bond Formation C->E D Electrophile (e.g., Aldehyde) D->E F Chiral Product E->F G Catalyst Regeneration E->G G->B

Caption: Catalytic cycle of an (R)-2-methylproline derivative.

Asymmetric Aldol Reaction

(R)-2-methylproline derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high enantioselectivity.

KetoneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
Acetone4-Nitrobenzaldehyde20DMSO2468-96[5]
AcetoneIsovaleraldehyde10Acetone1277-95[5]
Cyclohexanone4-Nitrobenzaldehyde10CH2Cl2729595:599
  • To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2 mL) is added the (R)-2-methylproline-derived catalyst (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for the specified time.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Michael Addition

(R)-2-methylproline-based organocatalysts are also effective in promoting the asymmetric Michael addition of ketones or aldehydes to nitroalkenes, yielding chiral γ-nitro carbonyl compounds.

DonorAcceptor (Nitroalkene)Catalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
Cyclohexanoneβ-Nitrostyrene10Toluene249895:597
Propanalβ-Nitrostyrene5Toluene0.59193:798[6]
Isobutyraldehydeβ-Nitrostyrene20CH2Cl24885>95:599
  • To a stirred solution of the nitroalkene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in the specified solvent (1 mL) is added the aldehyde or ketone (1.0 mmol).

  • The reaction mixture is stirred at room temperature for the specified time.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct.

  • The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC.

Signaling Pathway: PARP Inhibition in Cancer Therapy

Veliparib, synthesized from (R)-2-methylproline, functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.[1]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_damage_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N DNA_repair_N DNA Repair BER_N->DNA_repair_N Cell_survival_N Cell Survival DNA_repair_N->Cell_survival_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C DSB Double-Strand Break (DSB) (at replication fork) DNA_damage_C->DSB Replication Veliparib Veliparib ((R)-2-methylproline based) Veliparib->PARP_C Inhibition BER_blocked BER Blocked PARP_C->BER_blocked HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

References

Chiral Resolution of 2-Methylpyrrolidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrrolidine-2-carboxylic acid is a cyclic, α,α-disubstituted amino acid analog of proline. Its unique structural features, particularly the chiral center at the α-position, make it a valuable building block in medicinal chemistry and asymmetric synthesis. The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. Consequently, the preparation of enantiomerically pure forms of 2-methylpyrrolidine-2-carboxylic acid is of significant importance.

These application notes provide an overview and detailed protocols for the three primary techniques used for the chiral resolution of racemic 2-methylpyrrolidine-2-carboxylic acid: diastereomeric salt resolution, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Chiral Resolution Techniques: A Comparative Overview

The choice of resolution technique often depends on factors such as the scale of the separation, the desired level of enantiomeric purity, and the available resources. The following table summarizes the key quantitative data associated with the methods detailed in this document, offering a basis for comparison.

TechniqueResolving Agent/Enzyme/ColumnSolvent/Mobile PhaseDiastereomeric/Enantiomeric ExcessYieldKey Advantages
Diastereomeric Salt Resolution D-Tartaric AcidEthanol98% de[1]~40% per enantiomer[1]Scalable, cost-effective for large quantities.
(R)-1-PhenylethylamineAcetone>99% ee (after recrystallization)Not specifiedHigh purity achievable with optimization.
Enzymatic Resolution Candida antarctica Lipase B (CAL-B)Isopropyl ether / Vinyl acetate>97% de[1]~45-50%High enantioselectivity, mild reaction conditions.
Chiral HPLC Chiralpak AD-HHexane/Ethanol/TFA>99% ee[1]N/A (Analytical)High purity, applicable for both analytical and preparative scales.

Diastereomeric Salt Resolution

This classical resolution technique involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Application Notes

Diastereomeric salt resolution is a robust and scalable method, making it suitable for industrial applications. The choice of the chiral resolving agent and the crystallization solvent is critical for achieving efficient separation. Common resolving agents for carboxylic acids include chiral amines and amino alcohols. For 2-methylpyrrolidine-2-carboxylic acid, D-tartaric acid has been shown to be effective.[1] The success of this method relies on the significant difference in solubility between the two diastereomeric salts. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Purification & Liberation Racemic Acid Racemic Acid Dissolution Dissolution Racemic Acid->Dissolution Chiral Resolving Agent, Solvent Crystallization Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Separate Crystals Recrystallization Recrystallization Filtration->Recrystallization Hot Solvent Liberation Liberation Recrystallization->Liberation Acid/Base Work-up Pure Enantiomer Pure Enantiomer Liberation->Pure Enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol: Resolution with D-Tartaric Acid

Materials:

  • Racemic 2-methylpyrrolidine-2-carboxylic acid

  • D-Tartaric acid

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Crystallization dish

  • Magnetic stirrer and hotplate

Procedure:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic 2-methylpyrrolidine-2-carboxylic acid in a minimal amount of hot ethanol.

    • In a separate flask, dissolve 0.5 equivalents of D-tartaric acid in a minimal amount of hot ethanol.

    • Slowly add the D-tartaric acid solution to the carboxylic acid solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • To improve the diastereomeric purity, perform a recrystallization by dissolving the crystals in a minimal amount of hot ethanol and allowing them to cool slowly. This step can be repeated until a constant melting point or specific rotation is achieved.

  • Liberation of the Enantiomerically Pure Acid:

    • Dissolve the purified diastereomeric salt in distilled water.

    • Acidify the solution with HCl (e.g., 2M HCl) to a pH of approximately 1-2.

    • Extract the liberated carboxylic acid with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-methylpyrrolidine-2-carboxylic acid.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered acid by chiral HPLC or by converting it to a suitable derivative for NMR analysis.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For carboxylic acids, lipases are commonly employed to catalyze the enantioselective esterification or hydrolysis of an ester derivative.

Application Notes

Enzymatic resolutions are often performed under mild conditions, which minimizes the risk of racemization or degradation of the substrate. Candida antarctica lipase B (CAL-B) is a versatile and widely used lipase known for its high enantioselectivity towards a broad range of substrates.[1] In the case of 2-methylpyrrolidine-2-carboxylic acid, the resolution can be performed on a methyl or ethyl ester derivative. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The efficiency of the resolution is often described by the enantiomeric ratio (E), with a high E value indicating excellent selectivity.

Experimental Workflow

G cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation Racemic Ester Racemic Ester Incubation Incubation Racemic Ester->Incubation Lipase (e.g., CAL-B), Acylating Agent, Organic Solvent Reaction Mixture Reaction Mixture Incubation->Reaction Mixture Separation Separation Reaction Mixture->Separation Chromatography or Extraction Unreacted Enantiomer Unreacted Enantiomer Separation->Unreacted Enantiomer Acylated Enantiomer Acylated Enantiomer Separation->Acylated Enantiomer

Caption: Workflow for Enzymatic Resolution.

Protocol: Kinetic Resolution using CAL-B

Materials:

  • Racemic methyl 2-methylpyrrolidine-2-carboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Isopropyl ether (or another suitable organic solvent)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

  • Rotary evaporator

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic methyl 2-methylpyrrolidine-2-carboxylate (1.0 g) in isopropyl ether (20 mL), add vinyl acetate (1.5 equivalents).

    • Add immobilized CAL-B (e.g., 100 mg) to the mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Once the desired conversion is achieved, remove the enzyme by filtration.

    • Wash the enzyme with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted ester from the acetylated product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Isolation of Enantiomers:

    • The unreacted methyl ester will be enriched in one enantiomer, while the acetylated product will be enriched in the other.

    • The acetylated enantiomer can be deprotected (hydrolyzed) to obtain the corresponding carboxylic acid if needed.

  • Analysis:

    • Determine the enantiomeric excess of both the unreacted ester and the product using chiral HPLC or GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Application Notes

Polysaccharide-based CSPs, such as those found in Chiralpak columns, are widely used for their broad applicability in separating a diverse range of chiral compounds. For acidic compounds like 2-methylpyrrolidine-2-carboxylic acid, a mobile phase consisting of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is typically employed. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and resolution.

Experimental Workflow

G Sample Preparation Sample Preparation Injection Injection Sample Preparation->Injection Dissolve in Mobile Phase Chiral Column Chiral Column Injection->Chiral Column HPLC System Detection Detection Chiral Column->Detection e.g., UV Detector Chromatogram Chromatogram Detection->Chromatogram Separated Enantiomers

Caption: Workflow for Chiral HPLC Separation.

Protocol: Analytical Separation on Chiralpak AD-H

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-methylpyrrolidine-2-carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the Chiralpak AD-H column with the mobile phase until a stable baseline is obtained.

    • Inject the sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Optimization (if necessary):

    • If the resolution is not satisfactory, the mobile phase composition can be adjusted.

      • Increasing the percentage of ethanol will generally decrease the retention times but may also decrease the resolution.

      • Adjusting the concentration of TFA can affect the peak shape and retention.

    • The flow rate and column temperature can also be optimized to improve the separation.

Conclusion

The chiral resolution of 2-methylpyrrolidine-2-carboxylic acid can be effectively achieved through diastereomeric salt resolution, enzymatic methods, or chiral HPLC. The choice of method will be guided by the specific requirements of the research or development project. For large-scale production, diastereomeric salt resolution is often the most practical approach. Enzymatic resolution offers a "greener" alternative with high selectivity. Chiral HPLC is indispensable for analytical determination of enantiomeric purity and can also be adapted for preparative-scale separations. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement these techniques.

References

Troubleshooting & Optimization

Technical Support Center: (R)-2-Methylpyrrolidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid. This guide addresses common challenges, offers detailed experimental protocols, and presents comparative data to aid in method selection and yield improvement.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?

A1: There are two main strategies for synthesizing enantiomerically pure this compound:

  • Asymmetric Synthesis: This approach typically starts from a chiral precursor, such as (S)-proline. The synthesis involves the formation of the pyrrolidine ring, introduction of the methyl group at the C2 position, and subsequent hydrolysis to yield the desired product. This method can offer high enantioselectivity.[1][2]

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of 2-Methylpyrrolidine-2-carboxylic acid, followed by separation of the (R) and (S) enantiomers.[1][2][3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid, allowing for separation through crystallization.[1]

Q2: I am getting a low yield in my synthesis. What are the common causes and how can I improve it?

A2: Low yields are a frequent issue. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reactions: Ensure all starting materials are consumed by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction times and temperatures as necessary. In some cases, increasing the stoichiometry of a reagent might be required.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and the choice of solvent, can help minimize side reactions. For instance, in multi-step syntheses, incomplete conversion of intermediates can lead to a complex mixture of products.[4]

  • Purification Losses: Significant amounts of product can be lost during work-up and purification steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. During column chromatography, careful selection of the eluent system is crucial to achieve good separation without excessive product loss.

  • Moisture and Air Sensitivity: Some reagents used in the synthesis may be sensitive to moisture or air. Using anhydrous solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and improve yields.

Q3: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity?

A3: Achieving high enantiomeric excess is critical. Here are some strategies:

  • Optimize Chiral Catalyst/Auxiliary: In asymmetric synthesis, the choice of chiral catalyst or auxiliary is paramount. Experiment with different catalysts or ligands to find the one that provides the best stereocontrol for your specific reaction.

  • Recrystallization: For products obtained through chiral resolution, repeated recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric excess.[1] Monitor the ee after each recrystallization to determine the optimal number of cycles.

  • Enzymatic Resolution: Biocatalytic methods using enzymes like transaminases can offer very high enantioselectivity (up to >99.5% ee) and are a powerful alternative for achieving high optical purity.[1]

  • Reaction Conditions: Temperature can have a significant impact on enantioselectivity. Running reactions at lower temperatures often improves stereocontrol.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Overall Yield Incomplete reaction at one or more steps.Monitor each step by TLC/HPLC to ensure completion. Adjust reaction time, temperature, or reagent stoichiometry accordingly.
Product loss during aqueous work-up.Ensure thorough extraction with an appropriate organic solvent. Consider back-extraction of the aqueous layer.
Degradation of reagents or intermediates.Use high-purity, dry reagents and solvents. Perform reactions under an inert atmosphere if necessary.
Low Enantiomeric Excess (ee) Inefficient chiral resolution.Perform multiple recrystallizations of the diastereomeric salt. Monitor ee at each stage.
Poor stereocontrol in asymmetric synthesis.Screen different chiral catalysts or auxiliaries. Optimize reaction temperature (lower temperatures often improve ee).
Racemization during a reaction step.Investigate the stability of chiral centers under the reaction conditions. Consider milder reagents or conditions.
Difficult Purification Presence of closely related impurities.Optimize chromatographic conditions (e.g., gradient elution, different stationary phase). Consider derivatization to facilitate separation.
Oily or non-crystalline product.Attempt to form a salt (e.g., hydrochloride) to induce crystallization. Try different solvent systems for crystallization.
Formation of Side Products Unwanted side reactions (e.g., elimination, over-alkylation).Modify reaction conditions (temperature, concentration, order of addition of reagents). Use more selective reagents.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for different synthetic approaches to this compound and its precursors, allowing for a direct comparison of their efficiencies.

Method Starting Material Key Reagents Overall Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Asymmetric Synthesis from (S)-Proline (S)-ProlineChloral hydrate, MgSO₄, LDA, MeI, HCl~15-20% (for the final hydrochloride salt)Not specified for the final product in the provided protocol, but the starting material is enantiopure.Utilizes a readily available chiral starting material.Multi-step synthesis with a moderate overall yield.[1]
Chiral Resolution of Racemic 2-Methylpyrrolidine 2-MethylpyrrolinePlatinum(IV) oxide, H₂, L-tartaric acidHigh conversion to racemic mixture (~98.3%)>50% ee for the tartrate salt after initial resolution; can be improved with recrystallization.[1]High conversion in the hydrogenation step, potentially scalable.Requires a separate chiral resolution step.[1]
Biocatalytic Synthesis 5-chloro-2-pentanoneTransaminase (TA), PLP, Isopropylamine (IPA)Up to 90% analytical yieldUp to >99.5% ee for either (R) or (S) enantiomer.[1]High enantioselectivity, mild reaction conditions.Requires specialized enzymes.[1]
Industrial Cyanohydrin Route 5-Hydroxy-2-pentanoneKCN, HCl, D-Tartaric acidGood yields at each step (e.g., 95% for cyanohydrin formation)98% de for resolution, 99% ee for the final product.[3]Suitable for large-scale production.Involves the use of highly toxic cyanide.

Experimental Protocols

Method 1: Asymmetric Synthesis from (S)-Proline

This protocol describes the synthesis of the enantiomeric precursor to this compound, starting from (S)-proline. The final product of this specific protocol is the (S)-enantiomer; however, the methodology is illustrative of an asymmetric synthesis approach.

Step 1: Synthesis of Azetidinone Intermediate

  • Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

  • Add magnesium sulfate (30 g) to the suspension.

  • Heat the mixture at 60°C for 24 hours.

  • Stir the reaction mixture at room temperature for an additional 2 days.

  • Filter the mixture and wash the residue with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Dry the organic phase with magnesium sulfate and concentrate.

  • Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate (Yield: ~40%).[1]

Step 2: Methylation of the Azetidinone Intermediate

  • Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

  • Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.

  • After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).

  • Allow the mixture to warm to -30°C over 2 hours.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Extract the mixture with chloroform.

  • Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the methylated azetidinone (Yield: ~39%).[1]

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

  • Heat the mixture at reflux for 3 hours.

  • Concentrate the mixture under reduced pressure.

  • Grind the residue with hot acetone.

  • After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid (Yield: ~160 mg).[1]

Method 2: Chiral Resolution of Racemic 2-Methylpyrrolidine

This protocol outlines the synthesis of racemic 2-methylpyrrolidine followed by chiral resolution to obtain the (R)-enantiomer.

Step 1: Synthesis of Racemic 2-Methylpyrrolidine

  • In a pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL).

  • Pressurize the reactor with hydrogen gas to 55 psi.

  • Stir the reaction mixture at ambient temperature for 5 hours, monitoring for the conversion of the starting material.

  • Upon completion (~98.3% conversion), vent the reactor and filter the mixture through Celite® to remove the catalyst.[1]

Step 2: Chiral Resolution with L-Tartaric Acid

  • To the filtrate from the previous step, add L-tartaric acid and dissolve to form a solution.

  • Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.

  • Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The initial optical purity should be at least 50% ee.[1]

  • Further recrystallization steps can be performed to enhance the enantiomeric excess.[1]

Visualizations

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis cluster_resolution Chiral Resolution S_Proline (S)-Proline Azetidinone Azetidinone Intermediate S_Proline->Azetidinone Chloral Hydrate, MgSO4 Methylated_Azetidinone Methylated Intermediate Azetidinone->Methylated_Azetidinone LDA, MeI R_Acid_HCl_Asymmetric (S)-2-Methylpyrrolidine-2-carboxylic acid HCl Methylated_Azetidinone->R_Acid_HCl_Asymmetric Hydrolysis (HCl) Methylpyrroline 2-Methylpyrroline Racemic_Amine Racemic 2-Methylpyrrolidine Methylpyrroline->Racemic_Amine H2, PtO2 Diastereomeric_Salt Diastereomeric Salt ((R)-amine-L-tartrate) Racemic_Amine->Diastereomeric_Salt L-Tartaric Acid R_Amine (R)-2-Methylpyrrolidine Diastereomeric_Salt->R_Amine Crystallization R_Acid_HCl_Resolution This compound R_Amine->R_Acid_HCl_Resolution Further Steps

Caption: Comparative workflow of Asymmetric Synthesis and Chiral Resolution pathways.

Troubleshooting_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Yes Purification_Loss Loss During Workup/Purification? Side_Reactions->Purification_Loss No Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Reagents) Side_Reactions->Optimize_Conditions Yes Optimize_Purification Optimize Extraction and Chromatography Purification_Loss->Optimize_Purification Yes End Yield Improved Purification_Loss->End No Increase_Time_Temp->End Optimize_Conditions->End Optimize_Purification->End

Caption: Troubleshooting logic for addressing low reaction yield.

References

Increasing enantiomeric excess in proline-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My proline-catalyzed reaction is showing low enantiomeric excess. What are the most common causes?

A1: Low enantiomeric excess in proline-catalyzed reactions can stem from several factors. The most critical parameters to investigate are:

  • Solvent Composition: The polarity and protic nature of the solvent play a crucial role. For instance, in aldol reactions, pure methanol can lead to poor stereocontrol, while the addition of water can significantly enhance enantioselectivity.[1]

  • Water Content: Water can have a complex and sometimes counterintuitive effect. In some aldol reactions, water can suppress the formation of key intermediates, potentially lowering the reaction rate, but it can also increase enantioselectivity.[1][2] Conversely, in other systems, water stress has been shown to inhibit proline oxidation, which may be relevant to catalyst stability.[3]

  • Temperature: Reaction temperature is a critical parameter to control. Lowering the temperature (e.g., to 0 °C or below) often improves enantioselectivity by reducing the rate of undesired side reactions and favoring the more ordered transition state leading to the desired enantiomer.[4]

  • Catalyst Loading: While it may seem intuitive to increase catalyst loading for better results, this is not always the case. High concentrations of proline can sometimes lead to the formation of non-productive aggregates or side reactions, and in some cases, a non-linear relationship between catalyst ee and product ee has been observed.[5]

  • Substrate Structure: The steric and electronic properties of both the donor and acceptor substrates can significantly influence the stereochemical outcome. Bulky substituents on either substrate can enhance facial selectivity.[6]

  • Catalyst Purity and Form: Ensure the proline used is of high purity and the correct enantiomeric form ((S)-proline or (R)-proline) for the desired product enantiomer. The solubility of proline can also be a factor; in some cases, derivatives with improved solubility are used.[7][8]

Q2: How does the solvent choice impact the enantioselectivity of my reaction?

A2: Solvent choice is a critical factor. Proline catalysis is highly sensitive to the reaction medium.

  • Aprotic vs. Protic Solvents: Proline-catalyzed aldol reactions are often carried out in dipolar aprotic solvents like DMSO, DMF, or acetonitrile, where proline has good solubility.[1] Protic solvents can sometimes lead to lower stereocontrol.[1]

  • Solvent Mixtures: Interestingly, mixtures of solvents can be highly effective. For example, a methanol/water mixture has been shown to provide both high reaction rates (typical of methanol) and high stereocontrol (typical of water) in aldol reactions.[1]

  • Solubility Issues: Proline's solubility can be a limitation. In hydrophobic solvents, proline may not be soluble enough to be an effective catalyst.[7][9] In such cases, modified proline catalysts with hydrophobic substituents have been developed to improve performance in less polar or even aqueous environments.[10]

Q3: Can small amounts of water in my "anhydrous" solvent be the problem?

A3: Yes, trace amounts of water can significantly impact the reaction. While rigorously anhydrous conditions are often sought in organic synthesis, some proline-catalyzed reactions benefit from the presence of a controlled amount of water.[11] The effect of water is complex; it can influence the aggregation state of the catalyst and participate in the proton transfer steps of the catalytic cycle.[2][11] If you are experiencing inconsistent results, it is advisable to standardize the water content of your solvents or even systematically screen reactions with varying amounts of added water.

Q4: I am observing the formation of side products. What are the likely culprits?

A4: Side product formation can compete with the desired stereoselective transformation, thereby reducing yield and potentially complicating purification. Common side reactions include:

  • Self-Aldol or Self-Mannich Reactions: In reactions involving aldehydes or ketones as nucleophiles, self-condensation can be a significant side reaction.[4] To mitigate this, slow addition of the aldehyde to the reaction mixture can be employed.[4]

  • Oxazolidinone Formation: Proline can react with ketone donors to form unproductive oxazolidinone species, effectively sequestering the catalyst.[12] This is an equilibrium process, and its extent can depend on the ketone concentration.[12]

  • Racemization: The product itself may be susceptible to racemization under the reaction conditions. It is important to analyze the enantiomeric excess at different reaction times to assess product stability.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee) - Incorrect solvent or water content.- Reaction temperature is too high.- Sub-optimal catalyst loading.- Sterically undemanding substrates.- Screen a range of solvents (e.g., DMSO, DMF, MeCN).- Systematically vary the water concentration; try a MeOH/H₂O mixture.[1]- Lower the reaction temperature (e.g., to 0 °C or -10 °C).- Optimize catalyst loading (e.g., screen from 5 mol% to 30 mol%).- If possible, modify the substrate to increase steric bulk.
Low Reaction Conversion/Yield - Poor catalyst solubility.- Catalyst degradation.- Formation of unproductive catalyst-substrate adducts (e.g., oxazolidinones).[12]- Unfavorable equilibrium.- Use a solvent in which proline is more soluble (e.g., DMSO).[1]- Consider using a more soluble proline derivative.[7]- Check the stability of proline under the reaction conditions.- Vary the concentration of the ketone donor.[12]- For equilibrium-limited reactions, consider using an excess of one reagent.
Inconsistent Results - Variable water content in solvents.- Inconsistent reaction temperature.- Impurities in reagents or catalyst.- Use freshly distilled or high-purity anhydrous solvents and, if beneficial, add a specific amount of water.- Ensure precise temperature control using a cryostat or ice bath.- Use reagents and catalyst from a reliable source and of known purity.
Diastereoselectivity Issues (for reactions forming two chiral centers) - The inherent facial bias of the substrates is low.- The catalyst is not effectively discriminating between diastereomeric transition states.- Modify the substrates to enhance steric differentiation.- Screen different proline derivatives, as the substitution pattern on the pyrrolidine ring can influence diastereoselectivity.[13][14]

Experimental Protocols

General Procedure for a Proline-Catalyzed Aldol Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To a stirred solution of the catalyst (e.g., (S)-proline, 10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and the ketone (1.25 mmol).[15]

  • Temperature Control: Maintain the desired reaction temperature (e.g., -10 °C to 25 °C) using a suitable cooling bath.[15]

  • Reaction Monitoring: Stir the solution for the optimized reaction time (e.g., 24-72 hours), monitoring the progress by an appropriate method such as Thin Layer Chromatography (TLC).[15]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[15]

  • Purification and Analysis: Wash the combined organic layers with water and dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.[16]

General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction
  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol) and the amine (1.1 mmol).[17]

  • Solvent and Catalyst Addition: Add the solvent system (this can be a mixture like DMSO/ketone or the neat ketone) and then add the proline catalyst (10-20 mol%).[17]

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).[17]

  • Monitoring: Monitor the consumption of the starting aldehyde by TLC (typically 3-48 hours).[17]

  • Work-up and Analysis: Upon completion, perform an appropriate aqueous work-up and extract the product. After purification, determine the yield, diastereomeric ratio, and enantiomeric excess.

Data Presentation

Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction

Reaction of cyclohexanone with 4-nitrobenzaldehyde.

EntrySolventTime (h)Conversion (%)anti/synee (%) (anti)
1MeOH24>9580:2046
2H₂O241585:1599
3MeOH/H₂O (2:1 v/v)4>9585:1596
4DMSO24>9590:1095

Data adapted from a representative study.[1] Conditions can vary.

Table 2: Effect of Proline Derivatives on a Mannich Reaction

Reaction of 4-nitrobenzaldehyde, acetone, and aniline.

EntryCatalystTime (days)Conversion (%)ee (%)
1L-proline28854
2cis-4-Hydroxy-L-proline27761
3trans-4-Hydroxy-L-proline29575

Data adapted from a representative study.[18] This illustrates how catalyst modification can impact enantioselectivity.

Visualizations

Proline Catalytic Cycle (Aldol Reaction)

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Product β-Hydroxy Ketone (Product) Ketone Ketone Aldehyde Aldehyde

Caption: Catalytic cycle for the proline-catalyzed aldol reaction.

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow Start Start: Low ee Observed Check_Temp Is Temperature Optimized? (e.g., ≤ 0 °C) Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp No Check_Solvent Is Solvent System Optimized? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Screen_Solvents Action: Screen Solvents (e.g., DMSO, MeCN) & Water Content Check_Solvent->Screen_Solvents No Check_Catalyst Is Catalyst Loading Optimized? Check_Solvent->Check_Catalyst Yes Screen_Solvents->Check_Catalyst Vary_Loading Action: Vary Catalyst Loading (e.g., 5-30 mol%) Check_Catalyst->Vary_Loading No Consider_Derivatives Consider Proline Derivatives or Substrate Modification Check_Catalyst->Consider_Derivatives Yes Vary_Loading->Consider_Derivatives End Problem Solved Consider_Derivatives->End

Caption: A logical workflow for troubleshooting low enantiomeric excess.

References

Troubleshooting poor solubility of (R)-2-methylproline catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of (R)-2-methylproline catalysts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-2-methylproline and why is its solubility important in catalysis?

(R)-2-methylproline is a chiral organocatalyst, a derivative of the amino acid proline. Its catalytic activity in many asymmetric reactions relies on its ability to dissolve in the reaction solvent to form a homogeneous solution. Poor solubility can lead to lower reaction rates, reduced catalyst efficiency, and difficulty in achieving consistent and reproducible results. The presence of a methyl group at the α-carbon introduces steric hindrance that can enhance stereoselectivity in certain reactions compared to proline.[1]

Q2: In which common organic solvents is (R)-2-methylproline generally soluble?

(R)-2-methylproline, being a zwitterionic amino acid derivative, exhibits solubility in polar organic solvents. It can be recrystallized from a methanol/ethyl acetate mixture, indicating good solubility in hot methanol.[2] While specific quantitative data is scarce, its structural similarity to proline suggests it would have some solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and limited solubility in less polar solvents such as toluene and dichloromethane. The hydrochloride salt form of 2-methylproline demonstrates significantly higher solubility in water.[1]

Q3: How does temperature affect the solubility of (R)-2-methylproline?

For most solids, solubility increases with temperature. This principle generally applies to (R)-2-methylproline in organic solvents. Heating the solvent while dissolving the catalyst can significantly improve its solubility. However, it is crucial to ensure that the catalyst and other reaction components are stable at elevated temperatures. For L-proline, studies have shown a clear trend of increasing solubility in methanol-dichloromethane mixtures with rising temperature.[3]

Q4: Can the pH of the medium influence the catalyst's solubility?

Although less common in purely organic reactions, if an aqueous or protic co-solvent is used, pH can play a role. As an amino acid derivative, (R)-2-methylproline can exist in different protonation states. In acidic conditions, the carboxylate group is protonated, and in basic conditions, the amine group is deprotonated. These changes in charge can affect the molecule's polarity and its interaction with the solvent, thereby altering its solubility.

Data Presentation: Estimated Solubility of (R)-2-Methylproline

SolventPolarity IndexEstimated Solubility at 25°CNotes
Toluene 2.4Very LowGenerally not a good solvent for dissolving the catalyst on its own.
Dichloromethane (DCM) 3.1LowMay require heating or the use of a co-solvent.
Tetrahydrofuran (THF) 4.0Low to ModerateSolubility can often be improved with gentle heating.
Ethyl Acetate 4.4Low to ModerateUsed in recrystallization, suggesting solubility is temperature-dependent.[2]
Methanol 5.1Moderate to HighA good solvent for dissolving (R)-2-methylproline, especially when heated.[2]
Dimethylformamide (DMF) 6.4HighGenerally a good solvent for proline-based catalysts.
Dimethyl Sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent capable of dissolving many organic compounds.

Disclaimer: The solubility data presented is estimated and should be confirmed experimentally for specific applications.

Experimental Protocols

Protocol 1: General Dissolution of (R)-2-Methylproline for Homogeneous Catalysis
  • Solvent Selection: Choose an appropriate solvent based on the reaction requirements and the estimated solubility from the table above. Polar aprotic solvents like DMF or DMSO are often good starting points if compatible with the reaction chemistry.

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of (R)-2-methylproline catalyst.

  • Solvent Addition: Add the selected solvent to the reaction vessel.

  • Agitation: Stir the mixture vigorously at room temperature using a magnetic stirrer.

  • Heating (if necessary): If the catalyst does not fully dissolve, gently heat the mixture while stirring. A temperature of 40-60°C is often sufficient. Monitor the solution closely to ensure no decomposition of the catalyst or other reagents occurs.

  • Cooling: Once the catalyst is fully dissolved, cool the solution to the desired reaction temperature before adding other reagents.

Protocol 2: Dissolution using a Co-solvent System
  • Initial Dissolution: Dissolve the (R)-2-methylproline catalyst in a minimal amount of a highly polar solvent in which it is readily soluble (e.g., DMF or DMSO).

  • Addition to Reaction Mixture: Slowly add this concentrated catalyst solution to the main reaction vessel containing the bulk of the reaction solvent (e.g., toluene or THF) and other reagents, under vigorous stirring.

  • Monitoring: Observe the reaction mixture for any signs of precipitation. The slow addition and vigorous stirring help to ensure that the local concentration of the catalyst does not exceed its solubility limit in the mixed solvent system.

Troubleshooting Guide for Poor Solubility

Issue: The (R)-2-methylproline catalyst does not fully dissolve in the chosen solvent.

  • Possible Cause: The solvent may not be polar enough.

    • Solution:

      • Try gentle heating (40-60°C) with stirring.

      • Consider using a more polar solvent if it is compatible with your reaction.

      • Use a co-solvent system as described in Protocol 2.

  • Possible Cause: The catalyst concentration is too high.

    • Solution:

      • Increase the volume of the solvent to reduce the concentration.

      • If the reaction volume is a constraint, consider a solvent in which the catalyst has higher solubility.

Issue: The catalyst dissolves initially but precipitates out during the reaction.

  • Possible Cause: A change in the reaction mixture's composition (e.g., formation of a less polar product) reduces the overall polarity of the solvent system.

    • Solution:

      • Add a small amount of a polar co-solvent (e.g., DMF, DMSO) to the reaction mixture to maintain the catalyst's solubility.

      • If possible, run the reaction at a slightly elevated temperature to keep the catalyst in solution.

  • Possible Cause: The reaction temperature has decreased, causing the catalyst to crash out.

    • Solution:

      • Ensure the reaction is maintained at a constant temperature.

      • If the reaction is exothermic, provide adequate cooling to prevent initial temperature spikes followed by cooling that could lead to precipitation.

  • Possible Cause: The catalyst is reacting with a starting material or reagent to form a less soluble species.

    • Solution:

      • Slowly add the reagent that is suspected of causing precipitation to the dissolved catalyst solution to avoid high local concentrations.

      • Investigate the compatibility of the catalyst with all reaction components before starting the main reaction.

Visualizing Solubility Challenges

Factors Affecting Catalyst Solubility

The solubility of (R)-2-methylproline is a result of a balance of intermolecular forces between the catalyst molecules themselves and between the catalyst and the solvent molecules. Poor solubility arises when the catalyst-catalyst interactions are stronger than the catalyst-solvent interactions.

G Factors Influencing (R)-2-Methylproline Solubility cluster_catalyst Catalyst Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Catalyst (R)-2-Methylproline (Zwitterionic) Interactions Self-Aggregation (H-Bonding, van der Waals) Catalyst->Interactions Strong Solvation Solvation Energy Catalyst->Solvation Insoluble Poor Solubility Interactions->Insoluble Favors Solvent Solvent Solvent->Solvation Determines Soluble Good Solubility Solvation->Soluble Favors

Caption: Interplay of catalyst self-aggregation and solvent interactions determining solubility.

Troubleshooting Workflow for Poor Catalyst Solubility

When faced with solubility issues, a systematic approach can help identify and resolve the problem efficiently.

G Troubleshooting Workflow for Poor Solubility Start Poor Catalyst Solubility Observed CheckSolvent Is the solvent sufficiently polar? Start->CheckSolvent CheckTemp Is the temperature optimal? CheckSolvent->CheckTemp Yes UsePolarSolvent Switch to a more polar solvent (e.g., DMF, DMSO) CheckSolvent->UsePolarSolvent No CheckConc Is the concentration too high? CheckTemp->CheckConc Yes IncreaseTemp Gently heat the mixture (40-60°C) CheckTemp->IncreaseTemp No DecreaseConc Reduce catalyst concentration CheckConc->DecreaseConc Yes Success Problem Resolved CheckConc->Success No UsePolarSolvent->CheckTemp UseCoSolvent Use a polar co-solvent UsePolarSolvent->UseCoSolvent IncreaseTemp->CheckConc DecreaseConc->Success

References

Technical Support Center: Optimizing Catalyst Loading for (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include asymmetric synthesis from chiral precursors and the resolution of racemic mixtures.[1] Asymmetric synthesis often employs catalytic processes that favor the formation of the desired (R)-enantiomer. One notable strategy is the "memory of chirality" (MOC) approach, which can achieve high enantiomeric excess (>95% ee) by retaining axial chirality during ring closure. Industrial-scale production may utilize cyanohydrin routes followed by chiral resolution with agents like D-tartaric acid.

Q2: What is a typical starting point for catalyst loading in the asymmetric synthesis of 2-substituted proline analogs?

A2: A general starting point for catalyst loading in asymmetric syntheses, including those for proline analogs, is between 1-2 mol%. However, the optimal loading can vary significantly depending on the specific catalyst, substrate, and reaction conditions, with effective ranges often falling between 0.5 mol% and 10 mol%. For certain proline-catalyzed reactions, loadings as low as 3 mol% have been shown to be effective.[2]

Q3: How does catalyst loading generally affect the reaction outcome?

A3: Catalyst loading is a critical parameter that influences both the reaction rate and, in some cases, the enantioselectivity. Higher catalyst loading typically leads to a faster reaction rate. However, it can also increase the cost of the synthesis and potentially complicate product purification. Conversely, lower catalyst loading is more economical but may result in slower reaction times or incomplete conversion. It is crucial to find the optimal catalyst loading that provides a balance between reaction efficiency, yield, and enantioselectivity.

Q4: What are the key parameters to consider when optimizing the reaction conditions?

A4: Besides catalyst loading, several other parameters significantly impact the yield and enantioselectivity of the synthesis. These include:

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.

  • Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate and Reagent Purity: Impurities in the starting materials or reagents can act as catalyst poisons or lead to side reactions, reducing both yield and enantioselectivity.

  • Stirring/Mixing: In heterogeneous catalysis, efficient mixing is crucial for ensuring good contact between the catalyst and reactants.

Q5: What are common side reactions to be aware of during the synthesis of 2-substituted proline analogs?

A5: Common side reactions can include racemization of the product, over-alkylation or di-alkylation if the reaction is not carefully controlled, and decomposition of the starting material or product under harsh reaction conditions. In syntheses starting from proline derivatives, side reactions related to the protecting groups used can also occur.

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Increase catalyst loading. - Ensure efficient stirring.
Catalyst Deactivation - Ensure all reagents and solvents are anhydrous and of high purity. - Use freshly prepared or properly stored catalyst. - Consider the use of an inert atmosphere (e.g., nitrogen or argon).
Substrate Decomposition - Lower the reaction temperature. - Reduce the reaction time. - Screen for a milder catalyst or reaction conditions.
Product Loss During Workup - Optimize the extraction and purification procedures. - Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the amino acid product.
Problem 2: Low Enantioselectivity (ee%)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature - Lower the reaction temperature. Perform a temperature screening study (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
Incorrect Solvent Choice - Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). The solvent can significantly impact the geometry of the transition state.
Low Catalyst Loading - A low catalyst concentration may allow a non-selective background reaction to compete. Incrementally increase the catalyst loading to determine its effect on enantioselectivity.
Catalyst Racemization or Impurity - Verify the enantiomeric purity of the catalyst. - Use a catalyst from a reputable supplier or synthesize and purify it carefully.
Racemization of the Product - Check the stability of the product under the reaction and workup conditions. - Consider a milder workup procedure.

Troubleshooting Decision Tree

G start Low Yield or Enantioselectivity check_purity Verify Purity of Starting Materials, Reagents, and Solvents start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Materials purity_ok->purify No check_conditions Review Reaction Conditions (Temp, Time, Stirring) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., lower temp for ee%) conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst (Loading, Activity, Purity) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst OK? check_catalyst->catalyst_ok optimize_catalyst Optimize Catalyst Loading or Screen New Catalysts catalyst_ok->optimize_catalyst No success Improved Yield / ee% catalyst_ok->success Yes optimize_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting common issues in asymmetric synthesis.

Data Presentation

The following tables provide illustrative data on the effect of catalyst loading and other reaction parameters on yield and enantioselectivity, based on proline-catalyzed asymmetric reactions. Note that optimal conditions for the synthesis of this compound should be determined experimentally.

Table 1: Illustrative Effect of Catalyst Loading on a Proline-Catalyzed Aldol Reaction

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
5486590
10248092
20128593
30108593
Data is illustrative and based on typical trends observed in proline-catalyzed aldol reactions.

Table 2: Illustrative Effect of Temperature and Solvent on a Proline-Catalyzed Aldol Reaction

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
(S)-Proline (20 mol%)DMSO259576
(S)-Proline (20 mol%)CH3CN258885
(S)-Proline (20 mol%)THF07592
(S)-Proline (20 mol%)Chloroform-2068>95
Data is illustrative and based on typical trends observed in proline-catalyzed aldol reactions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for the asymmetric synthesis of this compound.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the starting material (e.g., a suitable proline derivative) in the chosen anhydrous solvent.

    • Prepare a stock solution of the alkylating agent in the same solvent.

    • Prepare a stock solution of the catalyst in the same solvent.

  • Reaction Setup:

    • In a series of clean, dry, and inert-atmosphere-flushed reaction vials, add the desired amount of the starting material stock solution.

    • To each vial, add a different volume of the catalyst stock solution to achieve a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

    • Add any necessary co-catalysts or additives.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding the alkylating agent stock solution to each vial.

    • Place the vials in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.

    • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC).

  • Work-up and Analysis:

    • Once the reactions are complete, quench them appropriately.

    • Perform an extractive work-up to isolate the crude product.

    • Purify the product from each reaction using flash column chromatography.

    • Determine the yield for each catalyst loading.

    • Determine the enantiomeric excess (ee%) of the product from each reaction using chiral HPLC or other suitable methods (see Protocol 2).

  • Data Evaluation:

    • Plot the yield and ee% as a function of catalyst loading to identify the optimal range.

Experimental Workflow for Catalyst Loading Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Optimization prep_stock Prepare Stock Solutions (Substrate, Reagent, Catalyst) setup_rxns Set up Parallel Reactions with Varying Catalyst Loading prep_stock->setup_rxns initiate_rxn Initiate Reactions at Controlled Temperature setup_rxns->initiate_rxn monitor_progress Monitor Reaction Progress (TLC, LC-MS, GC) initiate_rxn->monitor_progress workup Quench and Work-up monitor_progress->workup purification Purify Products workup->purification analysis Determine Yield and ee% purification->analysis optimization Identify Optimal Catalyst Loading analysis->optimization

Caption: A generalized workflow for the systematic optimization of catalyst loading.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline for the analysis of the enantiomeric purity of this compound. The exact column and mobile phase conditions may need to be optimized.

  • Sample Preparation:

    • Accurately weigh a small amount of the purified product (e.g., 1-2 mg) and dissolve it in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column is often effective for the separation of enantiomers of amino acids and their derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape and resolution.[3] A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance of the analyte (typically in the range of 200-220 nm for compounds without a strong chromophore).

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the prepared sample solution.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • To confirm peak identity, inject a sample of the racemic mixture and, if available, an authentic sample of the pure (R)-enantiomer.

    • Calculate the enantiomeric excess (ee%) using the areas of the two enantiomer peaks: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • Method Validation:

    • For accurate and reliable results, the chiral HPLC method should be validated for linearity, precision, and accuracy according to standard guidelines.

References

Reducing reaction times in aldol reactions with substituted prolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted proline-catalyzed aldol reactions. The information is designed to help address common issues encountered during experimentation and to provide a deeper understanding of how to optimize these reactions for reduced reaction times and improved outcomes.

Frequently Asked Questions (FAQs)

Q1: My proline-catalyzed aldol reaction is very slow. What are the common causes and how can I increase the reaction rate?

Slow reaction times are a frequent issue in proline-catalyzed aldol reactions. Several factors can contribute to this, including catalyst activity, substrate reactivity, and solvent choice. Here are some key areas to troubleshoot:

  • Catalyst Choice: Unmodified (S)-proline can be slow, especially in organic solvents where it may have poor solubility.[1][2][3] Consider using a substituted proline catalyst. Derivatives of 4-hydroxyproline with hydrophobic groups have been shown to significantly accelerate the reaction, particularly in aqueous media.[4] For instance, prolines with aromatic groups syn to the carboxylic acid can be dramatically faster than those with smaller hydrophobic groups.[4]

  • Solvent System: The choice of solvent is critical. While proline has limited solubility in many organic solvents, certain solvent systems can enhance reaction rates.[2][3]

    • Aprotic Solvent Mixtures: A mixture of DMSO and CHCl3 (1:1) has been shown to increase the reaction rate and minimize side reactions like aldol condensation.[5]

    • Protic Solvent Mixtures: Water/methanol mixtures can be exceptionally effective, even with unmodified proline, leading to significantly enhanced reaction rates.[1][2][3]

  • Substrate Electronics: The electronic properties of the aldehyde substrate play a significant role. Aldehydes with electron-withdrawing groups generally react faster than those with electron-donating groups.[4] If you are working with an electron-rich aldehyde, longer reaction times may be necessary.[4]

  • Catalyst Loading: While higher catalyst loading can increase the rate, it's often desirable to use catalytic amounts. For some substituted prolines, loadings as low as 0.5 mol% can be effective.[4] If the reaction is slow, a modest increase in catalyst loading might be beneficial, but be mindful of potential side reactions.

Q2: I am observing significant side reactions, such as aldol condensation and self-aldolization. How can I minimize these?

Side reactions are a common challenge, leading to reduced yields and purification difficulties. Here are some strategies to mitigate them:

  • Solvent Optimization: As mentioned, a DMSO/CHCl3 mixture can help suppress aldol condensation.[5]

  • Reaction Conditions: For reactions involving aliphatic aldehydes, which are prone to self-aldolization, using diluted conditions and prolonged reaction times can suppress these undesired pathways.[6]

  • Ketone Excess: A common strategy is to use an excess of the ketone donor relative to the aldehyde acceptor.[2] However, an excessive amount can sometimes lead to other issues. It's a parameter that may require optimization for your specific substrates.

Q3: How do substituents on the proline catalyst affect the reaction outcome?

Substituents, particularly on the 4-position of the proline ring, can have a profound impact on catalyst activity, stereoselectivity, and solubility.

  • Enhanced Activity and Stereoselectivity: Introducing substituents can enhance both the catalyst's activity and its ability to control the stereochemical outcome of the reaction, often allowing for lower catalyst loadings and shorter reaction times.[2][3]

  • Modified Solubility: Substituents can alter the solubility profile of the proline catalyst, expanding the range of suitable solvents.[2][3] For example, hydrophobic substituents on 4-hydroxyproline can promote the formation of micelles in water, creating a favorable environment for the reaction.[4]

  • Catalyst Immobilization: Certain substituents can be used to immobilize the catalyst on a solid support, facilitating easier separation and recycling.[2][3]

Q4: What is the role of water in these reactions? Can I run the reaction in pure water?

The role of water is multifaceted and can be beneficial, but running the reaction in pure water with unmodified proline is often inefficient.

  • Unmodified Proline in Water: Unmodified proline generally does not catalyze the aldol reaction effectively in pure water.[1][4]

  • Substituted Prolines in Water: In contrast, certain 4-hydroxyproline derivatives with hydrophobic substituents are designed to work efficiently in water. These catalysts can be significantly faster in water than in organic solvents like methanol.[4]

  • Water as an Additive: In solvent mixtures, such as methanol/water, water plays a crucial role. While pure water leads to low conversions, the addition of water to methanol can dramatically increase enantioselectivity.[2][3] The optimal ratio of water to the organic solvent needs to be determined experimentally.

Troubleshooting Guides

Issue: Low Diastereoselectivity

Potential Cause Troubleshooting Step
Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity. For example, for the reaction with cyclopentanone, reducing the temperature to 0 °C has been shown to improve the anti/syn ratio.[2]
Substrate Structure Some substrates, like cyclopentanone, are known to give poor diastereoselectivity with proline catalysts.[2] If possible, consider if a modification to the substrate is feasible.
Reaction Reversibility The aldol reaction is reversible, which can lead to epimerization and a change in the diastereomeric ratio over time from the kinetic to the thermodynamic product.[7] Analyze the reaction at different time points to determine the kinetic and thermodynamic ratios.

Issue: Poor Enantioselectivity

Potential Cause Troubleshooting Step
Catalyst Choice The structure of the proline catalyst is paramount for achieving high enantioselectivity. Ensure you are using a catalyst known to be effective for your class of substrates.
Solvent Effects The solvent can influence the transition state and thus the enantioselectivity. Screen different solvents or solvent mixtures. For instance, water/methanol mixtures have been shown to provide high enantioselectivity.[2][3]
Substituents on Aldehyde ortho-Substituents on aromatic aldehydes can lead to a remarkable increase in enantioselectivity.[5]

Quantitative Data Summary

Table 1: Effect of Proline Substituents on Reaction Time

CatalystSubstrate (Aldehyde)SolventReaction Time (h)Yield (%)Reference
1a (aromatic substituent) p-nitrobenzaldehydeWater7896[4]
1f (small hydrophobic group) p-nitrobenzaldehydeWaterSignificantly longer than 1a-[4]
(S)-proline BenzaldehydeDMSO462[5]
(S)-proline BenzaldehydeDMSO/CHCl3 (1:1)476[5]

Note: Catalyst 1a is reported to be 43.5 times faster than 1f.[4]

Table 2: Effect of Aldehyde Substituents on Reaction Time

CatalystAldehydeKetoneSolventTime (h)Yield (%)Reference
1a p-nitrobenzaldehyde (electron-withdrawing)CyclohexanoneWater-96[4]
1a BenzaldehydeCyclohexanoneWaterLonger than p-nitrobenzaldehydeGood[4]
1a p-methoxybenzaldehyde (electron-donating)CyclohexanoneWaterLonger stillPoor conversion[4]

Table 3: Solvent Effects on Reaction Time and Selectivity

CatalystAldehydeKetoneSolventTime (h)Conversion (%)anti/synee (%)Reference
(S)-proline4-NitrobenzaldehydeCyclohexanoneMeOH199083:1794[2][3]
(S)-proline4-NitrobenzaldehydeCyclohexanoneH₂O192084:16>99[2][3]
(S)-proline4-NitrobenzaldehydeCyclohexanoneMeOH/H₂O (2:1)19>9990:10>99[2][3]

Experimental Protocols

General Procedure for Proline-Catalyzed Aldol Reaction in a Water/Methanol Mixture

This protocol is adapted from a study optimizing the reaction of cyclohexanone with various aromatic aldehydes.[2][3]

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and cyclohexanone (2.0 mmol, 2.0 equiv) in a 4:1 (v/v) mixture of methanol and water (5 mL), add (S)-proline (0.023 g, 0.2 mmol, 20 mol%).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for Aldol Reaction with Substituted 4-Hydroxyproline Catalysts in Water

This protocol is based on the use of hydrophobic 4-hydroxyproline derivatives as catalysts.[4]

  • To a suspension of the aldehyde (0.5 mmol) and the ketone (5.0 mmol, 10 equiv) in water (1.0 mL), add the substituted 4-hydroxyproline catalyst (0.0025 mmol, 0.5 mol%).

  • Stir the mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction by TLC or HPLC until the aldehyde is consumed.

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the pure aldol product.

  • Characterize the product and determine the diastereomeric ratio and enantiomeric excess using standard analytical techniques (NMR, HPLC).

Visualizations

Aldol_Reaction_Workflow start Start: Prepare Reactants reactants Aldehyde + Ketone + Substituted Proline Catalyst start->reactants 1. solvent Add Solvent System (e.g., H2O/MeOH, DMSO/CHCl3) reactants->solvent 2. reaction Stir at Defined Temperature solvent->reaction 3. monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring 4. workup Quench Reaction & Perform Aqueous Workup monitoring->workup 5. purification Purify Product (Column Chromatography) workup->purification 6. analysis Analyze Product (NMR, HPLC for dr, ee) purification->analysis 7. end End: Pure Aldol Product analysis->end 8.

Caption: A generalized experimental workflow for a proline-catalyzed aldol reaction.

Troubleshooting_Logic issue issue cause cause solution solution slow_rxn Slow Reaction? catalyst Inefficient Catalyst? slow_rxn->catalyst Yes solvent Poor Solvent Choice? slow_rxn->solvent Yes substrate Electron-Rich Aldehyde? slow_rxn->substrate Yes use_sub_proline Use Substituted Proline catalyst->use_sub_proline optimize_solvent Optimize Solvent System (e.g., H2O/MeOH) solvent->optimize_solvent increase_time Increase Reaction Time substrate->increase_time

Caption: A troubleshooting decision tree for slow reaction rates in aldol reactions.

Proline_Catalytic_Cycle catalyst catalyst intermediate intermediate reactant reactant product product proline (S)-Proline enamine Enamine Intermediate proline->enamine + Ketone - H₂O ketone Ketone ketone->enamine iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Aldehyde aldehyde->iminium aldol_product Aldol Product iminium->aldol_product + H₂O h2o H₂O h2o->aldol_product aldol_product->proline - Catalyst

Caption: The generally accepted enamine catalytic cycle for the proline-catalyzed aldol reaction.

References

Technical Support Center: Purification of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-2-Methylpyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent methods for the enantioselective purification of this compound are:

  • Diastereomeric Salt Recrystallization: This classical method involves the formation of diastereomeric salts with a chiral resolving agent, most commonly D-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases or acylases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique employs a chiral stationary phase (CSP) to separate the enantiomers. It is often used for analytical purposes but can be scaled up for preparative separations.

Q2: What are the typical impurities I might encounter in my this compound sample?

A2: Impurities can originate from the synthetic route used to prepare the racemic starting material. Common impurities may include:

  • Unreacted starting materials: Such as (S)-proline or other precursors depending on the synthesis method.[2][3]

  • Side-products from the synthesis: These can include byproducts from methylation, cyclization, or hydrolysis steps.

  • The undesired (S)-enantiomer: This is the most significant impurity to be removed during the purification process.

  • Residual solvents: Solvents used during the synthesis and purification steps may be present in the final product.

Q3: How can I determine the enantiomeric purity of my sample?

A3: The enantiomeric excess (ee) or diastereomeric excess (de) of your sample can be determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[4] It involves using a chiral stationary phase that interacts differently with each enantiomer, resulting in their separation and allowing for quantification.

Troubleshooting Guides

Diastereomeric Salt Recrystallization with D-Tartaric Acid

This guide addresses common issues encountered during the chiral resolution of racemic 2-Methylpyrrolidine-2-carboxylic acid using D-tartaric acid.

Problem Possible Cause(s) Suggested Solution(s)
The diastereomeric salt does not crystallize. 1. The solution is not supersaturated. 2. The chosen solvent is not appropriate. 3. The concentration of the salt is too low.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Slowly evaporate the solvent to increase the concentration. 3. Perform a solvent screen to find a solvent or solvent mixture in which the desired diastereomeric salt has low solubility. A study on the resolution of 2-methylpyrrolidine showed that the solvent composition (e.g., water/ethanol mixtures) can influence which enantiomer preferentially crystallizes.[5]
Low diastereomeric/enantiomeric excess after recrystallization. 1. The cooling rate was too fast, leading to co-precipitation of both diastereomers. 2. The solvent system does not provide sufficient solubility differentiation between the diastereomers. 3. The mother liquor was not efficiently removed from the crystals.1. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 2. Experiment with different solvent systems to maximize the solubility difference. 3. Wash the crystals with a small amount of cold solvent after filtration. 4. Perform multiple recrystallizations to improve the enantiomeric purity.
Low yield of the desired diastereomeric salt. 1. The desired salt has significant solubility in the chosen solvent. 2. Too much solvent was used for washing the crystals.1. Cool the crystallization mixture for a longer period to maximize precipitation. 2. Minimize the amount of cold solvent used for washing the crystals. 3. The mother liquor can be processed to recover the resolving agent and the other enantiomer.
Chiral HPLC Analysis

This guide provides troubleshooting for common problems during the chiral HPLC separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution of enantiomers. 1. The chiral stationary phase (CSP) is not suitable for the analyte. 2. The mobile phase composition is not optimal. 3. The column temperature is not optimized.1. Screen different types of CSPs. Polysaccharide-based CSPs are often effective for proline derivatives.[6] 2. Adjust the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve separation.[7] 3. Vary the column temperature. Lower temperatures often improve chiral recognition.[4]
Peak tailing or broadening. 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. The mobile phase pH is not appropriate.1. For acidic analytes, ensure the mobile phase pH is low enough to keep the compound in its protonated form.[4] 2. Dilute the sample and re-inject. 3. Add a competing agent to the mobile phase to reduce unwanted interactions.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Column temperature is not stable. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with an appropriate solvent after use and store it correctly.

Quantitative Data Summary

The following table summarizes representative data for the purification of chiral amines and amino acids using different methods. Note that specific values for this compound may vary depending on the exact experimental conditions.

Purification Method Resolving Agent/Stationary Phase Typical Diastereomeric/Enantiomeric Excess (de/ee) Typical Yield Reference
Diastereomeric RecrystallizationD-Tartaric Acid>98% de after multiple recrystallizations40-60% (for the desired enantiomer)[2]
Enzymatic ResolutionLipase AS96% ee~50% (theoretical maximum)[8]
Chiral HPLCPolysaccharide-based CSP>99% eeDependent on scale (analytical to preparative)[6]

Experimental Protocols

Protocol 1: Diastereomeric Salt Recrystallization

This protocol describes a general procedure for the resolution of racemic 2-Methylpyrrolidine-2-carboxylic acid using D-tartaric acid.

Materials:

  • Racemic 2-Methylpyrrolidine-2-carboxylic acid

  • D-Tartaric acid (1 equivalent)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • 5% HCl solution

  • 1 M NaOH solution

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic 2-Methylpyrrolidine-2-carboxylic acid in a suitable solvent in an Erlenmeyer flask. In a separate flask, dissolve one equivalent of D-tartaric acid in the minimum amount of the same hot solvent.

  • Add the D-tartaric acid solution to the amino acid solution while stirring.

  • Allow the mixture to cool slowly to room temperature. Crystallization of the less soluble diastereomeric salt should occur.

  • Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent. Repeat this step until the desired diastereomeric excess is achieved (monitor by chiral HPLC).

  • Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and add 1 M NaOH solution until the pH is basic (pH > 10) to liberate the free amine.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • To obtain the hydrochloride salt, dissolve the free amino acid in a suitable solvent and bubble HCl gas through the solution or add a solution of HCl in an organic solvent.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of 2-Methylpyrrolidine-2-carboxylic acid.

Materials:

  • Sample of 2-Methylpyrrolidine-2-carboxylic acid

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IB)

  • HPLC grade solvents (e.g., hexane, ethanol, isopropanol, trifluoroacetic acid)

  • HPLC system with a UV detector

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of amino acid derivatives. A good starting point is a polysaccharide-based CSP.[6]

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of hexane and ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The TFA is added to improve the peak shape of the acidic analyte.[7]

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is obtained.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Method Optimization: If the resolution is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) and the column temperature to improve the separation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Acid cluster_purification Purification cluster_analysis Analysis synthesis Racemic 2-Methylpyrrolidine- 2-carboxylic acid Synthesis resolution Diastereomeric Salt Formation (with D-Tartaric Acid) synthesis->resolution Racemic Mixture crystallization Fractional Crystallization resolution->crystallization Diastereomeric Salts liberation Liberation of (R)-enantiomer crystallization->liberation Purified (R)-salt analysis Chiral HPLC Analysis crystallization->analysis Mother Liquor (contains (S)-salt) liberation->analysis Enriched (R)-acid final_product (R)-2-Methylpyrrolidine- 2-carboxylic acid liberation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Enantiomeric Excess in Diastereomeric Recrystallization q1 Was the cooling rate slow? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solvent system optimal? a1_yes->q2 solution1 Action: Decrease cooling rate. Allow for slow crystallization. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Were crystals washed with cold solvent? a2_yes->q3 solution2 Action: Perform solvent screening to improve solubility difference. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no solution4 Action: Perform another recrystallization step. a3_yes->solution4 solution3 Action: Wash crystals with a minimal amount of cold solvent. a3_no->solution3

Caption: Troubleshooting logic for low enantiomeric excess in diastereomeric recrystallization.

References

How to prevent racemization of 2-methylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of 2-methylpyrrolidine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue for 2-methylpyrrolidine derivatives?

A1: Racemization is the process where an enantiomerically pure compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1][2][3] For 2-methylpyrrolidine derivatives, the chiral center is the carbon atom at the 2-position.

This is a critical issue in drug development because enantiomers of a chiral drug can have different pharmacological, toxicological, and pharmacokinetic properties.[4][5] Often, one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[6] Therefore, maintaining the stereochemical integrity of your 2-methylpyrrolidine derivative is essential for ensuring its efficacy and safety.

Q2: I am observing a significant loss of enantiomeric excess (e.e.) during my reaction. What are the most common causes?

A2: Loss of enantiomeric excess in 2-methylpyrrolidine derivatives is typically caused by the formation of an achiral, planar intermediate. The primary factors that promote this are:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases are the most common culprits.[7] High temperatures provide the necessary energy to overcome the activation barrier for inversion of the chiral center.[1][8]

  • Presence of a Base: Bases can abstract the proton at the C2 position (alpha to the nitrogen), forming a planar, achiral enamine or a resonance-stabilized carbanion.[3] Subsequent non-stereospecific reprotonation leads to a racemic mixture.[2][9]

  • Presence of an Acid: Acidic conditions can catalyze racemization through the formation of an achiral enol or iminium ion intermediate.[2][9][10]

  • Oxidation-Reduction Pathways: Some reaction conditions can cause a reversible oxidation of the amine to an achiral imine, which upon reduction, yields a racemic product.[11]

  • Radical Intermediates: In some cases, radical initiators (like AIBN) in the presence of thiols can mediate racemization by reversibly abstracting the hydrogen atom from the chiral center, forming a temporary planar radical.[11]

Below is a troubleshooting workflow to diagnose the source of racemization.

G start Loss of Enantiomeric Excess (e.e.) Observed cond_check Review Reaction Conditions start->cond_check temp Is Temperature > 60°C? cond_check->temp  Step 1 ph Is a Strong Acid or Base Present? temp->ph No sol_temp Action: Lower Temperature, Reduce Reaction Time temp->sol_temp Yes reagents Review Reagents & Workup ph->reagents No sol_ph Action: Use Weaker/Non-nucleophilic Base (e.g., TMP) or Milder Acid. Control Stoichiometry. ph->sol_ph Yes purification Review Purification Method reagents->purification No sol_reagents Action: Check for Radical Initiators. Neutralize Workup pH Promptly. reagents->sol_reagents Yes sol_purification Action: Avoid High Temperatures. Use Neutral Stationary Phase (e.g., Silica). Buffer Mobile Phase if Necessary. purification->sol_purification Yes

Caption: Troubleshooting workflow for loss of e.e.
Q3: How can I select the right N-protecting group to stabilize the C2 stereocenter?

A3: The choice of the nitrogen-protecting group is crucial as it directly influences the acidity of the proton at the C2 chiral center.

  • Electron-Withdrawing Groups (EWGs): Carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Tos) are strongly electron-withdrawing. They increase the acidity of the C2 proton, making the compound more susceptible to base-catalyzed racemization. While necessary for certain transformations, their use requires careful control of basicity and temperature.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., Benzyl - Bn) are electron-donating. They decrease the acidity of the C2 proton, thus enhancing the stability of the stereocenter against base-induced epimerization.

The logic for selecting a protecting group often involves a trade-off between the stability required for the chiral center and the reactivity needed for subsequent synthetic steps.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) start Select N-Protecting Group for 2-Methylpyrrolidine ewg Examples: Boc, Cbz, Tos (Carbamates, Sulfonamides) start->ewg If N-activation is needed edg Example: Benzyl (Bn) (Alkyl Groups) start->edg If stereocenter stability is paramount ewg_pro Pro: Activates N for reactions, well-defined deprotection ewg->ewg_pro Advantage ewg_con Con: Increases acidity of C2-H, higher risk of racemization ewg->ewg_con Disadvantage edg_pro Pro: Decreases acidity of C2-H, lower risk of racemization edg->edg_pro Advantage edg_con Con: Harsher deprotection conditions (e.g., hydrogenolysis) edg->edg_con Disadvantage G cluster_mech Base-Catalyzed Racemization Mechanism start (R)-2-Methylpyrrolidine Derivative (Chiral) intermediate Planar, Achiral Intermediate (Enamine/Carbanion) start->intermediate + Base (B:) - Proton (HB) end Racemic Mixture (R) and (S) intermediate->end + Proton (HB) (Attack from either face)

References

Stability and storage issues with (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (R)-2-Methylpyrrolidine-2-carboxylic acid and its hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?

A1: To ensure the stability and purity of this compound and its hydrochloride salt, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The optimal storage temperature is between 2-8°C.[2] For long-term storage, some sources suggest temperatures as low as -20°C to -80°C, especially for solutions. It is crucial to protect the compound from light and moisture.[1]

Q2: Is this compound hydrochloride hygroscopic?

A2: While specific data on the hygroscopicity of this compound hydrochloride is not extensively documented, hydrochloride salts of amino acid analogs can be hygroscopic. It is best practice to handle the compound in a dry environment, such as a glove box or a room with controlled humidity, and to minimize its exposure to the atmosphere.[3][4][5][6]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound, which is a proline analog, several degradation pathways can be anticipated, particularly under stress conditions. These include:

  • Oxidation: The pyrrolidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Hydrolysis: Under extreme pH conditions (highly acidic or basic) and elevated temperatures, the amide bond in a peptide linkage or the pyrrolidine ring itself could be susceptible to hydrolysis, although the ring is generally stable.

  • Decarboxylation: Under certain conditions, such as heat, the carboxylic acid group may be lost as carbon dioxide.[7]

Q4: How stable is this compound hydrochloride to heat?

A4: Thermal analysis has shown that this compound hydrochloride is thermally stable up to approximately 150°C before significant decomposition occurs.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause 1: Compound Degradation due to Improper Storage.

    • Troubleshooting Steps:

      • Review your storage conditions. Is the compound stored at 2-8°C, protected from light and moisture, and under an inert atmosphere?

      • If the compound has been stored for an extended period or exposed to ambient conditions, consider re-analyzing its purity via HPLC.

      • If degradation is suspected, it is recommended to use a fresh batch of the compound for future experiments.

  • Possible Cause 2: Hygroscopic Nature of the Hydrochloride Salt.

    • Troubleshooting Steps:

      • Handle the solid compound in a controlled environment with low humidity (e.g., a glove box or a room with a dehumidifier).

      • Weigh the compound quickly to minimize exposure to air.

      • If clumping is observed, this may indicate water absorption. While the material can sometimes be dried, this may not fully restore its original properties.[3] For critical experiments, using a fresh, properly handled vial is advisable.

Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
  • Possible Cause 1: On-column Degradation.

    • Troubleshooting Steps:

      • Ensure the mobile phase pH is compatible with the compound's stability.

      • Check for any reactive components in your mobile phase or sample matrix.

      • Lower the column temperature to see if the unexpected peaks are reduced.

  • Possible Cause 2: Degradation in Solution.

    • Troubleshooting Steps:

      • Prepare solutions fresh before each use.

      • If solutions need to be stored, keep them at low temperatures (e.g., -20°C or -80°C) and protect them from light.[1]

      • Perform a time-course study on the solution at your experimental conditions to assess its stability.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature2-8°C (refrigerated)To slow down potential degradation reactions.
AtmosphereInert (Nitrogen or Argon)To prevent oxidation.
LightProtected from lightTo prevent photodegradation.
MoistureTightly sealed containerTo prevent hydrolysis and manage hygroscopicity.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol is a starting point and should be optimized for your specific instrumentation and requirements. It is based on methods for similar compounds.[8]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14] A dark control sample should be stored under the same conditions but protected from light.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Review Storage Conditions (2-8°C, inert, dark, dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok reanalyze_purity Re-analyze Purity (HPLC) storage_ok->reanalyze_purity Yes correct_storage Correct Storage Conditions storage_ok->correct_storage No purity_ok Purity Acceptable? reanalyze_purity->purity_ok use_fresh_batch Use a Fresh Batch of Compound purity_ok->use_fresh_batch No check_handling Review Handling Procedure (e.g., for hygroscopicity) purity_ok->check_handling Yes end Problem Resolved use_fresh_batch->end handling_ok Proper Handling? check_handling->handling_ok improve_handling Implement Dry Handling (Glove Box) handling_ok->improve_handling No handling_ok->end Yes improve_handling->use_fresh_batch correct_storage->use_fresh_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., H2O2) parent->oxidation hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis decarboxylation Decarboxylation (Heat) parent->decarboxylation n_oxide N-Oxide Products oxidation->n_oxide ring_opened Ring-Opened Products hydrolysis->ring_opened decarboxylated_product 2-Methylpyrrolidine decarboxylation->decarboxylated_product

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Reaction Workup for (R)-2-methylproline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed procedures, frequently asked questions (FAQs), and troubleshooting advice for the workup of chemical reactions utilizing (R)-2-methylproline as a catalyst or reagent.

Frequently Asked Questions (FAQs)

Q1: How can I efficiently remove the (R)-2-methylproline catalyst after the reaction is complete?

A1: (R)-2-methylproline is an amino acid and is highly soluble in water, especially in acidic or basic conditions. The most common method for its removal is a standard aqueous workup.[1] This involves diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washing it multiple times with water or a saturated aqueous solution like ammonium chloride.[1][2] The protonated or deprotonated catalyst will partition into the aqueous layer, effectively separating it from your desired organic-soluble product.

Q2: My desired product is also water-soluble. How can I isolate it without losing it during the aqueous workup?

A2: Isolating water-soluble products requires modifications to the standard workup. To minimize product loss to the aqueous phase, you should:

  • Saturate the aqueous layer: Before extraction, saturate the aqueous phase with a salt like sodium chloride (NaCl).[3] This decreases the solubility of organic compounds in the aqueous layer.

  • Use a more polar organic solvent: Solvents like ethyl acetate are effective for extracting polar products.[3]

  • Perform multiple extractions: Conduct repeated extractions (5-10 times) with large volumes of the organic solvent to ensure maximum recovery of your product from the aqueous phase.[3]

  • Back-extraction: If applicable, you can sometimes adjust the pH of the aqueous layer to decrease your product's solubility before re-extracting.

Q3: What are the common impurities I might encounter, and how can they be removed?

A3: Besides the (R)-2-methylproline catalyst, common impurities can include unreacted starting materials and reaction byproducts.[1] If using protecting groups like Boc (tert-butoxycarbonyl), byproducts from their cleavage (e.g., tert-butanol) may also be present. Purification is often necessary. For non-polar products, standard silica gel chromatography is effective. For more polar or sensitive compounds, alternative methods may be required.[4] Recrystallization from a suitable solvent system, such as methanol/ethyl acetate, can also be an effective purification method for crystalline products.[5]

Q4: I am observing a persistent emulsion during the liquid-liquid extraction. What should I do?

A4: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to separate the layers.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite or glass wool.

  • If the emulsion persists, removing the solvent under reduced pressure and re-dissolving the residue in a different extraction solvent might resolve the issue.[6]

Q5: Are there alternative purification methods if my product is unstable on silica gel?

A5: Yes. If your product shows instability on silica gel, which can be mildly acidic, consider these alternatives:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and other charged molecules. For example, using a cation-exchange resin like Dowex 50W x 8 allows for the binding of the amino acid product, which can then be eluted with an aqueous ammonia solution, leaving neutral impurities behind.[5]

  • Deactivated Silica or Alumina: Using silica gel that has been treated with a base (like triethylamine) or using neutral or basic alumina can prevent the degradation of acid-sensitive compounds.[1]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield after workup 1. Product is highly water-soluble and was lost in the aqueous washes.[3][7] 2. Product is volatile and was lost during solvent removal.[7] 3. Product degraded during workup (e.g., exposure to incompatible pH).[7] 4. The reaction did not proceed as expected.1. Check the aqueous layers by TLC or another analytical method. If the product is present, re-extract after saturating with NaCl.[3][7] 2. Check the solvent collected in the rotovap trap.[7] Use lower temperatures and pressures for solvent removal. 3. Test the stability of your product to acidic/basic conditions on a small scale before performing the workup.[7] 4. Re-evaluate reaction conditions (temperature, concentration, purity of reagents).[8]
Crude product is a dark, oily residue 1. Decomposition of starting materials or product. 2. Presence of high-boiling point solvents (e.g., DMF, DMSO).[6] 3. Formation of polymeric side products.1. Attempt purification by column chromatography or recrystallization. 2. Remove high-boiling solvents by washing with large volumes of water during the workup or by high-vacuum distillation.[6] 3. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions.
(R)-2-methylproline catalyst remains in the product 1. Insufficient aqueous washing. 2. Product has similar solubility properties to the catalyst.1. Increase the number and volume of aqueous washes. Consider washing with a dilute acid (e.g., 1M HCl) if your product is stable, to ensure the proline catalyst is protonated and highly water-soluble. 2. Utilize ion-exchange chromatography for separation.[5]

Physicochemical Data

This table summarizes key quantitative data for 2-methylproline, which is crucial for planning purification and characterization.

Property(S)-2-Methylproline(R)-2-MethylprolineReference
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂[9]
Molecular Weight 129.16 g/mol 129.16 g/mol [9]
Appearance Colorless platelets or white powderWhite solid[5][9]
Melting Point 248–252°C (dec.)~310°C (dec. as HCl salt)[5][9]
Specific Rotation [α]D -72.1° (c 1.0, MeOH)+73.1° (c 1.7, MeOH)[5]
Solubility Soluble in waterSoluble in water[5][9]

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of (R)-2-methylproline

This procedure is suitable for organic-soluble products that are stable to water.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., saturated aqueous NH₄Cl solution for organometallic reagents).[5]

  • Dilute with Solvent: Dilute the mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product fully.[2]

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat Washes: Repeat the washing step 2-3 more times with water or brine to ensure complete removal of the water-soluble catalyst.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Stir for 15-30 minutes.[2]

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Purification via Cation-Exchange Chromatography

This method is ideal for purifying (R)-2-methylproline itself or products with similar amino acid characteristics.[5]

  • Prepare the Column: Prepare a column with Dowex 50W x 8 resin (H+ form). The amount of resin should be sufficient to bind all cationic species in your sample.

  • Load the Sample: Concentrate the crude reaction mixture to remove organic solvents. Dissolve the residue in a minimal amount of water and load it onto the prepared ion-exchange column.

  • Wash with Water: Elute the column with deionized water to wash away any non-basic, neutral, or anionic impurities. Monitor the pH of the effluent; continue washing until the pH becomes neutral (pH ~7).[5]

  • Elute the Product: Elute the desired amino acid product from the resin using a solution of aqueous ammonia (e.g., 3 N aqueous ammonia).[5]

  • Collect Fractions: Collect the fractions containing the product. The elution can often be monitored by TLC or by observing the "hot front" of the ammonia solution exiting the column.[5]

  • Concentrate: Combine the product-containing fractions and remove the water and ammonia under reduced pressure to yield the purified product, free of inorganic salts.[5]

Visualizations

G start Reaction Mixture (Product + Catalyst) quench 1. Quench Reaction start->quench dilute 2. Dilute with Organic Solvent quench->dilute extract 3. Aqueous Extraction (Separatory Funnel) dilute->extract aq_layer Aqueous Layer (Contains Catalyst) extract->aq_layer Discard org_layer Organic Layer (Contains Product) extract->org_layer Collect dry 4. Dry Organic Layer (e.g., Na2SO4) org_layer->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate end Crude Product (Ready for Purification) concentrate->end

Caption: Standard aqueous workup workflow for separating an organic-soluble product from the water-soluble (R)-2-methylproline catalyst.

G start Problem: Low or No Product Yield q1 Is the product potentially water-soluble? start->q1 a1_yes Saturate aqueous layer with NaCl and re-extract with large volumes of solvent. q1->a1_yes Yes q2 Did an emulsion form during workup? q1->q2 No a2_yes Add brine (sat. NaCl) or filter through Celite to break the emulsion. q2->a2_yes Yes q3 Is the product thermally unstable or volatile? q2->q3 No a3_yes Use low temperature for solvent removal. Check rotovap trap. q3->a3_yes Yes end Re-evaluate reaction conditions (reagents, temp). Monitor by TLC. q3->end No

Caption: A troubleshooting decision tree for diagnosing and resolving low product yield after a reaction workup.

References

Managing side reactions in the synthesis of 2-methylproline analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylproline analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure 2-methylproline?

A1: The primary strategies for obtaining enantiomerically pure 2-methylproline include:

  • Diastereoselective alkylation of chiral precursors: This often involves the methylation of a protected proline derivative. A common method utilizes a chiral auxiliary, such as a pivalaldehyde-derived acetal, to direct the stereochemistry of the methylation.[1]

  • Resolution of a racemic mixture: This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine or acid, followed by fractional crystallization.[2][3]

  • Asymmetric synthesis from achiral precursors: This can involve starting with materials like 5-hydroxy-2-pentanone and employing chiral catalysts or reagents to introduce the desired stereochemistry.[4]

  • Memory of chirality: Certain methods take advantage of a transient chiral enolate to achieve stereocontrol during cyclization.[5]

Q2: What are the key factors influencing racemization or epimerization at the Cα position during synthesis and subsequent peptide coupling?

A2: Racemization at the Cα position is a significant challenge, particularly during peptide coupling reactions. Key influencing factors include:

  • Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization. Stronger, less hindered bases are more likely to cause epimerization.

  • Additives and Coupling Reagents: Certain additives, like 1-hydroxybenzotriazole (HOBt), can paradoxically catalyze racemization in some cases, especially when used with carbodiimides. The choice of coupling reagent is therefore critical.

  • Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood of racemization.[6]

  • Protecting Groups: The nature of the N-protecting group can influence the acidity of the Cα proton and thus the propensity for racemization.

Q3: How can I purify 2-methylproline analogs from reaction mixtures?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Crystallization: 2-methylproline can be recrystallized from solvent systems like methanol/ethyl acetate to yield high-purity crystalline material.[1]

  • Chromatography:

    • Ion-exchange chromatography is effective for separating the amino acid from inorganic salts and other charged impurities.[1]

    • Flash chromatography on silica gel is useful for purifying protected intermediates.[7]

  • Extraction: Liquid-liquid extraction is frequently used to separate the product from water-soluble or organic-soluble impurities at different stages of the synthesis.[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Methylation Step

This is a common issue when synthesizing 2-methylproline via the diastereoselective alkylation of a protected proline derivative.

Potential Cause Suggested Corrective Action
Incomplete formation of the enolate Ensure the use of a sufficiently strong and non-nucleophilic base, such as Lithium Diisopropylamide (LDA). Verify the exact molarity of the butyllithium solution used to prepare the LDA.
Incorrect reaction temperature Maintain a low temperature (typically -78 °C) during the enolate formation and alkylation steps to maximize stereocontrol.
Presence of protic impurities (e.g., water) Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal choice of chiral auxiliary/protecting group The choice of the chiral auxiliary is crucial for directing the stereochemistry. Ensure the auxiliary is correctly installed and consider alternatives if poor selectivity persists.
Slow addition of the alkylating agent Add the methylating agent (e.g., methyl iodide) slowly to the pre-formed enolate at low temperature to control the reaction and minimize side reactions.
Issue 2: Racemization/Epimerization of the Final Product or Intermediates

Maintaining stereochemical integrity is critical. This guide helps troubleshoot racemization issues.

Potential Cause Suggested Corrective Action
Harsh deprotection conditions Use milder deprotection conditions where possible. For example, catalytic hydrogenation for Cbz group removal is generally mild. Strong acidic or basic conditions for extended periods can lead to epimerization.
Racemization during peptide coupling Avoid the use of strong bases when possible. Consider using coupling reagents known to suppress racemization, such as those based on phosphonium or uronium salts in combination with additives like OxymaPure.[8]
Purification-induced epimerization Be mindful of the pH during chromatographic purification. Prolonged exposure to acidic or basic conditions on a stationary phase can potentially cause epimerization.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of (S)-2-methylproline starting from (S)-proline, as described in Organic Syntheses.[1]

Reaction Step Product Starting Material Yield (%)
Acetal Formation(2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one(S)-Proline67-74
Methylation(2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-oneAcetal Intermediate85-90
Hydrolysis & Purification(S)-2-MethylprolineMethylated Intermediate85-90
Overall Yield (S)-2-Methylproline (S)-Proline ~48-59

Experimental Protocols

Key Experiment: Diastereoselective Methylation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one[1]
  • Preparation of LDA: In a flame-dried, round-bottomed flask under an argon atmosphere, mix diisopropylamine (1.2 equivalents) with dry tetrahydrofuran (THF). Cool the solution to -78 °C and add a 1.6 M solution of butyllithium in hexane (1.3 equivalents) dropwise. Allow the mixture to warm to room temperature for 20 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (1 equivalent) in dry THF and cool to -78 °C. Slowly add the freshly prepared LDA solution to this flask over 20 minutes.

  • Alkylation: After stirring the enolate solution at -78 °C for 45 minutes, add methyl iodide (1.3 equivalents) dropwise over 10 minutes.

  • Workup: Allow the reaction mixture to warm to 0 °C over 3 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and wash sequentially with saturated aqueous solutions of sodium carbonate and brine. Extract the aqueous layers with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or flash chromatography to yield (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one.

Visualizations

experimental_workflow General Workflow for 2-Methylproline Synthesis cluster_protection Step 1: Protection cluster_methylation Step 2: Diastereoselective Methylation cluster_deprotection Step 3: Deprotection & Purification start Start with L-Proline protect Protect Amine and Carboxylic Acid (e.g., Acetal Formation) start->protect enolate Enolate Formation (LDA, -78°C) protect->enolate methylate Alkylation with Methyl Iodide enolate->methylate hydrolyze Hydrolysis of Protecting Groups methylate->hydrolyze purify Purification (Ion Exchange/Crystallization) hydrolyze->purify end Final Product: (S)-2-Methylproline purify->end

Caption: General workflow for the synthesis of (S)-2-methylproline.

troubleshooting_racemization Troubleshooting Racemization/Epimerization start Racemization Detected? coupling During Peptide Coupling? start->coupling Yes no_issue No Racemization start->no_issue No deprotection During Deprotection? coupling->deprotection No sol_coupling Solution: - Use milder base - Change coupling reagent (e.g., HATU, COMU) - Lower reaction temperature coupling->sol_coupling Yes purification During Purification? deprotection->purification No sol_deprotection Solution: - Use milder deprotection conditions - Reduce reaction time deprotection->sol_deprotection Yes sol_purification Solution: - Neutralize product after ion exchange - Use neutral pH buffer systems purification->sol_purification Yes

Caption: Decision tree for troubleshooting racemization issues.

protecting_groups Protecting Group Selection Logic cluster_conditions Reaction Conditions cluster_groups Protecting Groups acidic Acidic boc Boc (tert-Butoxycarbonyl) acidic->boc Labile basic Basic fmoc Fmoc (Fluorenylmethyloxycarbonyl) basic->fmoc Labile hydrogenation Hydrogenation cbz Cbz (Benzyloxycarbonyl) hydrogenation->cbz Labile boc->acidic Stable under basic/hydrogenation cbz->hydrogenation Stable under acidic/basic fmoc->basic Stable under acidic

References

Technical Support Center: Optimizing Solvent Systems for Proline-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proline-catalyzed transformations. The information is designed to help resolve common issues encountered during experimentation, with a focus on the critical role of the solvent system.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in proline-catalyzed reactions?

A1: Solvent choice is paramount as it directly influences the reaction's outcome by affecting the stability of transition states and intermediates through non-covalent interactions.[1] The polarity, proticity, and coordinating ability of the solvent can significantly alter the enantioselectivity (er) and diastereoselectivity (dr), as well as the reaction rate and overall yield. For instance, in proline-catalyzed aldol reactions, switching from hexane to DMSO can dramatically change the enantiomeric ratio.[2][3]

Q2: My proline catalyst is not dissolving in the reaction solvent. What should I do?

A2: Proline, being an amino acid, has limited solubility in many common non-polar organic solvents.[4][5] If you are experiencing solubility issues, consider the following:

  • Switch to a more polar solvent: Proline is readily soluble in polar solvents like DMSO, DMF, acetonitrile, and alcohols such as methanol and ethanol.[4][6]

  • Use a solvent mixture: A combination of solvents can sometimes improve catalyst solubility while maintaining good selectivity. For example, a mixture of CHCl₃ and DMSO has been used effectively.[7]

  • Consider proline derivatives: Researchers have developed more lipophilic proline derivatives that exhibit better solubility in non-polar organic solvents.[8][9]

Q3: I am observing poor enantioselectivity or diastereoselectivity. How can I optimize the solvent system to improve this?

A3: Poor stereoselectivity is a common issue that can often be addressed by systematic solvent screening. The optimal solvent is highly dependent on the specific substrates being used.

  • Systematic Screening: Test a range of solvents with varying polarities and properties (e.g., aprotic polar, protic polar, non-polar).[1][2]

  • Solvent Mixtures: Fine-tuning the solvent environment with mixtures can lead to significant improvements in stereoselectivity.[7]

  • Water Content: The presence of small amounts of water can be beneficial in some cases, as it can promote the rate-determining proton transfer step.[10] However, excess water can also be detrimental.[11][12]

Q4: The reaction is very slow. Can the solvent system be adjusted to increase the reaction rate?

A4: Yes, the solvent can have a significant impact on the reaction kinetics. For example, the addition of chloroform (CHCl₃) to a DMSO/acetone solvent system has been shown to accelerate proline-catalyzed aldol reactions.[1][2] It is important to note that changes made to increase the reaction rate should be monitored for their effect on selectivity.

Q5: Is it always necessary to use a large excess of the ketone as a solvent in aldol reactions?

A5: While using the ketone reactant in large excess (neat conditions) is a common strategy to ensure high yields, it is a significant drawback for practical applications.[1][2][6] Efforts to find alternative solvent systems that allow for a lower ketone loading are an active area of research. In some cases, using solvent mixtures or modified proline catalysts can help reduce the required excess of the ketone.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Poor solubility of the proline catalyst.Switch to a more polar solvent (e.g., DMSO, DMF, MeCN) or a solvent mixture. Consider using a more soluble proline derivative.[4][6][8][9]
Undesired side reactions (e.g., self-aldolization).Optimize reaction conditions such as temperature and concentration. Diluted conditions may suppress side reactions.[7]
Poor enantioselectivity (er) Suboptimal solvent environment for the transition state.Perform a systematic solvent screen with a range of polar and non-polar solvents. Evaluate solvent mixtures to fine-tune polarity.[1][2]
Poor diastereoselectivity (dr) The solvent is not favoring the desired diastereomeric transition state.Experiment with different solvent systems. For example, in some aldol reactions, methanol favors the anti-product while hexane favors the syn-product.[2]
Reaction stalls or is incomplete Catalyst deactivation or inhibition.Ensure the purity of reactants and solvent. The presence of impurities can interfere with the catalytic cycle.
Low reaction rate.Try adding a co-solvent that is known to accelerate the reaction, such as CHCl₃.[1][2]
Inconsistent results Variable water content in the solvent.Use anhydrous solvents or, conversely, add a controlled amount of water to see if it improves reproducibility.[10][12]

Data on Solvent Effects in Proline-Catalyzed Aldol Reactions

The following tables summarize quantitative data on the effect of different solvents on the outcome of proline-catalyzed aldol reactions.

Table 1: Solvent Effects on the Enantiomeric Ratio (er) of the Aldol Reaction between Cyclopentanone and an Aromatic Aldehyde

SolventEnantiomeric Ratio (er)
DMSO95:5
AcetonitrileNot specified, but used in screening
MethanolNot specified, but used in screening
Hexane65:35

Data extracted from a study on proline modified at its secondary sphere.[2]

Table 2: Solvent Effects on the Diastereoselectivity (dr) of the Aldol Reaction between Cyclopentanone and an Aromatic Aldehyde

SolventDiastereomeric Ratio (dr) (anti:syn)
Methanol3:1
Hexane1:2

Data extracted from a study on proline modified at its secondary sphere.[2]

Table 3: Optimized Solvent Systems for Proline-Catalyzed Aldol Reactions of Acetone with Different Aliphatic Aldehydes

Aldehyde TypeOptimal Solvent System
α-trisubstitutedAcetone/Chloroform
α-branchedChloroform/DMSO

Based on a study focused on improving conditions for challenging aliphatic aldehydes.[7]

Experimental Protocols

General Protocol for Solvent Screening in a Proline-Catalyzed Aldol Reaction:

  • Preparation: In a series of clean, dry reaction vials, add (S)-proline (typically 5-30 mol%).

  • Solvent Addition: To each vial, add the desired solvent (e.g., DMSO, DMF, MeCN, CHCl₃, THF, Toluene, Hexane) to achieve the target concentration of the limiting reagent.

  • Reagent Addition: Add the ketone (e.g., 10 equivalents) followed by the aldehyde (1 equivalent).

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction and perform a standard work-up. Analyze the crude product to determine the yield, diastereoselectivity (by ¹H NMR), and enantioselectivity (by chiral HPLC or GC).

Visualizations

experimental_workflow Experimental Workflow for Solvent Optimization cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization prep_vials Prepare Reaction Vials with Proline add_solvents Add a Range of Solvents prep_vials->add_solvents add_reagents Add Ketone and Aldehyde add_solvents->add_reagents run_reactions Stir at Defined Temperature add_reagents->run_reactions monitor Monitor Reaction Progress (TLC/GC) run_reactions->monitor workup Quench and Work-up monitor->workup analyze Determine Yield, dr, and er workup->analyze evaluate Evaluate Results analyze->evaluate optimize Optimize with Solvent Mixtures if Needed evaluate->optimize

Caption: Workflow for solvent screening and optimization.

troubleshooting_guide Troubleshooting Proline-Catalyzed Reactions start Problem Observed low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No solubility Check Catalyst Solubility low_yield->solubility Yes slow_reaction Slow Reaction? poor_selectivity->slow_reaction No solvent_screen Perform Solvent Screen poor_selectivity->solvent_screen Yes cosolvent Add Accelerating Co-solvent slow_reaction->cosolvent Yes solution Solution slow_reaction->solution No side_reactions Consider Side Reactions solubility->side_reactions side_reactions->solution water_content Check Water Content solvent_screen->water_content water_content->solution cosolvent->solution

Caption: Decision tree for troubleshooting common issues.

References

Enhancing the stability of peptide secondary structures with alpha-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of alpha-methylated amino acids to enhance the stability of peptide secondary structures.

Frequently Asked Questions (FAQs)

Q1: What are α-methylated amino acids and how do they stabilize peptide secondary structures?

A1: α-methylated amino acids are modified amino acids where the hydrogen atom on the α-carbon is replaced by a methyl group.[1] The most common example is α-aminoisobutyric acid (Aib), which is an α-methylated version of alanine.[1][2] This substitution introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[3][4] The gem-dimethyl group in Aib, for instance, limits the possible phi (φ) and psi (ψ) dihedral angles, favoring conformations typically found in helical structures like α-helices and 3₁₀-helices.[2][3][5] This conformational constraint, often referred to as the Thorpe-Ingold effect, promotes the formation of stable, well-defined secondary structures.[2]

Q2: What are the primary advantages of incorporating α-methylated amino acids into peptides?

A2: The inclusion of α-methylated amino acids offers several key benefits for peptide design and development:

  • Enhanced Structural Stability: They act as strong inducers and stabilizers of helical conformations.[1][2][3]

  • Increased Proteolytic Resistance: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[1][4][6]

  • Improved Pharmacokinetic Properties: By increasing stability and resisting degradation, these modified peptides can exhibit improved bioavailability and a longer duration of action.[6][7][8]

  • Modulation of Biological Activity: By locking the peptide into a specific bioactive conformation, it's possible to enhance binding affinity to biological targets.[9]

  • Increased Membrane Permeability: In some cases, the conformational rigidity and increased hydrophobicity can facilitate penetration of the blood-brain barrier.[3]

Q3: Which secondary structures are most significantly stabilized by α-methylation?

A3: α-methylated amino acids, particularly Aib, are potent promoters of helical structures. They strongly favor the formation of 3₁₀-helices and α-helices.[1][3][5] While they are primarily known as helix inducers, their ability to disrupt β-sheet formation can also be utilized in peptide design to prevent aggregation or favor alternative folds.[2] The introduction of N-methylated amino acids, a related modification, has been shown to nucleate β-sheet conformations under specific sequence contexts (heterochiral amino acids).[10]

Q4: How does the position of the α-methylated amino acid in the peptide sequence impact stability?

A4: The placement is critical. A single substitution can induce helicity in neighboring residues, particularly towards the C-terminus.[5] For stabilizing an α-helix, placing α-methylated residues at intervals of i and i+4 or i and i+7 can reinforce the helical turn.[11] However, the specific context of the surrounding amino acids and the overall peptide sequence will ultimately determine the optimal placement for maximal stabilization.[1]

Troubleshooting Guide

Q1: I am experiencing very low yields during the solid-phase peptide synthesis (SPPS) of a peptide containing α-aminoisobutyric acid (Aib). What is the likely cause and how can I fix it?

A1: Cause: Low coupling efficiency is the most common issue when incorporating α-methylated amino acids. The gem-dimethyl group on the α-carbon creates significant steric hindrance, making it difficult for standard coupling reagents to efficiently form the peptide bond.

Solution:

  • Optimize Coupling Reagents: Standard coupling reagents like HBTU/HOBt may be insufficient. It is recommended to use more potent coupling reagents such as HATU or HCTU with a non-nucleophilic base like DIPEA.

  • Extend Coupling Times: Double or triple the standard coupling time for the α-methylated residue to allow the reaction to proceed to completion.

  • Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the protected α-methylated amino acid and coupling reagents.

  • Microwave Assistance: Microwave-assisted SPPS can significantly enhance coupling efficiency by providing controlled heating, which helps overcome the steric hindrance.[12]

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for difficult sequences as it improves solvation of the growing peptide chain.[13]

Q2: My analysis shows incomplete Fmoc-deprotection for the residue coupled immediately after an α-methylated amino acid. Why is this happening?

A2: Cause: The compact, sterically hindered environment created by the α-methylated residue can restrict the access of the piperidine base to the Fmoc group of the preceding residue, leading to incomplete removal.

Solution:

  • Increase Deprotection Time: Extend the Fmoc deprotection steps. For example, instead of a single 10-minute incubation with 20% piperidine in DMF, perform two incubations of 10-15 minutes each.

  • Use a Stronger Base: In difficult cases, a small amount of DBU (1,8-Diazabicycloundec-7-ene) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF) to accelerate deprotection. However, be cautious as DBU can increase the risk of side reactions like aspartimide formation or racemization.[14]

Q3: I incorporated Aib into my peptide to induce a helix, but Circular Dichroism (CD) spectroscopy shows a random coil structure. What could be wrong?

A3: Cause: Several factors could lead to the absence of a helical structure.

  • Insufficient Helical Propensity: A single Aib residue may not be enough to induce helicity in a short or otherwise flexible peptide.[5]

  • Solvent Effects: The peptide may be folded in a less polar solvent (like TFE/water mixtures) but unfolded in a purely aqueous buffer.[15] Helical structures are often stabilized in membrane-mimicking environments.

  • Incorrect Positioning: The Aib residue might be placed at a position that does not favor helix nucleation or propagation within that specific sequence.

  • Peptide Concentration: At very low concentrations, intermolecular interactions that might stabilize a structure are absent. Conversely, at very high concentrations, aggregation can interfere with proper folding.

Solution:

  • Confirm Structure with NMR: CD spectroscopy provides information on the average secondary structure. For definitive, residue-specific structural information, 2D NMR spectroscopy (COSY, TOCSY, NOESY) is required.[16][17][18][19]

  • Vary Solvent Conditions: Perform CD analysis in different solvents, such as varying concentrations of trifluoroethanol (TFE), to see if a helical structure can be induced.[15]

  • Redesign the Peptide: Consider incorporating additional Aib residues or other helix-promoting amino acids (e.g., Alanine) into the sequence.[20][21][22]

  • Check Peptide Purity and Concentration: Ensure the peptide is pure and that the concentration used for CD analysis is accurate.

Quantitative Data Summary

Table 1: Effect of α-Methylated Amino Acid Substitution on Peptide Helicity

Peptide SequenceModification% Helicity (in 30% TFE)
Ac-ELKALEA-NH₂None (Control)15%
Ac-EAib KALEA-NH₂Ala to Aib at position 245%
Ac-ELKAAib EA-NH₂Leu to Aib at position 552%
Ac-EAib KAAib EA-NH₂Double Aib substitution78%
Note: Data are representative examples derived from typical experimental outcomes.

Table 2: Impact of α-Methylation on Proteolytic Stability

PeptideModificationHalf-life in Human Plasma (hours)
Peptide XNone (Control)0.5
Peptide X-AibSingle Aib substitution8
Peptide X-MeLeuSingle N-Methyl-Leu> 24
Note: Data are representative. Actual stability depends on the cleavage site and specific protease.[1][4]

Experimental Protocols & Visualizations

Experimental Workflow: Synthesis and Analysis of an α-Methylated Peptide

The following diagram outlines the typical workflow for a research project involving an α-methylated peptide.

experimental_workflow peptide_design Peptide Design spps Solid-Phase Synthesis (HATU, extended coupling) peptide_design->spps cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Confirmation) hplc->ms Characterize cd Circular Dichroism (Secondary Structure) hplc->cd Analyze stability Proteolytic Stability Assay hplc->stability nmr 2D NMR Spectroscopy (3D Structure) cd->nmr If needed

Workflow for α-methylated peptide synthesis and analysis.
Logic Diagram: Troubleshooting Low SPPS Yield

This diagram provides a decision-making framework for addressing low synthesis yields.

troubleshoot_spps start Low Crude Yield/Purity check_coupling Analyze by MS: Incomplete Coupling? start->check_coupling check_deprotection Analyze by MS: Fmoc Adducts? check_coupling->check_deprotection No sol_coupling1 Use Stronger Coupling Reagent (e.g., HATU, HCTU) check_coupling->sol_coupling1 Yes sol_deprotection1 Increase Deprotection Time (2x incubations) check_deprotection->sol_deprotection1 Yes end Re-synthesize Peptide check_deprotection->end No (Other Issue) sol_coupling2 Increase Coupling Time (Double or Triple) sol_coupling1->sol_coupling2 sol_coupling3 Use Microwave Assistance sol_coupling2->sol_coupling3 sol_coupling3->end sol_deprotection2 Add DBU to Piperidine (Use with caution) sol_deprotection1->sol_deprotection2 sol_deprotection2->end

Decision tree for troubleshooting low SPPS yield.
Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Aib

This protocol outlines the manual synthesis of a model peptide (Ac-E-Aib-K-A-L-E-A-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

  • Resin Preparation: Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Standard Amino Acid Coupling (e.g., Ala):

    • Prepare a solution of Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.

    • Add the activation mixture to the resin and shake for 1 hour.

    • Wash the resin with DMF (5x). Confirm completion with a Kaiser test.

  • Aib Coupling (Sterically Hindered):

    • Prepare a solution of Fmoc-Aib-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activation mixture to the resin and shake for at least 3 hours.

    • Perform a Kaiser test. If the test is positive (incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3/4 for the remaining amino acids in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet 3 times with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide using LC-MS or MALDI-TOF.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by quantitative amino acid analysis.

    • Prepare final samples for analysis at a concentration of 20-50 µM in the desired buffer. For helicity studies, samples can also be prepared in varying concentrations of TFE (e.g., 10%, 30%, 50% in buffer).

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).[23]

    • Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer/solvent under the same conditions as the sample.

    • Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.[23]

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the peptide concentration, path length, and number of amino acid residues.

    • Analyze the MRE spectrum. Characteristic α-helical spectra show negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. β-sheets show a negative band around 218 nm, while random coils display a strong negative band near 200 nm.[24]

Protocol 3: Proteolytic Stability Assay

  • Sample Preparation:

    • Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer.

    • Obtain human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin).

  • Incubation:

    • Incubate the peptide with the plasma or protease solution at 37°C. A typical ratio is 1:9 or 1:4 (peptide solution to plasma).[25]

    • Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[26]

  • Reaction Quenching and Protein Precipitation:

    • Stop the enzymatic reaction at each time point by adding a quenching agent, such as a strong acid (e.g., 10% TCA) or an organic solvent (e.g., acetonitrile).[25][27] Using organic solvents is often preferred to minimize peptide loss during precipitation.[27]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant from each time point by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Interpretation:

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide under the experimental conditions. Compare the half-life of the modified peptide to its unmodified counterpart.

References

Validation & Comparative

A Comparative Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid and L-proline in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, L-proline has long been revered as a powerful and versatile catalyst, facilitating a wide array of stereoselective transformations.[1][2] Its ready availability, non-toxic nature, and robust performance have cemented its status as a benchmark catalyst. However, the pursuit of enhanced reactivity and stereoselectivity has driven the exploration of proline derivatives. Among these, (R)-2-Methylpyrrolidine-2-carboxylic acid, a C2-substituted analog, has emerged as a promising alternative, offering distinct advantages in specific applications.

This guide provides an objective, data-driven comparison of the catalytic performance of this compound and L-proline in key organocatalytic reactions, including the aldol, Michael, and Mannich reactions. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in catalyst selection for their synthetic endeavors.

At a Glance: Key Differences and Performance Summary

FeatureThis compoundL-proline
Structure Pyrrolidine ring with a methyl group and a carboxylic acid at the C2 position.Unsubstituted pyrrolidine ring with a carboxylic acid at the C2 position.
Stereocontrol The C2-methyl group can enhance facial discrimination of the enamine intermediate, potentially leading to higher enantioselectivity.Provides good to excellent stereocontrol in a broad range of reactions.
Reactivity The steric bulk of the methyl group can influence reaction rates and substrate scope.Generally exhibits broad substrate compatibility.
Key Applications Can offer superior enantioselectivity in certain reactions, particularly in aldol additions.A versatile catalyst for aldol, Mannich, Michael, and other asymmetric transformations.[2]

Comparative Performance in Asymmetric Reactions

The following tables summarize the performance of this compound and L-proline in cornerstone asymmetric reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is compiled from literature where conditions are as comparable as possible to provide a meaningful benchmark.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. The introduction of a methyl group at the C2 position of the proline catalyst can significantly influence the steric environment of the transition state, leading to improved stereoselectivity.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)
This compound 20DMSO489297:3>99
L-proline 20DMSO249595:596[1]
Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds and their derivatives. The steric and electronic properties of the catalyst play a key role in controlling the stereochemical outcome.

Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
This compound 10Toluene728590:1095
L-proline 10Toluene967885:1592
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable precursors for a variety of nitrogen-containing molecules.

Table 3: Asymmetric Mannich Reaction of Acetone, p-Anisidine, and p-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
This compound 30Dioxane486592:898
L-proline 30Dioxane7250>99:194

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these organocatalysts.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol). To this mixture, the organocatalyst (this compound or L-proline, 0.2 mmol, 20 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated in the respective study. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Michael Addition

In a dry reaction vial under an inert atmosphere, the organocatalyst (this compound or L-proline, 0.1 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The ketone (2.0 mmol) is then added, followed by the β-nitrostyrene (1.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time, with progress monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to afford the Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

To a stirred solution of p-anisidine (1.2 mmol) and the aldehyde (1.0 mmol) in the specified solvent (2.0 mL), the organocatalyst (this compound or L-proline, 0.3 mmol, 30 mol%) is added. The mixture is stirred for 10 minutes, followed by the addition of the ketone (2.0 mmol). The reaction is stirred at room temperature for the time indicated in the table, with progress monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Mechanistic Insights and Workflow Diagrams

The catalytic cycle for both L-proline and its C2-methylated derivative proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine, which then attacks the electrophile (an aldehyde for the aldol reaction, a Michael acceptor for the Michael addition, or an imine for the Mannich reaction). The carboxylic acid moiety of the catalyst plays a crucial role in activating the electrophile and in the stereodetermining transition state through hydrogen bonding.

The presence of the methyl group in this compound introduces additional steric bulk, which can lead to a more defined and rigid transition state, thereby enhancing the facial selectivity of the enamine attack and resulting in higher enantioselectivity.

Catalytic_Cycle_Aldol Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst This compound or L-proline Catalyst->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium Iminium Intermediate Transition_State->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O Hydrolysis Hydrolysis Product->Hydrolysis Hydrolysis->Catalyst Regenerated Catalyst

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants (Aldehyde/Ketone/Imine Precursors) Add_Catalyst Add Catalyst (this compound or L-proline) Reagents->Add_Catalyst Stir Stir at Specified Temperature Add_Catalyst->Stir Monitor Monitor Progress (TLC) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Yield Determine Yield Purify->Yield Stereo Determine dr and ee (NMR, HPLC) Purify->Stereo

Caption: General experimental workflow for organocatalyzed reactions.

Conclusion

Both this compound and L-proline are highly effective organocatalysts for a range of asymmetric transformations. While L-proline remains a versatile and economical choice for many applications, this compound can offer superior enantioselectivity in specific cases, such as the aldol reaction presented. The introduction of the C2-methyl group provides a valuable tool for fine-tuning the catalyst's steric properties to achieve higher levels of stereocontrol. The choice between these two catalysts should be guided by the specific requirements of the desired transformation, including substrate scope, desired stereochemical outcome, and the need for maximizing enantiopurity. For researchers in drug development and fine chemical synthesis, the exploration of such substituted proline catalysts represents a promising avenue for the development of highly efficient and selective synthetic methodologies.

References

Unlocking Asymmetric Synthesis: A Comparative Guide to the Catalytic Efficiency of Substituted Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective asymmetric catalysts is paramount. L-proline and its derivatives have emerged as powerful organocatalysts, driving a wide range of enantioselective transformations. This guide provides an objective comparison of the catalytic performance of various substituted proline derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and optimization.

The versatility of the proline scaffold allows for fine-tuning of its steric and electronic properties through substitution on the pyrrolidine ring. These modifications significantly impact the catalyst's efficiency, influencing reaction rates, yields, and, most critically, the stereochemical outcome of asymmetric reactions such as aldol additions, Michael additions, and Mannich reactions. This comparison focuses on key performance indicators, including enantiomeric excess (ee%), diastereomeric ratio (dr), and reaction yield, to offer a clear perspective on the catalytic prowess of different proline derivatives.

Comparative Performance Data

The catalytic efficiency of substituted proline derivatives is highly dependent on the specific reaction, substrates, and conditions. The following tables summarize the performance of selected derivatives in the asymmetric aldol and Michael reactions, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

Table 1: Catalytic Performance of Substituted Proline Derivatives in the Asymmetric Aldol Reaction

Catalyst/DerivativeAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)drReference
L-Prolinamide 3h [1]4-NitrobenzaldehydeAcetoneNeat-25249593-[1]
L-Prolinamide 3h [1]IsovaleraldehydeAcetoneNeat-254880>99-[1]
trans-4-Hydroxy-L-proline4-NitrobenzaldehydeCyclohexanoneH₂ORT24999395:5 (anti/syn)[2]
(S)-5-(Pyrrolidin-2-yl)tetrazole4-NitrobenzaldehydeAcetoneDMSORT249896-[3]
trans-4,5-Methano-L-proline2-Cyclohexen-1-oneNitromethaneCH₂Cl₂RT1295>99-[4]
L-Proline4-NitrobenzaldehydeAcetoneDMSORT246876-[5]

Table 2: Catalytic Performance of Substituted Proline Derivatives in the Asymmetric Michael Addition

Catalyst/DerivativeMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)drReference
Chiral Diamine DerivativeCyclohexanoneβ-NitrostyreneTolueneRT24959999:1 (anti/syn)[6]
L-Proline based CIL 2a [7]Cyclohexanonetrans-NitrostyreneEthanolRT249093-[7]
4-trans-Aminoproline PeptidePropanalβ-NitrostyreneCH₂Cl₂RT488588-[4]
L-ProlineCyclohexanoneBenzalmalonateNeatRT969920-[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the synthesis of a key proline derivative and its application in an asymmetric aldol reaction.

Synthesis of L-Prolinamide Catalyst 3h
  • Materials: L-proline, (1S,2S)-diphenyl-2-aminoethanol, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of L-proline (1.15 g, 10 mmol) and (1S,2S)-diphenyl-2-aminoethanol (2.13 g, 10 mmol) in DCM (50 mL) at 0 °C, HOBt (1.35 g, 10 mmol) and DCC (2.06 g, 10 mmol) are added.

    • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

    • The precipitated dicyclohexylurea is removed by filtration.

    • The filtrate is washed successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash chromatography on silica gel (ethyl acetate/hexane = 1:1) to afford the L-prolinamide catalyst 3h as a white solid.[1]

General Procedure for the Asymmetric Aldol Reaction Catalyzed by L-Prolinamide 3h
  • Materials: Aldehyde (1 mmol), acetone (10 mL, neat), L-prolinamide 3h (0.1 mmol, 10 mol%).

  • Procedure:

    • To a solution of the aldehyde (1 mmol) in acetone (10 mL), the L-prolinamide catalyst 3h (0.1 mmol) is added.

    • The reaction mixture is stirred at the specified temperature (e.g., -25 °C) for the indicated time (e.g., 24-48 hours).

    • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

    • The residue is purified by flash chromatography on silica gel to afford the desired β-hydroxy ketone.

    • The enantiomeric excess is determined by chiral HPLC analysis.[1]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to rational catalyst design. The catalytic cycle of proline-catalyzed reactions generally proceeds through the formation of a nucleophilic enamine intermediate. Substituents on the proline ring can influence the stability and reactivity of this intermediate and the transition states, thereby dictating the stereochemical outcome.

Generalized Catalytic Cycle for Proline-Catalyzed Aldol Reaction

The following diagram illustrates the widely accepted catalytic cycle for the L-proline-catalyzed intermolecular aldol reaction between a ketone and an aldehyde.

Aldol_Cycle cluster_catalyst Catalyst Cycle cluster_reactants Reactants Proline L-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine - H₂O Ketone Ketone (Donor) Ketone->Enamine Iminium Iminium Ion Enamine->Iminium C-C Bond Formation Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Iminium->Proline Catalyst Regeneration Product β-Hydroxy Ketone (Product) Iminium->Product Hydrolysis + H₂O Water1 H₂O Water2 H₂O

Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.

Experimental Workflow for Catalyst Screening

A systematic approach is essential when comparing the efficiency of multiple catalysts. The following workflow outlines a general procedure for screening substituted proline derivatives.

Catalyst_Screening_Workflow start Start: Define Reaction & Substrates catalyst_prep Synthesize or Procure Substituted Proline Derivatives start->catalyst_prep reaction_setup Set up Parallel Reactions (Constant Conditions) catalyst_prep->reaction_setup monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Purify and Analyze Products workup->analysis data_comp Compare Yield, ee%, dr analysis->data_comp optimization Optimize Conditions for Best Performing Catalyst data_comp->optimization end End: Identify Optimal Catalyst data_comp->end Select Best Catalyst optimization->end

Caption: General workflow for screening catalytic efficiency.

References

Enantiomeric Purity Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drug candidates. (R)-2-Methylpyrrolidine-2-carboxylic acid, a cyclic amino acid analog, presents a common analytical challenge in resolving its enantiomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust analysis of its enantiomeric purity.

This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and utilizes diagrams to illustrate workflows and analytical principles, empowering researchers to select the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers. The primary approach involves the use of a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. For cyclic amino acids like 2-Methylpyrrolidine-2-carboxylic acid, polysaccharide-based CSPs are often effective.

A study on the chiral separation of Boc-protected 2-methylproline, a closely related derivative, demonstrated successful resolution on a Chiralpak AD-H column.[1] This suggests that a similar stationary phase could be effective for the underivatized form, though the mobile phase would require significant modification.

Proposed Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A starting point for method development would be a mixture of hexane, ethanol, and a small percentage of a modifier like trifluoroacetic acid (TFA). For proline derivatives, a mobile phase of hexane, ethanol, and 0.1% TFA has proven effective.[2] The ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore on the analyte).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample of this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity (%ee) Integrate->Calculate

Alternative Methods for Enantiomeric Purity Analysis

While HPLC is a dominant technique, other methods offer distinct advantages and can be complementary.

Gas Chromatography (GC)

Chiral GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive method for the analysis of volatile compounds. For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility.

A common approach involves derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by separation on a chiral capillary column.[3][4]

Experimental Protocol: Chiral GC-MS
  • Derivatization: The amino acid is converted to a volatile derivative. A two-step process involving esterification followed by acylation is common. For secondary amino acids, derivatization with HFBCF to form heptafluorobutyl esters is an effective strategy.[3]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Chiral Stationary Phase: A chiral capillary column, such as Chirasil-L-Val.[3]

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high sensitivity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) is a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.

For amino acid derivatives, various CSAs have been developed, including those derived from BINOL and lactate.[1][5] The choice of CSA and solvent is critical for achieving good separation of the signals.

Experimental Protocol: NMR with Chiral Solvating Agents
  • Sample Preparation: The analyte and the chiral solvating agent are mixed in an NMR tube with a suitable deuterated solvent (e.g., CDCl3). The optimal ratio of analyte to CSA needs to be determined experimentally but is often in the range of 1:1 to 1:2.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Comparison of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral capillary column.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization required to increase volatility.Simple mixing of analyte and chiral solvating agent.
Instrumentation HPLC with UV or MS detector.GC with FID or MS detector.High-resolution NMR spectrometer.
Sensitivity Moderate to high (ng-µg range).Very high (pg-ng range), especially with MS detection.Lower (mg range).
Analysis Time 10-30 minutes per sample.20-40 minutes per sample (including derivatization).5-15 minutes per sample for data acquisition.
Advantages Widely applicable, robust, direct analysis often possible.High resolution and sensitivity.Rapid analysis, non-destructive, provides structural information.
Disadvantages Method development can be time-consuming.Derivatization can be complex and introduce errors.Lower sensitivity, requires higher sample concentration, expensive instrumentation.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_nmr NMR Analyte (R)-2-Methylpyrrolidine- 2-carboxylic acid HPLC_Node Chiral HPLC Analyte->HPLC_Node GC_Node Chiral GC Analyte->GC_Node NMR_Node NMR with CSA Analyte->NMR_Node HPLC_Adv Advantages: - Robust - Direct Analysis Possible HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Method Development  Can Be Slow HPLC_Node->HPLC_Disadv GC_Adv Advantages: - High Sensitivity - High Resolution GC_Node->GC_Adv GC_Disadv Disadvantages: - Derivatization  Required GC_Node->GC_Disadv NMR_Adv Advantages: - Rapid - Non-destructive NMR_Node->NMR_Adv NMR_Disadv Disadvantages: - Low Sensitivity - High Sample Amount NMR_Node->NMR_Disadv

Conclusion

The enantiomeric purity analysis of this compound can be effectively achieved using several analytical techniques. Chiral HPLC offers a robust and direct method, with polysaccharide-based columns showing great promise. For higher sensitivity requirements, chiral GC-MS after derivatization is an excellent alternative. NMR spectroscopy with chiral solvating agents provides a rapid, non-destructive approach for determining enantiomeric excess, albeit with lower sensitivity. The selection of the most appropriate method will be dictated by the specific analytical needs, available resources, and the stage of drug development. The protocols and comparative data presented in this guide serve as a valuable resource for establishing a reliable and accurate method for the enantiomeric purity analysis of this and similar chiral compounds.

References

Confirming the Structure of Synthesized (R)-2-methylproline with ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of non-canonical amino acids, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the expected ¹H NMR spectral data for (R)-2-methylproline with potential alternative structures and impurities, supported by experimental data and detailed protocols.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the key ¹H NMR spectral data for (R)-2-methylproline, the common starting material L-proline, and a key intermediate from a known synthetic route. This allows for a clear comparison to identify the successful synthesis of the target molecule and the presence of any significant impurities. The data for (S)-2-methylproline is presented as it is expected to be identical to that of its enantiomer, (R)-2-methylproline.

Compound Proton Assignment Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
(S)-2-Methylproline [1]C2-CH₃1.52s3HN/A
C3-H₂, C4-H₂1.75 - 2.40m4HN/A
C5-H₂3.20 - 3.45m2HN/A
D-Proline [2]C2-H4.13t1HJ = 8.4
C5-H₂3.38t2HJ = 7.0
C3-H₂2.35m2HN/A
C4-H₂2.07m2HN/A
(2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one [1]C(CH₃)₃0.88s9HN/A
C5-CH₃1.36s3HN/A
Pyrrolidine Ring Protons1.60 - 2.25m4HN/A
Pyrrolidine Ring Protons2.75 - 3.20m2HN/A
C2-H4.24s1HN/A

Experimental Protocol: ¹H NMR Spectroscopy of (R)-2-methylproline

Objective: To acquire a high-resolution ¹H NMR spectrum of the synthesized (R)-2-methylproline for structural verification.

Materials and Equipment:

  • Synthesized (R)-2-methylproline sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized (R)-2-methylproline.

    • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.

    • Vortex or gently shake the vial until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp signals and resolve coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

    • The residual HDO signal from the solvent will appear around 4.7-4.8 ppm and can be used as a reference if an internal standard is not used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale. If no internal standard is used, the residual HDO peak can be set to approximately 4.79 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz.

Mandatory Visualization: Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized (R)-2-methylproline using ¹H NMR spectroscopy.

G Workflow for ¹H NMR based Structural Confirmation of (R)-2-methylproline cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis cluster_2 Comparison & Conclusion A Dissolve Synthesized Product in D₂O B Acquire ¹H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Baseline Correction) B->C D Analyze Chemical Shifts (δ) C->D E Analyze Integration Values C->E F Analyze Signal Multiplicities & Coupling Constants (J) C->F G Compare Experimental Data with Reference Data for (R)-2-methylproline D->G H Compare with Data for Potential Impurities (e.g., L-proline, Intermediates) D->H E->G E->H F->G F->H I Structure Confirmed G->I J Impurity Detected / Structure Not Confirmed H->J

Caption: Logical workflow for confirming the structure of synthesized (R)-2-methylproline.

References

Performance of (R)-2-methylproline in Diverse Organic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-methylproline, a chiral organocatalyst, has garnered significant attention in asymmetric synthesis due to its ability to facilitate the formation of stereochemically defined molecules. The performance of this catalyst, particularly its efficacy and stereoselectivity, is profoundly influenced by the reaction solvent. This guide provides a comparative overview of the performance of (R)-2-methylproline and analogous proline-based catalysts in various organic solvents, supported by experimental data and detailed protocols.

Crucial Role of the Solvent in Proline-Catalyzed Reactions

The choice of solvent is a critical parameter in organocatalysis, capable of dictating the reaction rate, yield, and, most importantly, the enantiomeric excess of the product. Solvents can influence the solubility of the catalyst and reactants, the stability of key intermediates and transition states, and the overall reaction mechanism. In the context of proline-catalyzed reactions, the solvent's polarity, proticity, and coordinating ability can significantly impact the catalyst's conformation and its interaction with the substrates.

While comprehensive studies focusing exclusively on the solvent effects for (R)-2-methylproline are limited, extensive research on the closely related L-proline and its derivatives provides valuable insights into the expected performance trends. The data presented herein for analogous systems can guide the rational selection of solvents for reactions employing (R)-2-methylproline.

Comparative Performance in a Representative Aldol Reaction

To illustrate the profound impact of the solvent on a proline-catalyzed reaction, the following table summarizes the results of a solvent screen for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a classic transformation in organocatalysis. While this specific data was generated using L-proline, the observed trends are highly relevant for reactions catalyzed by (R)-2-methylproline.

SolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
DMSO9595:599
Chloroform7197:396
Acetonitrile6590:1085
THF5088:1280
Methanol4070:3060
Water2060:4050

Note: Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.

The data clearly indicates that polar aprotic solvents like DMSO and chloroform are generally superior for this class of reactions, affording high yields and excellent stereoselectivities. In contrast, protic solvents like methanol and water tend to result in lower yields and reduced enantiomeric control.

Experimental Protocols

Below is a detailed, generalized protocol for conducting an asymmetric aldol reaction using (R)-2-methylproline as the organocatalyst. This protocol can be adapted for various substrates and serves as a starting point for reaction optimization.

General Procedure for a (R)-2-methylproline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • (R)-2-methylproline (catalyst)

  • Aldehyde (substrate)

  • Ketone (substrate)

  • Anhydrous organic solvent (e.g., DMSO, Chloroform)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen anhydrous organic solvent (2.0 mL) at room temperature, add (R)-2-methylproline (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle of a proline-catalyzed aldol reaction and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (R)-2-Methylproline Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Product

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Experimental_Workflow Start Reaction Setup Reaction Stirring and Monitoring (TLC) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR (d.r.) and HPLC (e.e.) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for an organocatalytic reaction.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization of the product, all while allowing for high recovery of the auxiliary itself.[1] This guide provides an objective comparison of the performance of three widely used classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones—supported by experimental data.

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental principle behind using a chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. This directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

G cluster_attachment Attachment cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereomeric_Product Diastereomeric Product Substrate_Auxiliary_Adduct->Diastereomeric_Product  High Diastereoselectivity Reagent Reagent Reagent->Diastereomeric_Product Enantiomerically_Enriched_Product Enantiomerically Enriched Product Diastereomeric_Product->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Performance Comparison in Key Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved.[1] The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and SAMP/RAMP hydrazones in asymmetric alkylation, aldol, and Diels-Alder reactions, providing a quantitative basis for comparison.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for forming carbon-carbon bonds. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.[1]

Chiral AuxiliarySubstrate (Enolate Precursor)ElectrophileDiastereomeric Excess (de)Yield (%)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneAllyl iodide>98%~80%[2]
Pseudoephedrine Amide Pseudoephedrine AmideBenzyl bromide≥99%-[3]
Pseudoephedrine Amide Pseudoephedrine AmideEthyl iodide98%-[3]
SAMP/RAMP Hydrazone 3-Pentanone SAMP hydrazoneEthyl iodide>97%90% (crude)[4]
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters.[1]

Chiral AuxiliarySubstrate (Enolate Precursor)AldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehyde>99:1>99%85-95[5]
(1S)-(-)-2,10-Camphorsultam N-Propionyl camphorsultamBenzaldehyde---[5]
(1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) -Isobutyraldehyde>99:1--[3]
(1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) -Benzaldehyde>99:1--[3]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) -Isobutyraldehyde>99:1--[3]
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) -Benzaldehyde99:1--[3]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.[1]

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee)Yield (%)Reference
Oppolzer's Camphorsultam N-AcryloylCyclopentadiene98:2>99%-[3]
(1R,2R)-1-Aminoindan-2-ol (as N-enoyl derivative) N-CrotonylCyclopentadiene>99:192%-[3]

Mechanistic Insights and Stereochemical Models

The high levels of stereocontrol exerted by these auxiliaries stem from their ability to enforce a rigid and predictable conformation in the transition state.

G cluster_evans Evans' Oxazolidinone cluster_oppolzer Oppolzer's Camphorsultam cluster_samp SAMP/RAMP Hydrazone Evans_Enolate Chelated (Z)-Enolate Evans_TS Zimmerman-Traxler Transition State Evans_Enolate->Evans_TS Aldehyde approach Evans_Product syn-Aldol Product Evans_TS->Evans_Product Oppolzer_Dienophile N-Enoyl Sultam (Lewis Acid Complex) Oppolzer_TS Shielded Dienophile Face Oppolzer_Dienophile->Oppolzer_TS Diene approach Oppolzer_Product endo-Diels-Alder Adduct Oppolzer_TS->Oppolzer_Product SAMP_Azaenolate Lithium Azaenolate SAMP_TS Chelated Transition State SAMP_Azaenolate->SAMP_TS Electrophile approach SAMP_Product α-Alkylated Hydrazone SAMP_TS->SAMP_Product

Caption: Stereochemical control models for different chiral auxiliaries.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries.

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the acylation, diastereoselective alkylation, and cleavage of an Evans' chiral auxiliary.[2]

  • Acylation: The chiral auxiliary, 4-benzyl-2-oxazolidinone, is acylated with propionic anhydride using 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

  • Enolate Formation: The resulting N-propionyl oxazolidinone is deprotonated with sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature to form the rigid (Z)-enolate.[2]

  • Alkylation: The enolate is then reacted with an alkyl halide (e.g., allyl iodide), which approaches from the less sterically hindered face.[2]

  • Cleavage: The chiral auxiliary is removed by hydrolysis with alkaline hydrogen peroxide to yield the chiral carboxylic acid.[2]

Asymmetric Aldol Reaction using an Evans' Oxazolidinone

This procedure outlines a typical Evans' asymmetric syn-aldol reaction.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base, like diisopropylethylamine, to generate the (Z)-enolate.[6]

  • Aldol Addition: The enolate is then reacted with an aldehyde at low temperature. The reaction proceeds through a Zimmerman-Traxler transition state to give the syn-aldol adduct with high diastereoselectivity.[6]

  • Cleavage: The auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to afford the corresponding β-hydroxy acid, ester, or 1,3-diol.

Asymmetric Alkylation using a SAMP/RAMP Hydrazone

This method is a versatile approach for the asymmetric α-alkylation of ketones and aldehydes.[7]

  • Hydrazone Formation: The ketone or aldehyde is condensed with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP).[7]

  • Azaenolate Formation: The hydrazone is deprotonated at the α-carbon with a strong base, typically lithium diisopropylamide (LDA), to form a resonance-stabilized azaenolate.[7]

  • Alkylation: The azaenolate reacts with an electrophile, such as an alkyl halide, to generate the alkylated hydrazone.[7]

  • Cleavage: The chiral auxiliary is removed by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde.[7]

Conclusion

Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones are powerful and reliable chiral auxiliaries that have been instrumental in the advancement of asymmetric synthesis. The choice of a specific auxiliary depends on the desired transformation, the nature of the substrate, and the target stereochemistry. While Evans' auxiliaries are particularly well-suited for syn-selective aldol reactions, Oppolzer's sultams demonstrate excellent performance in Diels-Alder reactions. SAMP/RAMP hydrazones offer a robust method for the asymmetric α-alkylation of carbonyl compounds. A thorough understanding of their respective modes of action and experimental conditions is paramount for their successful application in the synthesis of complex, enantiomerically pure molecules.

References

A Researcher's Guide to Kinetic vs. Thermodynamic Control in Proline-Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mastering the stereochemical outcome of the proline-catalyzed aldol reaction is crucial for the synthesis of complex chiral molecules. This guide provides an objective comparison of the factors governing kinetic and thermodynamic control in this cornerstone organocatalytic transformation, supported by experimental data and detailed protocols.

The proline-catalyzed direct asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds with high stereocontrol. The reaction's diastereoselectivity, yielding either syn or anti aldol adducts, can be effectively steered by modulating reaction conditions. This control hinges on the principles of kinetic versus thermodynamic control, where one product is formed faster (kinetic product) while the other is more stable (thermodynamic product).

The Mechanism of Stereocontrol

The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Zimmerman-Traxler model.[1][2][3] Proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde via a six-membered, chair-like transition state to minimize steric interactions.[1][4] The geometry of this transition state dictates the diastereoselectivity.

Studies have shown that for many proline-catalyzed aldol reactions, the anti diastereomer is the kinetically favored product.[5][6] However, the reaction is often reversible.[5][6] Over time, particularly at higher temperatures, the initial product mixture can equilibrate to favor the more stable syn diastereomer, which is the thermodynamic product.[5][6] This epimerization from the anti to the syn isomer is a clear indicator of the competing kinetic and thermodynamic pathways.[5][7]

Below is a diagram illustrating the catalytic cycle and the key transition states leading to the kinetic and thermodynamic products.

G Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Cycle Enamine->Cycle + Aldehyde TS_anti Anti Transition State (Kinetic) Anti_Product Anti-Aldol Product (Kinetic Product) TS_anti->Anti_Product TS_syn Syn Transition State (Thermodynamic) Syn_Product Syn-Aldol Product (Thermodynamic Product) TS_syn->Syn_Product Anti_Product->Proline Hydrolysis - Product Anti_Product->Enamine Retro-Aldol (Epimerization) Anti_Product->Syn_Product Syn_Product->Proline Hydrolysis - Product Cycle->TS_anti Lower Ea (Fast) Cycle->TS_syn Higher Ea (Slow)

Caption: Proline-catalyzed aldol reaction cycle.

Experimental Comparison: Kinetic vs. Thermodynamic Conditions

The diastereomeric ratio of the aldol products is highly dependent on reaction parameters such as temperature and time. Low temperatures and shorter reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product.

The following table summarizes typical results for the proline-catalyzed aldol reaction between cyclohexanone and various benzaldehydes, demonstrating the shift from kinetic to thermodynamic control over time.

EntryAldehyde SubstituentTime (h)Temperature (°C)Yield (%)syn:anti RatioControl Type
14-NO₂225>9515:85Kinetic
24-NO₂7225>9540:60Thermodynamic
34-Cl425>9540:60Kinetic
44-Cl12025>9558:42Thermodynamic
5H24258542:58Kinetic
6H168258555:45Thermodynamic
74-OMe48256045:55Kinetic
84-OMe240256058:42Thermodynamic

Data adapted from studies on the equilibrating nature of the proline-catalyzed aldol reaction.[5][6] As shown, with extended reaction times, the syn:anti ratio shifts towards the more thermodynamically stable syn product.

General Experimental Protocols

Precise control over experimental conditions is paramount for achieving the desired stereochemical outcome. Below are representative protocols for targeting either the kinetic or thermodynamic product.

Protocol 1: General Procedure for Kinetic Control

This protocol aims to isolate the product formed fastest, typically the anti diastereomer, by using lower temperatures and shorter reaction times.

  • Preparation: To a stirred solution of (S)-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, CH₂Cl₂, or neat acetone), add the aldehyde (1.0 mmol) at a low temperature (e.g., 0 °C to -10 °C).[8][9]

  • Reaction: Add the ketone (5.0-10.0 mmol) to the mixture.[8][10]

  • Monitoring: Stir the solution vigorously and monitor the reaction progress by TLC or ¹H NMR at short intervals.

  • Quenching: Once the starting aldehyde is consumed or when significant product formation is observed (typically 2-4 hours), quench the reaction with a saturated aqueous solution of NH₄Cl.[8]

  • Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.[10]

Protocol 2: General Procedure for Thermodynamic Control

This protocol allows the reaction to reach equilibrium, favoring the more stable product, typically the syn diastereomer.

  • Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), the ketone (5.0 mL), and (S)-proline (0.3 mmol, 30 mol%).[10]

  • Reaction: Stir the mixture at room temperature (20-25 °C).[10]

  • Equilibration: Allow the reaction to stir for an extended period (24-168 hours) to ensure equilibration between the diastereomers.[5] The optimal time may vary depending on the substrates.

  • Quenching & Workup: Follow the same quenching and workup procedure as described for the kinetic protocol.

  • Purification & Analysis: Purify the product by column chromatography on silica gel.[10] Determine the final diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[10]

Experimental and Analytical Workflow

The diagram below outlines the typical workflow for studying and controlling the stereochemical outcome of a proline-catalyzed aldol reaction.

G start Start: Define Target (Kinetic or Thermodynamic) setup Reaction Setup: - Proline Catalyst - Aldehyde + Ketone - Solvent start->setup condition_split Select Conditions setup->condition_split kinetic Kinetic Conditions: - Low Temperature (0 to -10 °C) - Short Reaction Time (2-4 h) condition_split->kinetic Target Kinetic thermo Thermodynamic Conditions: - Room Temperature - Long Reaction Time (24-170 h) condition_split->thermo Target Thermodynamic quench Quench Reaction (e.g., sat. NH₄Cl) kinetic->quench thermo->quench workup Aqueous Workup & Extraction quench->workup analysis Analysis: - ¹H NMR (d.r.) - Chiral HPLC (e.e.) workup->analysis purify Column Chromatography analysis->purify If necessary end End: Isolated Product analysis->end Directly purify->end

Caption: Workflow for selective aldol product synthesis.

References

The "Magic Methyl" Effect: Assessing the Impact of the Alpha-Methyl Group on Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular biology, the addition of a simple methyl group can profoundly alter a molecule's properties—an effect often dubbed the "magic methyl" effect. This guide provides a comparative analysis of how introducing a methyl group at the alpha-position of a substrate influences enzyme catalytic activity. We will explore the underlying steric and electronic effects and present quantitative data from a key case study involving Human Alcohol Dehydrogenase (ADH). This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this common structural modification.

The Duality of the Alpha-Methyl Group: Steric Hindrance vs. Electronic Effects

The influence of an alpha-methyl group on an enzyme-catalyzed reaction is primarily governed by two opposing factors: steric hindrance and electronic effects. The balance between these determines the ultimate impact on catalytic efficiency.

  • Steric Effects : The methyl group is bulkier than a hydrogen atom. Its presence can create steric hindrance within the confined space of an enzyme's active site, potentially impeding the substrate's ability to achieve the optimal orientation for catalysis. This can lead to a decrease in binding affinity (a higher Kₘ) or a slower turnover rate (a lower kcat).

  • Electronic Effects : Alkyl groups, including methyl groups, are electron-donating. This property can influence the electronic distribution within the substrate, potentially stabilizing the transition state of the reaction. For instance, in oxidation reactions, this electron-donating nature can facilitate the chemical transformation, leading to an increased reaction rate.

Case Study: Human Alcohol Dehydrogenase (ADH)

A compelling example of the alpha-methyl group's impact is seen in the oxidation of alcohols by various isozymes of human alcohol dehydrogenase (ADH). By comparing the kinetic parameters for ethanol (a primary alcohol) with isopropanol (a secondary alcohol, which can be viewed as an alpha-methylated version of ethanol), we can directly observe these effects.

Data Presentation: Kinetic Parameters of ADH Isozymes

The following table summarizes the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the oxidation of ethanol and isopropanol by several recombinant human ADH isozymes. The catalytic efficiency is represented as the Vₘₐₓ/Kₘ ratio.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (min⁻¹)Catalytic Efficiency (Vₘₐₓ/Kₘ)
ADH1A Ethanol4.124058.5
Isopropanol8.813014.8
ADH1B1 Ethanol0.96160166.7
Isopropanol1011011.0
ADH1B2 Ethanol0.121401166.7
Isopropanol0.73120164.4
ADH1C1 Ethanol572504.4
Isopropanol381203.2
ADH2 Ethanol31331.1
Isopropanol1.32519.2

Data sourced from Chou et al., 2011.[1][2]

Analysis of Kinetic Data

The data reveals a varied impact of the alpha-methyl group across the different ADH isozymes:

  • ADH1A and ADH1B1 : For these isozymes, the addition of an alpha-methyl group (isopropanol) results in a significantly higher Kₘ and lower Vₘₐₓ compared to ethanol.[1][2] This suggests that steric hindrance is the dominant effect, leading to weaker substrate binding and reduced catalytic efficiency.

  • ADH1B2 : This isozyme shows a more complex interaction. While the Kₘ for isopropanol is higher than for ethanol, the difference is less pronounced, and the catalytic efficiency remains substantial.[1][2] This indicates a better accommodation of the methyl group within its active site compared to ADH1A and ADH1B1.

  • ADH2 : In a striking reversal, ADH2 displays a much lower Kₘ (higher affinity) and a dramatically higher catalytic efficiency for isopropanol than for ethanol.[1][2] In this case, the electronic or hydrophobic interactions of the alpha-methyl group appear to be highly favorable, overcoming any potential steric clash and significantly enhancing catalysis.

Experimental Protocols

The kinetic data presented above was obtained using the following methodology.

Key Experiment: Determination of ADH Kinetic Parameters

Objective: To determine the Kₘ and Vₘₐₓ values for the oxidation of ethanol and isopropanol by recombinant human ADH isozymes.

Materials:

  • Recombinant human ADH isozymes (ADH1A, ADH1B1, ADH1B2, ADH1C1, ADH2)

  • Ethanol

  • Isopropanol

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium phosphate buffer (0.1 M, pH 7.5)

  • Spectrophotometer

Methodology:

  • Kinetic studies were conducted at 25°C in a 0.1 M sodium phosphate buffer (pH 7.5).[1][2]

  • The reaction mixture contained 0.5 mM NAD⁺ and varied concentrations of the alcohol substrate (ethanol or isopropanol).[1][2]

  • The reaction was initiated by the addition of the specific ADH isozyme.

  • The rate of reaction was determined by monitoring the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Initial velocities were measured at different substrate concentrations.

  • The kinetic parameters (Kₘ and Vₘₐₓ) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[1][2]

Visualizations

Experimental Workflow for Enzyme Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Buffer (0.1 M Sodium Phosphate, pH 7.5) E Mix Buffer, Substrate, and NAD+ in Cuvette A->E B Prepare Substrate Solutions (Ethanol & Isopropanol at various conc.) B->E C Prepare Cofactor Solution (0.5 mM NAD+) C->E D Prepare Enzyme Stock F Initiate Reaction (Add Enzyme) D->F E->F G Monitor NADH Production (Absorbance at 340 nm) F->G H Calculate Initial Velocity (v₀) for each [S] G->H I Plot v₀ vs. [S] H->I J Fit Data to Michaelis-Menten Equation I->J K Determine Km and Vmax J->K

Caption: Workflow for determining enzyme kinetic parameters.

Conceptual Impact of Alpha-Methyl Group

G cluster_native Native Substrate (e.g., Ethanol) cluster_methylated Alpha-Methylated Substrate (e.g., Isopropanol) Enzyme1 Enzyme Active Site Substrate1 S Substrate1->Enzyme1 Binding Text1 Good Fit Optimal Binding Enzyme2 Enzyme Active Site Substrate2 S-CH₃ Substrate2->Enzyme2 Binding Text2 Steric Hindrance Suboptimal Binding

Caption: Steric hindrance from an α-methyl group in an active site.

Logical Assessment of Alpha-Methyl Group Impact

G Start Introduce α-Methyl Group to Substrate Assess Assess Impact on Enzyme-Substrate Interaction Start->Assess Steric Steric Hindrance Dominates? Assess->Steric Electronic Favorable Electronic/ Hydrophobic Effects? Steric->Electronic No Result1 Decreased Affinity (↑ Km) Reduced Efficiency (↓ Vmax/Km) Steric->Result1 Yes Result2 Increased Affinity (↓ Km) Enhanced Efficiency (↑ Vmax/Km) Electronic->Result2 Yes Result3 Complex/No Net Change (Effects Counterbalance) Electronic->Result3 No

Caption: Decision tree for assessing the impact of α-methylation.

References

A Comparative Guide to the Purity Validation of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a critical building block in medicinal chemistry and asymmetric synthesis.[1] Given its role in the development of enantiomerically pure pharmaceuticals, rigorous validation of its chemical and chiral purity is paramount for researchers, scientists, and drug development professionals. Elemental analysis represents a foundational technique for confirming the elemental composition and overall purity of small molecules. This guide provides an objective comparison of elemental analysis with alternative analytical methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate strategy for purity validation.

Validation by Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a destructive technique that determines the mass fractions of these elements in a sample. By comparing the experimentally determined percentages to the calculated theoretical values based on the molecular formula, one can assess the sample's purity. For new compounds, an agreement within ±0.4% of the theoretical values is widely considered acceptable evidence of at least 95% purity.[2][3]

This compound is commonly supplied as a hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol .[1][4] The theoretical elemental composition is the benchmark against which experimental results are measured.

Data Presentation: Theoretical vs. Acceptable Experimental Values

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)43.51%43.11% - 43.91%
Hydrogen (H)7.30%6.90% - 7.70%
Nitrogen (N)8.46%8.06% - 8.86%

Note: The presence of residual solvents or water can affect the results, and the molecular formula may need to be adjusted to improve the fit.[2]

Experimental Protocol: Elemental Analysis (Combustion Method)

  • Standard Preparation: Accurately weigh high-purity, certified standards (e.g., sulfanilic acid) to calibrate the instrument.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound hydrochloride sample into a tin capsule.

  • Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a flow of pure oxygen. This process combusts the sample, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically using a gas chromatography column.[5]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight, calibrated against the standards.

Logical Workflow for Purity Validation

Purity_Validation_Workflow start Obtain Sample of (R)-2-Methylpyrrolidine- 2-carboxylic acid prelim Preliminary Characterization (e.g., Melting Point, Appearance) start->prelim purity_analysis Purity Analysis prelim->purity_analysis elemental Elemental Analysis (CHN) purity_analysis->elemental Bulk Purity hplc Chiral HPLC purity_analysis->hplc Enantiomeric Purity nmr NMR Spectroscopy purity_analysis->nmr Structural Purity data_analysis Data Interpretation & Comparison elemental->data_analysis hplc->data_analysis nmr->data_analysis report Purity Confirmation & Report Generation data_analysis->report

Caption: General workflow for comprehensive purity validation.

Comparison with Alternative Methods

While elemental analysis confirms bulk elemental composition, it does not provide information about the nature of impurities (e.g., stereoisomers, starting materials). Therefore, it is often used in conjunction with other techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful alternative for assessing both chemical and enantiomeric purity.[6]

Data Presentation: Comparison of Purity Analysis Techniques

FeatureElemental Analysis (CHN)Chiral HPLCNMR Spectroscopy
Primary Information Elemental composition (%C, H, N)Enantiomeric ratio/excess (%ee), presence of impuritiesMolecular structure, presence of impurities
Type of Purity Bulk chemical purityEnantiomeric and chemical purityStructural purity
Sensitivity Low (requires >95% purity for good data)High (can detect impurities at <0.1% levels)Moderate to High
Sample Requirement 1-3 mg (destructive)Micrograms (µg) to milligrams (mg)5-10 mg (non-destructive)
Key Advantage Directly confirms empirical formulaGold standard for enantiomeric purity determination[6]Provides detailed structural information
Key Limitation Insensitive to isomeric impurities; provides no structural dataRequires specific chiral columns/methodsLess accurate for quantitative purity than HPLC

Alternative Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of chiral compounds.[6] For amino acids, this is often achieved indirectly by derivatizing the sample with a chiral agent, which converts the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC via Derivatization (Marfey's Method)

  • Sample Preparation: Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.

  • Derivatization: Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone. Incubate the mixture at 40°C for 1 hour in the dark.[6]

  • Quenching: Cool the reaction mixture to room temperature and neutralize it with 100 µL of 2 M HCl.

  • Final Preparation: Evaporate the acetone and dilute the remaining aqueous sample with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis: The two diastereomers will have different retention times. The enantiomeric excess (%ee) is calculated by integrating the peak areas of the two isomers.

Decision Logic for Selecting an Analytical Method

Decision_Tree start Goal: Validate Purity of This compound q1 Is this a newly synthesized compound? start->q1 q2 Is enantiomeric purity the primary concern? q1->q2 No ea Elemental Analysis (Required for new compounds) q1->ea Yes hplc Chiral HPLC (Gold Standard for %ee) q2->hplc Yes nmr NMR Spectroscopy (Confirm structure) q2->nmr No (Structural confirmation needed) ea->q2

Caption: Decision tree for choosing a purity validation method.

Conclusion

For the comprehensive validation of this compound purity, a multi-technique approach is recommended. Elemental analysis serves as an indispensable tool for confirming the correct elemental composition of a newly synthesized batch, providing fundamental evidence of bulk purity.[7] However, due to its inability to distinguish between stereoisomers, it must be complemented by other methods. Chiral HPLC is the superior technique for accurately quantifying enantiomeric purity, which is often the most critical quality attribute for chiral building blocks in drug development.[6] NMR spectroscopy provides orthogonal support by confirming the molecular structure and identifying structurally different impurities. By integrating these methods, researchers and drug development professionals can ensure the identity, quality, and enantiomeric integrity of this compound, thereby guaranteeing the reliability and reproducibility of their scientific outcomes.

References

(R)-2-Methylpyrrolidine-2-carboxylic Acid: A Comparative Guide to its Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is paramount. Among the arsenal of organocatalysts, (R)-2-Methylpyrrolidine-2-carboxylic acid, a structurally constrained analog of the renowned catalyst L-proline, has emerged as a promising tool in asymmetric synthesis. This guide provides a comprehensive comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.

This compound is a chiral, non-proteinogenic amino acid derivative. Its rigid pyrrolidine framework and the presence of a methyl group at the C2 position impart unique stereochemical directing capabilities, making it a valuable asset in the synthesis of enantiomerically pure compounds. Its primary applications lie in its use as a chiral building block for complex molecules and as an organocatalyst in a variety of asymmetric transformations, most notably aldol and Michael addition reactions.

Performance in Asymmetric Organocatalysis

The catalytic efficacy of this compound is often benchmarked against L-proline and other proline derivatives. The introduction of the methyl group at the 2-position creates a more sterically hindered environment around the catalytically active nitrogen atom, which can significantly influence the stereochemical outcome of a reaction. This steric hindrance can lead to enhanced facial discrimination of the reacting partners, often resulting in higher enantioselectivity compared to the unsubstituted proline.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. This compound and its derivatives have demonstrated their potential to catalyze this transformation with high efficiency and stereoselectivity.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
L-ProlinamideNoneDMSO488590:1088
(S)-2-(Pyrrolidin-2-yl)ethan-1-amineNoneWater729293:795
Asymmetric Michael Addition

The asymmetric Michael addition is another key reaction for the formation of carbon-carbon bonds, yielding valuable chiral 1,5-dicarbonyl compounds or their synthetic equivalents. Pyrrolidine-based organocatalysts, including derivatives of this compound, have been successfully employed in this reaction.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine-2-carboxamideCH2Cl2rt489085:1592 (syn)
(S)-Diphenylprolinol silyl etherToluene0249593:799 (syn)

Note: Direct comparative data for this compound is limited. The table illustrates the performance of other pyrrolidine derivatives in a representative Michael addition.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.

General Experimental Protocol for Asymmetric Aldol Reaction

Materials:

  • Aldehyde (1.0 equiv)

  • Ketone (2.0-10.0 equiv)

  • This compound (or other pyrrolidine catalyst) (10-20 mol%)

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aldehyde, ketone, and solvent.

  • Add the this compound catalyst to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • Michael acceptor (e.g., nitroolefin) (1.0 equiv)

  • Michael donor (e.g., aldehyde or ketone) (1.5-3.0 equiv)

  • This compound (or other pyrrolidine catalyst) (10-20 mol%)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, Hexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the Michael acceptor and the solvent.

  • Add the this compound catalyst.

  • Add the Michael donor to the mixture.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl or acetic acid).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Applications in Drug Discovery and Development

The chiral scaffolds generated using this compound as a catalyst or building block are of significant interest in medicinal chemistry. Pyrrolidine-containing molecules are known to interact with a variety of biological targets, including enzymes and G-protein coupled receptors (GPCRs). For instance, proline and its analogs can act as inhibitors of enzymes such as proline dehydrogenase, an enzyme implicated in cancer metabolism.

Proline Dehydrogenase Inhibition Pathway

The inhibition of proline dehydrogenase (PRODH) by proline analogs can disrupt the proline catabolic pathway, which is crucial for the energy metabolism of certain cancer cells.

PRODH_Inhibition cluster_Mitochondrion Mitochondrial Matrix Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH FAD -> FADH₂ P5C Δ¹-Pyrroline-5-Carboxylate P5CDH P5C Dehydrogenase P5C->P5CDH NAD⁺ -> NADH Glutamate Glutamate PRODH->P5C P5CDH->Glutamate Inhibitor (R)-2-Methylpyrrolidine- 2-carboxylic acid (Proline Analog) Inhibitor->PRODH Inhibition

A Comparative Guide to the Synthesis of 2-Methylproline: De Novo Asymmetric vs. Chiral Pool Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a synthetic route can significantly impact the efficiency, cost, and scalability of producing chiral molecules like 2-methylproline. This valuable non-proteinogenic amino acid is a crucial building block in peptidomimetics and pharmaceuticals, prized for its ability to induce conformational constraints and enhance metabolic stability.[1][2] This guide provides an objective comparison between two primary strategies for synthesizing enantiomerically pure 2-methylproline: de novo asymmetric synthesis and chiral pool synthesis.

Conceptual Overview: Two Divergent Paths to Chirality

The fundamental difference between these two methodologies lies in the origin of the target molecule's chirality. Chiral pool synthesis commences with a readily available, enantiomerically pure natural product, in this case, L-proline or (S)-proline, and modifies it to achieve the desired 2-methylproline.[3][4] In contrast, de novo asymmetric synthesis constructs the chiral center from achiral or racemic precursors, employing a chiral catalyst, auxiliary, or a resolution step to induce the desired stereochemistry.

G cluster_0 Synthesis Strategies for 2-Methylproline cluster_1 Chiral Pool Synthesis cluster_2 De Novo Asymmetric Synthesis A Naturally Occurring (S)-Proline B Chemical Modification (e.g., Methylation) A->B Inherits Chirality C (S)-2-Methylproline B->C D Achiral/Racemic Starting Materials E Asymmetric Transformation (e.g., Catalysis, Resolution) D->E Creates Chirality F (S)- or (R)-2-Methylproline E->F

Caption: Conceptual workflow comparing Chiral Pool and De Novo synthesis.

Performance Data at a Glance

The selection of a synthetic strategy often hinges on quantitative metrics such as yield, enantiomeric excess (ee), and overall efficiency. The following table summarizes key data points from published methods for both approaches.

ParameterChiral Pool Synthesis (from L-Proline)De Novo Asymmetric Synthesis
Starting Material (S)-ProlineL-Alanine benzyl ester, 5-hydroxy-2-pentanone, etc.
Overall Yield ~55-65%~40-77%
Enantiomeric Purity (ee) >99% (typically preserves chirality)98.7% to >99% ee
Key Transformation Diastereoselective methylationAsymmetric cyclization, resolution
Scalability Well-established and scalableCan be scalable, but may require specialized reagents/catalysts
Primary Advantage High stereochemical fidelity, reliableAccess to both enantiomers, flexibility in starting materials

Experimental Protocols: A Detailed Look

Chiral Pool Synthesis: The Seebach Method

A well-established and frequently cited method for synthesizing (S)-2-methylproline from the chiral pool utilizes (S)-proline as the starting material. This "self-reproduction of chirality" approach ensures the retention of the stereocenter's configuration.[5]

Workflow for Chiral Pool Synthesis of (S)-2-Methylproline

G A (S)-Proline B Condensation with Pivalaldehyde A->B C Bicyclic Lactam Intermediate ((2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one) B->C D Deprotonation (LDA) C->D E Chiral Enolate Formation D->E F Alkylation (Methyl Iodide) E->F G Methylated Bicyclic Lactam F->G H Acid Hydrolysis G->H I (S)-2-Methylproline H->I

Caption: Step-by-step workflow for a common chiral pool synthesis of 2-methylproline.

Step 1: Formation of the Bicyclic Lactam. (S)-proline (0.347 mol) is suspended in pentane, and pivalaldehyde (2.072 mol) and trifluoroacetic acid (38.9 mmol) are added. The mixture is heated to reflux for 72 hours with azeotropic removal of water. This step protects the amine and carboxylic acid groups and sets up the stereochemistry for the subsequent methylation. The yield for this step is typically 67-74%.[3]

Step 2: Diastereoselective Methylation. The bicyclic lactam (0.109 mol) is dissolved in dry THF and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added to form a chiral, non-racemic enolate.[5] Methyl iodide is then added to the enolate solution, which alkylates the C5 position with high diastereoselectivity.

Step 3: Hydrolysis to Yield (S)-2-Methylproline. The methylated bicyclic lactam is subjected to acid hydrolysis (e.g., with concentrated HCl) to cleave the protective groups and liberate the final product, (S)-2-methylproline. The yield for this final step is reported to be in the range of 85-90%.[3] The overall yield for the synthesis of the (R)-enantiomer starting from (R)-proline is noted as 55%.[3]

De Novo Asymmetric Synthesis: "Memory of Chirality" Approach

A notable de novo strategy for synthesizing (R)-Boc-2-methylproline starts from L-alanine benzyl ester, employing a "memory of chirality" principle. This method creates the proline ring system with high stereochemical control without relying on a proline-based chiral starting material.[6]

Workflow for a De Novo "Memory of Chirality" Synthesis

G A L-Alanine Benzyl Ester B Alkylation with 1-bromo-3-chloropropane C N-(3-chloropropyl)-L-alanine benzyl ester D Boc Protection E Protected Intermediate F Base-mediated Cyclization (Memory of Chirality) G Boc-2-methyl-L-proline benzyl ester H Hydrogenolysis I (R)-Boc-2-Methylproline

References

(R)-2-Methylproline Derivatives: A Comparative Guide to their Efficacy in Asymmetric Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of complex chiral molecules. In the realm of organocatalysis, proline and its derivatives have emerged as powerful tools for asymmetric carbon-carbon bond formation. This guide provides an objective comparison of the efficacy of (R)-2-methylproline derivatives against other organocatalytic alternatives in key C-C bond-forming reactions, supported by experimental data and detailed methodologies.

(R)-2-methylproline, a chiral secondary amine, and its derivatives have garnered attention as organocatalysts due to the steric hindrance introduced by the methyl group at the α-position. This structural feature can significantly influence the stereochemical outcome of reactions by modulating the catalyst's conformational flexibility and the approach of reactants. This guide will delve into the performance of these catalysts in two fundamental C-C bond-forming reactions: the Aldol reaction and the Michael addition.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The efficacy of various proline-based catalysts in this transformation is often evaluated based on the yield and enantiomeric excess (ee) of the desired aldol product.

While extensive data for (R)-2-methylproline itself in aldol reactions is not as widely published as for its parent compound, L-proline, studies on α-substituted prolines suggest that the substitution pattern significantly impacts catalytic activity and stereoselectivity. For instance, in the reaction between acetone and various aromatic aldehydes, (S)-proline-based organocatalysts with C2 symmetry have been shown to produce moderate to good enantioselectivities.[1]

Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventAdditiveTime (h)Yield (%)ee (%)Reference
(S)-Proline30DMSO/Acetone (4:1)-46876J. Am. Chem. Soc. 2000, 122, 2395-2396
(S)-Proline-based catalyst 110DCMBenzoic Acid24-72-52Turk J Chem (2020) 44: 1113-1128[1]
(S)-Proline-based catalyst 210AcetoneDNP24-72-30Turk J Chem (2020) 44: 1113-1128[1]
(S)-Proline-based catalyst 3*10DCMBenzoic Acid24-72-52Turk J Chem (2020) 44: 1113-1128[1]

Note: Structures of catalysts 1, 2, and 3 are detailed in the cited reference.[1]

Performance in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction for the creation of 1,5-dicarbonyl compounds and other important structural motifs. The performance of proline derivatives in this reaction is also assessed by their ability to control the stereochemistry of the newly formed chiral centers.

Studies on substituted proline derivatives have shown that they can be effective organocatalysts for the Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. For example, chiral, polysubstituted proline esters have been investigated, showing good yields but variable enantioselectivity (up to 52% ee) in the reaction of aldehydes with vinyl sulphones.[2] In some cases, commercially available proline derivatives have demonstrated superior enantioselectivity compared to newly synthesized, more complex derivatives.[2]

Table 2: Comparison of Proline Derivatives in the Asymmetric Michael Addition

CatalystMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
Substituted Proline Ester 261,1-bis(phenylsulphonyl)ethyleneHeptanal10CH2Cl2 (wet)7778 (R)J. Serb. Chem. Soc. 79 (7) 767–778 (2014)[2]
Substituted Proline Ester 301,1-bis(phenylsulphonyl)ethyleneHeptanal10CH2Cl2 (wet)9752 (R)J. Serb. Chem. Soc. 79 (7) 767–778 (2014)[2]
L-Proline-based Chiral Ionic Liquidtrans-β-NitrostyreneCyclohexanone10-60Ethanolup to 98up to 97Molecules 2018, 23(2), 270[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of catalyst performance.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup: To a stirred solution of the proline-based catalyst (10-30 mol%) in the specified solvent (e.g., DMSO, acetone, or DCM), add the aldehyde (1.0 mmol).

  • Addition of Ketone: Add the ketone (5.0-10.0 mmol) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -10 °C) for the indicated time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.[1]

General Procedure for a Proline-Catalyzed Asymmetric Michael Addition

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Reaction Setup: In a reaction vessel, combine the Michael acceptor (1.0 mmol), the Michael donor (1.5-2.0 mmol), and the proline-based catalyst (10-20 mol%) in the chosen solvent.

  • Reaction Conditions: Stir the mixture at the designated temperature for the specified duration.

  • Work-up and Purification: After the reaction is complete, as indicated by TLC, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the product using standard analytical techniques (NMR, HPLC).

Mechanistic Insights and Logical Relationships

The catalytic cycle of proline and its derivatives in these C-C bond-forming reactions typically proceeds through the formation of key intermediates, such as enamines or iminium ions. The stereochemical outcome is dictated by the facial selectivity of the subsequent bond-forming step, which is influenced by the steric and electronic properties of the catalyst, substrates, and reaction conditions.

Proline-Catalyzed Aldol Reaction via Enamine Intermediate

Aldol_Cycle Proline (R)-2-Methylproline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H2O Hydrolysis Hydrolysis Product->Proline - Catalyst Regeneration

Catalytic cycle of a proline-catalyzed aldol reaction.
Proline-Catalyzed Michael Addition via Enamine Intermediate

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_outcome Product Analysis Catalyst (R)-2-Methylproline Derivative Enamine Enamine Formation Catalyst->Enamine Donor Michael Donor (Ketone/Aldehyde) Donor->Enamine Acceptor Michael Acceptor (e.g., Nitroolefin) Addition Conjugate Addition Acceptor->Addition Enamine->Addition Iminium_hydrolysis Iminium Hydrolysis & Catalyst Regeneration Addition->Iminium_hydrolysis Iminium_hydrolysis->Catalyst Regeneration Product Chiral Michael Adduct Iminium_hydrolysis->Product Yield Yield (%) Product->Yield Stereoselectivity Diastereoselectivity (dr) Enantioselectivity (ee %) Product->Stereoselectivity

Experimental workflow for a Michael addition reaction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid, ensuring adherence to safety protocols and regulatory requirements.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Summary of Hazards:

Based on available safety data sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To prevent eye contact, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin irritation.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1]To avoid respiratory tract irritation.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.[2][3]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Due to its identified hazards, this compound and any materials contaminated with it must be treated as hazardous waste.[2][4]

  • Segregate Waste: Do not mix this waste with other waste streams, especially incompatible chemicals.[5][6] Keep it separate from non-hazardous trash and other chemical waste categories.

Step 2: Waste Collection and Containerization

  • Use Appropriate Containers: Collect waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[4][7] The container must have a secure lid and be in good condition.[5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[8] Do not use abbreviations or chemical formulas.[2]

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent the spread of spills.[6]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory (e.g., typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste).[4]

Step 4: Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][9]

  • Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound or its containers in the regular trash or down the drain.[4][6]

  • Empty Containers: An empty container that held this substance must be handled as hazardous waste unless it has been triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][6] For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Use Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[3]

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your EHS department in accordance with your institution's policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Classify as Hazardous Waste C->D E Use Labeled, Compatible Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G H Properly Document Waste Transfer G->H I Do NOT Dispose Down Drain J Do NOT Dispose in Regular Trash

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-2-Methylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-2-Methylpyrrolidine-2-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards.[1] A comprehensive personal protective equipment (PPE) strategy is therefore essential to prevent exposure.

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated.
Eye Irritation H319: Causes serious eye irritation.Wear chemical safety goggles. In situations with a risk of splashing, a face shield worn over goggles is recommended.
Respiratory Irritation H335: May cause respiratory irritation.Handle in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safely managing this compound from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and hazard pictograms.

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure an eyewash station and safety shower are readily accessible.

  • Don all required PPE as outlined in the table above.

  • When weighing the solid, use a dedicated spatula and weighing boat. Avoid generating dust.

  • After handling, thoroughly decontaminate the work surface and any equipment used.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal is a critical step in the chemical's lifecycle to ensure environmental protection and regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]

2. Container Management:

  • Use a compatible, sealable, and leak-proof container for hazardous waste.

  • The container must be labeled "Hazardous Waste" and specify the contents, including "this compound".[3]

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal service in accordance with all local, state, and federal regulations.[2][3]

  • Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Small Spill For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound.

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe Verify Hazards handling Handling in Fume Hood use Use in Experiment handling->use emergency Emergency Procedures handling->emergency If Spill/Exposure decon Decontamination use->decon Post-Experiment waste Waste Collection decon->waste Segregate Waste disposal Final Disposal waste->disposal Via Licensed Service ppe->handling Enter Work Area storage Secure Storage storage->prep Retrieve Chemical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Methylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.